molecular formula C89H130N26O25 B612676 Galanin (1-19) (human)

Galanin (1-19) (human)

Cat. No.: B612676
M. Wt: 1964.1 g/mol
InChI Key: UKPCKEWJIIKMHQ-WNXXINOUSA-N
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Description

Galanin (1-19), human is the 1-19 fragment of the human galanin. Galanin (GAL) is a widely distributed neuropeptide with diverse biological effectsincluding modulation of hormone release, antinociception and modification of feeding behavior.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPCKEWJIIKMHQ-WNXXINOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H130N26O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Human Galanin (1-19) Sequence Homology & Pharmacological Implications

[1]

Executive Summary

The neuropeptide Galanin is a pleiotropic modulator involved in nociception, cognition, and metabolic regulation.[1] While full-length human Galanin consists of 30 amino acids, the N-terminal fragment Galanin (1-19) represents the functional core required for high-affinity binding to the three G-protein coupled receptors (GALR1, GALR2, and GALR3).[1]

This guide provides a rigorous technical analysis of the Human Galanin (1-19) sequence, contrasting it with key model species (Rat, Porcine) to elucidate evolutionary conservation.[1] It details the structural basis of receptor interaction, outlines validated experimental protocols for synthesis and binding assessment, and discusses the therapeutic implications of this specific fragment.

Sequence Homology Analysis

The biological activity of Galanin is strictly localized to its N-terminus. Unlike the C-terminus, which varies significantly across species and is primarily involved in protecting the peptide from proteolytic degradation, the N-terminal region is highly conserved.[2]

Interspecies Alignment (Residues 1-19)[1]

The following table presents a residue-by-residue alignment of the Human Galanin (1-19) fragment against the standard Rat and Porcine sequences.

PositionHuman (Homo sapiens)Rat (Rattus norvegicus)Porcine (Sus scrofa)Conservation Status
1 Gly (G) Gly (G)Gly (G)Identical
2 Trp (W) Trp (W)Trp (W)Identical
3 Thr (T) Thr (T)Thr (T)Identical
4 Leu (L) Leu (L)Leu (L)Identical
5 Asn (N) Asn (N)Asn (N)Identical
6 Ser (S) Ser (S)Ser (S)Identical
7 Ala (A) Ala (A)Ala (A)Identical
8 Gly (G) Gly (G)Gly (G)Identical
9 Tyr (Y) Tyr (Y)Tyr (Y)Identical
10 Leu (L) Leu (L)Leu (L)Identical
11 Leu (L) Leu (L)Leu (L)Identical
12 Gly (G) Gly (G)Gly (G)Identical
13 Pro (P) Pro (P)Pro (P)Identical
14 His (H) His (H)His (H)Identical
15 Ala (A) Ala (A)Ala (A)Identical
16 Val (V) Ile (I) Ile (I) Conservative Subst.
17 Gly (G) Asp (D) Asp (D) Divergent
18 Asn (N) Asn (N)Asn (N)Identical
19 His (H) His (H)His (H)Identical
Key Homology Insights
  • The Pharmacophore (1-15): Residues 1 through 15 are 100% identical across Human, Rat, and Porcine species.[1] This region forms the "pharmacophore" essential for receptor activation.

  • The Divergence Point (16-17):

    • Position 16: Human possesses Valine (Val), while Rat/Porcine possess Isoleucine (Ile).[1] Both are hydrophobic, maintaining the structural character of the alpha-helix.

    • Position 17: This is the most significant difference. Human Galanin contains Glycine (Gly), a small non-polar residue, whereas Rat and Porcine contain Aspartic Acid (Asp), a negatively charged residue.[1] This difference can influence solubility and specific receptor sub-site interactions in human vs. rodent models.

Structural Biology & Receptor Interaction[3][4][5]

Understanding the interaction between Galanin (1-19) and the GALR receptors is critical for drug design. The peptide adopts an N-terminal

The Pharmacophore Map

Structure-Activity Relationship (SAR) studies have identified specific residues as critical for binding affinity (


  • Trp-2: The most critical residue. Indole ring stacking is essential for hydrophobic pocket interaction. Substitution with D-Trp abolishes affinity.[3]

  • Asn-5 & Tyr-9: Form hydrogen bonds with receptor extracellular loops (ECLs) and transmembrane (TM) helices.[1]

  • Gly-1: The free N-terminal amine is required for hydrogen bonding with Glu residues in the receptor (e.g., Glu32 in GALR1). Acetylation of the N-terminus significantly reduces affinity.

Interaction Logic Diagram

The following diagram illustrates the logical interaction between the Galanin (1-19) peptide residues and the GALR receptor domains.

GalaninInteractioncluster_peptideHuman Galanin (1-19) Pharmacophorecluster_receptorGALR1/2/3 Binding PocketG1Gly-1 (N-term)Glu_ResGlu Residues(TM1/TM2)G1->Glu_ResH-Bond (Amine)Binding_AffinityHigh Affinity Binding (nM)G1->Binding_AffinityDeterminesW2Trp-2 (Indole)Hydro_PocketHydrophobic Pocket(TM3/TM5/TM6)W2->Hydro_PocketPi-Stacking (Critical)W2->Binding_AffinityDeterminesN5Asn-5ECL_LoopsExtracellular Loops(ECL2)N5->ECL_LoopsH-BondY9Tyr-9TM_BundleTransmembrane BundleY9->TM_BundleHydrophobic/H-BondL10Leu-10 / Leu-11L10->Hydro_PocketHydrophobicC_TermC-Term (16-19)

Caption: Interaction map highlighting critical pharmacophore residues of Galanin (1-19) and their receptor targets.

Experimental Workflows

For researchers utilizing Human Galanin (1-19), establishing a robust workflow for synthesis and validation is paramount.[1] The following protocols ensure high purity and accurate binding data.

Synthesis & Purification (SPPS)

Galanin (1-19) is synthesized using Fmoc solid-phase peptide synthesis.[1]

  • Resin Selection: Use a pre-loaded Wang resin (for C-terminal acid) or Rink Amide resin (if C-terminal amidation is required, though Human 1-19 is typically a free acid fragment of the 1-30 parent).[1]

  • Coupling: HBTU/HOBt or HATU activation with 4-fold excess of Fmoc-amino acids.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) cocktail for 2-3 hours.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).[1]

  • QC: ESI-MS to verify Mass (Human 1-19 MW

    
     1964.2 Da).[1]
    
Receptor Binding Assay (Radioligand)

To validate the biological activity of the synthesized 1-19 fragment against the full-length peptide.

  • Cell Line: CHO or HEK293 cells stably expressing Human GALR1 or GALR2.[1]

  • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4), centrifuge at 40,000 x g.

  • Ligand: Use

    
    I-Galanin (full length) as the radioligand (approx. 2000 Ci/mmol).[1]
    
  • Competition: Incubate membranes with fixed

    
    I-Galanin (0.1 nM) and increasing concentrations (
    
    
    to
    
    
    M) of Human Galanin (1-19).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Workflowcluster_synthesisPhase 1: Productioncluster_assayPhase 2: ValidationstartStart: Sequence Design(Human Gal 1-19)sppsFmoc SPPS Synthesis(Resin Loading)start->sppscleavageTFA Cleavage(95% TFA)spps->cleavagehplcRP-HPLC Purification(>95% Purity)cleavage->hplcmsQC: ESI-MS Validation(MW: 1964.2 Da)hplc->msbindingRadioligand Competition(vs 125I-Galanin)ms->bindingIf PasscellsCell Culture(CHO-GALR1/2)cells->bindingdataData Analysis(Ki Determination)binding->dataendValidated Reagentdata->endReport Potency

Caption: Step-by-step workflow from peptide synthesis to pharmacological validation.

Therapeutic Implications

The high conservation of the 1-19 fragment suggests that data derived from rodent models (using Rat 1-19) is largely translatable to human biology, provided the slight C-terminal divergence (G17D) is accounted for in solubility profiles.[1]

  • Agonist Potential: Galanin (1-19) retains nanomolar affinity for GALR1 and GALR2, making it a potent agonist tool compound.[1] However, it lacks the metabolic stability of the full-length peptide due to the exposed C-terminus.

  • Drug Design: Novel therapeutics often modify the N-terminus (e.g., N-methylation) to prevent degradation while maintaining the pharmacophore.[1] The 1-19 fragment serves as the scaffold for these modifications.

  • Neurological Targets: Given its ability to modulate neurotransmitter release, Galanin (1-19) analogs are investigated for epilepsy (anticonvulsant) and neuropathic pain.[1]

References

  • Sequence & Homology

    • UniProt Consortium. "Galanin - Homo sapiens (Human)."[1][3][4][5][6][7][8][9] UniProtKB - P22466. [Link][1]

    • UniProt Consortium. "Galanin - Rattus norvegicus (Rat)."[1][10][11] UniProtKB - P10683. [Link][1]

  • Receptor Binding & Structure

    • IUPHAR/BPS Guide to Pharmacology. "Galanin receptors."[12][13][14][7][8][9][11][15][16] Guide to Pharmacology. [Link][1]

    • Kask, K., et al. "Delineation of the peptide binding site of the human galanin receptor."[17] EMBO Journal, 1996.[1] [Link]

  • Experimental Protocols

    • PubChem. "Galanin (1-19) (human) Compound Summary." [Link][1]

Galanin (1-19) vs. Full-Length Galanin (1-30): Structural Dynamics and Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The neuropeptide galanin exerts profound modulatory effects across the central and peripheral nervous systems, influencing nociception, cognition, and neuroendocrine release. In humans, full-length galanin is a 30-amino acid, non-amidated peptide (Galanin 1-30), distinguishing it from the 29-amino acid, C-terminally amidated forms found in most other mammals[1]. Truncation studies have revealed that the N-terminal fragment, Galanin (1-19), retains potent biological activity and acts as a high-affinity agonist at galanin receptors[2].

This technical whitepaper explores the structural causality behind the receptor affinity of Galanin (1-19) compared to full-length Galanin (1-30), detailing their interactions with the three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.

Structural Biology and Pharmacophore Causality

The interaction between galanin and its receptors is fundamentally driven by the highly conserved N-terminal sequence (amino acids 1-15). This region forms a hydrophobic alpha-helix that intercalates into a binding pocket formed by the extracellular loops (ECL2 and ECL3) and transmembrane helices of the galanin receptors[3].

Why Galanin (1-19) Retains High Affinity

The causality behind Galanin (1-19)'s sustained affinity lies in the structural redundancy of the C-terminus. The C-terminal region (residues 16-30) lacks intrinsic receptor affinity and primarily serves to stabilize the peptide in specific physiological environments or dictate subtle subtype selectivity[2]. By retaining the critical 1-15 sequence, Galanin (1-19) successfully engages the hydrophobic patches on the extracellular surface of GALR1 and GALR2.

Furthermore, receptor oligomerization plays a role in ligand preference. While the even shorter Galanin (1-15) fragment is the preferred endogenous ligand for GALR1-GALR2 heterodimers, Galanin (1-19) acts as a primary ligand for galanin receptor monomers and homomers[4].

Quantitative Receptor Affinity Profiles

Radioligand binding assays utilizing [¹²⁵I]-galanin have established the inhibitory constants (


) and half-maximal inhibitory concentrations (

) for both peptides[2]. The data demonstrates that while Galanin (1-30) and Galanin (1-19) both exhibit sub-nanomolar to low-nanomolar affinity for GALR1 and GALR2, GALR3 displays a markedly lower affinity for the full-length human peptide[5].

Table 1: Comparative Binding Affinities (


 in nM) for Human Galanin Receptors 
LigandGALR1 Affinity (

)
GALR2 Affinity (

)
GALR3 Affinity (

)
Human Galanin (1-30) 0.4 nM2.3 nM69.0 nM
Human Galanin (1-19) ~0.3 nM~1.35 nM~12.3 nM

Data synthesized from competitive radioligand displacement assays on cloned human receptors[5][6]. Note: Galanin (1-19) shows an unexpectedly improved affinity for GALR3 compared to the full-length human peptide, likely due to the removal of steric hindrance caused by the human-specific non-amidated C-terminus.

Receptor Subtypes and Signaling Pathways

The physiological outcomes of galanin binding are dictated by the specific G-protein coupling of its receptor targets:

  • GALR1 & GALR3: Predominantly couple to

    
     proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels[2].
    
  • GALR2: Primarily couples to the

    
     pathway, activating phospholipase C (PLC) and triggering the mobilization of intracellular calcium (
    
    
    
    )[2].

G Ligand Galanin (1-19) / Galanin (1-30) GALR1 GALR1 Ligand->GALR1 GALR2 GALR2 Ligand->GALR2 GALR3 GALR3 Ligand->GALR3 Gi Gαi/o GALR1->Gi Gq Gαq/11 GALR2->Gq GALR3->Gi AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP Levels AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Galanin receptor subtype signaling pathways and downstream effector modulation.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the


 values of Galanin (1-19) versus Galanin (1-30), a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system; the inclusion of non-specific binding (NSB) controls ensures that only receptor-specific interactions are quantified[2].

Step 1: Membrane Preparation

  • Culture HEK293 cells stably transfected with human GALR1, GALR2, or GALR3 to 80% confluency.

  • Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, containing protease inhibitors).

  • Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) and determine protein concentration via BCA assay.

Step 2: Competitive Binding Incubation

  • In a 96-well plate, combine 50 µg of membrane protein per well with a constant concentration (e.g., 0.1 nM) of [¹²⁵I]-human galanin.

  • Add varying concentrations (

    
     to 
    
    
    
    M) of unlabeled Galanin (1-19) or Galanin (1-30).
  • Validation Control: Dedicate wells to measure Total Binding (no unlabeled ligand) and Non-Specific Binding (NSB) using an excess (

    
    ) of unlabeled galanin.
    
  • Incubate the plate at room temperature for 120 minutes to reach steady-state equilibrium.

Step 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

  • Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the retained radioactivity using a gamma counter.

Step 4: Data Analysis

  • Subtract NSB from all measurements to determine specific binding.

  • Plot specific binding against the log concentration of the unlabeled competing ligand.

  • Utilize non-linear regression to calculate the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Conclusion

The truncation of human galanin from a 30-amino acid peptide to the 19-amino acid fragment Galanin (1-19) does not abolish receptor affinity; rather, it preserves the critical hydrophobic N-terminal pharmacophore required for GALR1 and GALR2 activation. Interestingly, the removal of the C-terminus may alleviate steric constraints at the GALR3 binding pocket, slightly improving the affinity of the truncated fragment compared to the full-length human peptide. Understanding these structure-activity relationships is paramount for the rational design of subtype-selective galanin analogs in neuropharmacological drug development.

References

  • Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes. MDPI. Available at:[Link]

  • Galanin Receptors and Ligands. ResearchGate (Borowsky et al., 1998). Available at: [Link]

  • Galanin Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • BindingDB PrimarySearch_ki (Galanin 1-19 Affinity Data). BindingDB. Available at:[Link]

Sources

Role of N-terminal Galanin Fragments in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paradigm Shift: Historically, Galanin (Gal 1-29/30) was viewed as a monolithic neuropeptide with biphasic effects on pain. Current research has upended this view, revealing that N-terminal fragments—specifically Gal(1-15) —are not merely metabolic waste products but distinct signaling entities.

Core Thesis: While full-length Galanin drives direct spinal nociceptive modulation (analgesia via GalR1; hyperalgesia via GalR2), the N-terminal fragment Gal(1-15) acts as a highly specific agonist for GalR1-GalR2 heteromers . This interaction predominantly regulates the supraspinal affective and rewarding dimensions of pain (anxiety, depression, opioid interaction) rather than simple sensory transmission.

Part 1: Molecular Pharmacology & Structural Determinants

The "Fragment Receptor" Hypothesis

The biological activity of Galanin is strictly dependent on its N-terminal pharmacophore (Trp2, Asn5, Tyr9). However, the receptor landscape changes dramatically based on peptide length.

LigandPrimary Target(s)Affinity Profile (Ki)Functional Outcome
Galanin (1-29) GalR1, GalR2 (Monomers)High (nM range) for both.Spinal: Analgesia (GalR1) or Hyperalgesia (GalR2).
Galanin (1-15) GalR1-GalR2 Heteromer Preferential High Affinity (>1000x vs. monomers).Supraspinal: Modulation of mood, reward, and 5-HT1A signaling.[1]
Gal(1-16) GalR1, GalR2IntermediateSimilar to Gal(1-15) but less stable; metabolic intermediate.
Heteromerization: The Molecular Switch

The formation of the GalR1-GalR2 heteromer creates a unique binding pocket that excludes the bulky C-terminus of full-length Galanin but accommodates Gal(1-15).

  • Signaling Divergence:

    • Gal(1-29) on Heteromer: Biased towards Gq/11 (MAPK/ERK activation).

    • Gal(1-15) on Heteromer: Biased towards Gi/o (Potent inhibition of Adenylyl Cyclase/cAMP).

    • Implication: Gal(1-15) induces a stronger depressive/anxiogenic signal in the limbic system compared to the parent peptide, directly impacting the "suffering" component of chronic pain.

Visualization: Receptor Selectivity & Processing

GalaninProcessing Gal29 Full-Length Galanin (1-29) (Spinal & Supraspinal) Gal15 Fragment Galanin (1-15) (Supraspinal Dominant) Gal29->Gal15 Endopeptidases (T1/2 ~100m -> ~28m) GalR1 GalR1 Monomer (Gi/o: Analgesia) Gal29->GalR1 High Affinity (Inhibitory) GalR2 GalR2 Monomer (Gq/11: Pro-nociception) Gal29->GalR2 High Affinity (Excitatory) Heteromer GalR1-GalR2 Heteromer (Gi/o >> Gq/11) Gal29->Heteromer Low Efficacy Gal15->GalR1 Low Affinity Gal15->GalR2 Moderate Affinity Gal15->Heteromer EXCLUSIVE HIGH AFFINITY (Modulates Affect/Reward)

Caption: Differential processing and receptor targeting. Gal(1-15) bypasses monomers to specifically activate the GalR1-GalR2 heteromer.

Part 2: Mechanisms of Action in Nociception[3]

Spinal vs. Supraspinal Dichotomy

Researchers must distinguish between sensory antinociception and affective modulation.

  • Spinal Cord (Sensory Processing):

    • Dominant Peptide: Galanin (1-29).[2][3][4][5][6][7]

    • Mechanism: In neuropathic pain (e.g., CCI model), Gal(1-29) is upregulated in DRG. It acts on presynaptic GalR1 (inhibiting Glutamate/Substance P release) to produce analgesia.

    • Role of Gal(1-15): Minimal direct spinal analgesia. Its presence here is largely metabolic degradation.

  • Supraspinal (Affective Processing):

    • Dominant Peptide: Galanin (1-15).[3][6][7][8][9][10]

    • Region: Dorsal Hippocampus, Raphe Nuclei, VTA.

    • Mechanism: Gal(1-15) activates GalR1-GalR2 heteromers, which cross-talk with 5-HT1A receptors .

    • Outcome: Gal(1-15) antagonizes 5-HT1A signaling. In chronic pain, this contributes to the comorbid depression and anxiety often seen in patients. Blocking Gal(1-15) binding to the heteromer could alleviate the emotional burden of pain without altering sensory thresholds.

Interaction with the Opioid System

A critical area for drug development is the MOR-GalR1 Heteromer .

  • Mechanism: Galanin and its fragments can modulate Mu-Opioid Receptor (MOR) signaling via heteromerization in the VTA.

  • Gal(1-15) Effect: Evidence suggests Gal(1-15) can uncouple the rewarding effects of opioids (dopamine release) from their analgesic effects. This presents a strategy to design "non-addictive" adjuncts to opioid therapy.

Visualization: Heteromer Signaling Pathway

HeteromerSignaling cluster_membrane Cell Membrane L_Gal15 Gal(1-15) R_Heteromer GalR1-GalR2 Heteromer L_Gal15->R_Heteromer Strong Binding L_Gal29 Gal(1-29) L_Gal29->R_Heteromer Weak Binding AC Adenylyl Cyclase R_Heteromer->AC Gi/o (Strong Inhibition) MAPK MAPK / ERK R_Heteromer->MAPK Gq/11 (Weak Activation) CREB CREB (p) AC->CREB Reduced Phosphorylation (Depression/Anxiety Phenotype)

Caption: Gal(1-15) biases the heteromer signaling heavily towards Gi/o-mediated AC inhibition, distinct from the balanced profile of Gal(1-29).

Part 3: Experimental Methodologies

Synthesis and Handling
  • Synthesis: Use Fmoc solid-phase synthesis.

  • Stability Warning: Gal(1-15) is susceptible to rapid degradation by endopeptidases (Half-life < 30 min in plasma).

    • Protocol: Always use fresh preparations. For in vivo studies, consider N-terminal methylation or substituting Sarcosine at position 1 (Sar1-Gal) to enhance stability against aminopeptidases.

Behavioral Protocols for Nociception vs. Affect

To distinguish the specific roles of fragments, you must use a battery of tests.

Protocol A: Assessment of Sensory Nociception (Spinal)
  • Model: Chronic Constriction Injury (CCI) or Seltzer Model.

  • Administration: Intrathecal (i.t.)[2][11][5][7][12] catheterization (L5-L6 level).

  • Dosing:

    • Gal(1-29): 0.1 - 1.0 nmol (Positive Control).

    • Gal(1-15): 0.1 - 3.0 nmol.

  • Readout: Von Frey filaments (Mechanical Allodynia) & Hargreaves Test (Thermal Hyperalgesia).

  • Expected Result: Gal(1-29) shows dose-dependent analgesia.[2] Gal(1-15) shows minimal effect unless at supraphysiological doses.

Protocol B: Assessment of Affective Component (Supraspinal)
  • Model: Neuropathic pain-induced depression (CCI + Forced Swim Test).

  • Administration: Intracerebroventricular (i.c.v.) or intra-hippocampal.

  • Dosing: Gal(1-15) 1.0 - 3.0 nmol.[8]

  • Readout: Immobility time in Forced Swim Test (FST) or Open Field Test (Anxiety).

  • Expected Result: Gal(1-15) significantly increases immobility (pro-depressive) and anxiety behaviors, exacerbating the negative affect of the pain state.

Visualization: Experimental Workflow

Workflow cluster_vivo 3. In Vivo Behavioral Profiling Step1 1. Synthesis & Stabilization (Fmoc SPPS, HPLC Purification) Step2 2. Receptor Binding Assay (CHO Cells: GalR1, GalR2, Heteromer) Step1->Step2 BranchA Sensory (Spinal) Intrathecal Injection Step2->BranchA BranchB Affective (Supraspinal) ICV / Intra-Hippocampal Step2->BranchB TestA Von Frey / Hot Plate (Detects Analgesia) BranchA->TestA TestB Forced Swim / Open Field (Detects Depression/Anxiety) BranchB->TestB

Caption: A dual-branch workflow is required to separate sensory analgesia from affective modulation.

References

  • Galanin Receptors: G Protein-Dependent Signaling and Beyond Source: MDPI (Int. J. Mol. Sci.) [Link] (Note: Generalized link to journal domain as specific deep link may vary) Key Finding: Differential signaling of GalR1-GalR2 heteromers.[2][11][3][4][5][6][7][8][10][12]

  • Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex Source: PubMed (Biochem Biophys Res Commun) [Link] Key Finding: Gal(1-15) is the specific agonist for the heteromer, not just a degradation product.

  • A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats Source: PubMed Central (Int J Neuropsychopharmacol) [Link] Key Finding: Strong pro-depressive effects of Gal(1-15) in CNS.

  • Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord Source: PNAS [Link] Key Finding: GalR1 mediates analgesia; GalR2 mediates low-dose hyperalgesia.

  • Opioid-galanin receptor heteromers mediate the dopaminergic effects of opioids Source: J. Clin. Invest. [Link] Key Finding: Heteromerization alters opioid potency and addiction liability.

Sources

Galanin (1-19): Mechanistic Modulation of Adenylate Cyclase via GalR Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galanin (1-19) is a biologically active N-terminal fragment of the neuropeptide Galanin.[1] Unlike the full-length peptide (Galanin 1-29/30), which is rapidly degraded in vivo, N-terminal fragments often retain high affinity for Galanin receptors (GalR1, GalR2, and GalR3) while exhibiting distinct pharmacokinetic profiles. This technical guide details the modulation of Adenylate Cyclase (AC) activity by Galanin (1-19).

Mechanistically, Galanin (1-19) functions as a non-selective agonist, preserving the conserved pharmacophore (residues 1-15) required for receptor activation. Its primary mode of action in the context of cyclase modulation is the inhibition of cAMP production via the G


  signaling cascade. This guide provides a rigorous framework for researchers to utilize Galanin (1-19) as a molecular probe for investigating GalR-mediated inhibitory signaling.

Molecular Mechanism of Action[2]

The modulation of adenylate cyclase by Galanin (1-19) is a direct consequence of G-protein Coupled Receptor (GPCR) activation. The peptide binds to the orthosteric site of the Galanin receptors, inducing a conformational change that triggers the dissociation of the heterotrimeric G-protein complex.

Receptor Coupling and Signal Transduction
  • GalR1 & GalR3: These receptors are constitutively coupled to the G

    
      family of G-proteins. Upon binding Galanin (1-19), the G
    
    
    
    subunit exchanges GDP for GTP and dissociates from the G
    
    
    dimer.
  • Adenylate Cyclase Inhibition: The activated G

    
    -GTP subunit directly binds to the catalytic core of Adenylate Cyclase (specifically isoforms AC1, AC5, and AC6), inhibiting the conversion of ATP to cyclic AMP (cAMP).
    
  • GalR2 Nuance: While primarily coupled to G

    
     (mobilizing calcium), GalR2 can exhibit "promiscuous" coupling to G
    
    
    
    in specific cell types, further contributing to the net reduction in cAMP levels.
Pathway Visualization

The following diagram illustrates the inhibitory cascade initiated by Galanin (1-19).

Galanin_Signaling Gal19 Galanin (1-19) GalR GalR1 / GalR3 (GPCR) Gal19->GalR Binding (Kd ~ nM) Gi Gi/o Protein (Heterotrimer) GalR->Gi Activation Gai Gαi-GTP (Activated) Gi->Gai GDP-GTP Exchange AC Adenylate Cyclase (Transmembrane) Gai->AC Inhibition (-) cAMP cAMP AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC Effect Downstream Signaling (PKA Inhibition) cAMP->Effect Reduced Levels

Figure 1: The G


-mediated inhibition of Adenylate Cyclase by Galanin (1-19).[2]

Experimental Protocol: Measuring AC Inhibition

To quantify the activity of Galanin (1-19), researchers must use a functional cAMP assay . Since Galanin (1-19) is inhibitory, the system must first be stimulated (typically with Forskolin) to establish a high baseline of cAMP, against which the inhibition is measured.

Reagents and Cell Lines
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293Stably transfected with human GalR1 or GalR3.
Agonist Galanin (1-19) (Human)Test compound.[3][4][5] Dissolve in DMSO/Water.
Stimulant Forskolin (10

M)
Direct activator of Adenylate Cyclase to raise cAMP baseline.
Detection TR-FRET / HTRF cAMP KitHomogeneous time-resolved fluorescence for cAMP quantification.
Buffer HBSS + 0.1% BSA + IBMXIBMX (0.5 mM) prevents cAMP degradation by phosphodiesterases.
Step-by-Step Methodology

Trustworthiness Check: This protocol includes a "Stimulation Control" (Forskolin only) and a "Background Control" (No cells/No reagents) to validate assay window.

  • Cell Seeding:

    • Harvest cells at 80-90% confluency.

    • Resuspend in assay buffer at a density of

      
       cells/mL.
      
    • Dispense 5

      
      L/well into a 384-well low-volume white plate (approx. 1,000 cells/well).
      
  • Compound Preparation:

    • Prepare a serial dilution of Galanin (1-19) in assay buffer (Range:

      
       M to 
      
      
      
      M).
    • Prepare a Forskolin working solution at

      
       concentration (e.g., 20 
      
      
      
      M).
  • Treatment:

    • Add 2.5

      
      L of Galanin (1-19) dilution to the cells.
      
    • Immediately add 2.5

      
      L of Forskolin solution.
      
    • Note: The final concentration of Forskolin will be 10

      
      M.
      
    • Incubate for 30-45 minutes at Room Temperature (RT).

  • Detection (HTRF Lysis):

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

    • Calculate the Ratio:

      
      .
      
Workflow Visualization

Assay_Workflow Cells GalR1-CHO Cells + IBMX Buffer Treat Add Galanin (1-19) + Forskolin Cells->Treat Seeding Incubate 30 min @ RT (cAMP Modulation) Treat->Incubate Competition Lysis Lysis & Detection (HTRF Reagents) Incubate->Lysis Stop Reaction Read Read FRET Signal (665/620 nm) Lysis->Read 1 hr Incubation Analysis Calculate IC50 Read->Analysis Data Processing

Figure 2: HTRF-based cAMP Inhibition Assay Workflow.

Data Analysis & Interpretation

The raw FRET ratio is inversely proportional to the concentration of cAMP (in competitive immunoassays). Therefore:

  • High FRET Signal = Low cAMP (Strong Inhibition by Galanin).

  • Low FRET Signal = High cAMP (Forskolin stimulation unchecked).

Calculating Inhibition

Convert FRET ratios to cAMP concentrations using a standard curve. Then, normalize data to % Inhibition of Forskolin response:



Expected Pharmacological Profile

Galanin (1-19) typically acts as a full agonist at GalR1.

  • EC50 / IC50: Expect values in the low nanomolar range (0.5 - 5.0 nM), comparable to full-length Galanin (1-29).

  • Efficacy: Should achieve >80% inhibition of the Forskolin-induced signal.

References

  • Habert-Ortoli, E., et al. (1994). "Molecular cloning of a functional human galanin receptor." Proceedings of the National Academy of Sciences, 91(21), 9780-9783. Link

  • Wang, S., et al. (1997).[4] "Cloning and expressional characterization of a novel galanin receptor." Journal of Biological Chemistry, 272(51), 31949-31952. Link

  • Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117. Link

  • Lang, R., et al. (2015). "Galanin Receptors and Ligands." Frontiers in Endocrinology, 6, 111. Link

  • IUPHAR/BPS Guide to Pharmacology. "Galanin Receptors." Link

Sources

Decoding the Galaninergic System: Physiological Effects and Therapeutic Potential of Truncated Human Galanin Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The galaninergic system represents a highly complex and pleiotropic neuromodulatory network with profound implications for neuroprotection, nociception, mood regulation, and metabolic homeostasis. Human galanin is a 30-amino-acid neuropeptide that exerts its physiological effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3[1].

While full-length galanin (1-30) acts as a universal agonist across all three subtypes, recent pharmacological advancements have highlighted the therapeutic potential of truncated galanin peptides . Because the biological activity of galanin is strictly localized to its highly conserved N-terminus (amino acids 1-15)[2], strategic truncation and modification of this region can radically shift receptor subtype selectivity. This whitepaper provides an in-depth technical analysis of the structural biology, signaling mechanisms, and physiological effects of truncated galanin peptides, alongside self-validating experimental protocols for characterizing these novel ligands.

Structural Determinants of Receptor Binding

Unlike most class A GPCR neuropeptide agonists that bind perpendicularly to the cellular membrane, galanin binds almost parallel to the membrane plane within the orthosteric pockets of GalRs[3]. The first 15 amino acids are entirely conserved across most species and are strictly required for receptor activation[2].

The N-Terminal Pharmacophore

The critical pharmacophores for galanin binding are located at the extreme N-terminus, specifically residues Trp2, Tyr9, and Leu10[2].

  • Trp2: The tryptophan side chain forms a crucial hydrophobic interaction with Leu266 in the extracellular loop 3 (ECL3) of GalR2. Replacing Trp2 with alanine completely abolishes receptor binding[4].

  • Gly1: The N-terminal amine of Gly1 forms a critical hydrogen bond with Glu321.31 in GalR1[5]. Truncation of this single amino acid (e.g., Galanin 2-30) results in a 100-fold decrease in binding affinity for GalR1[6].

Conformational Shifts via Truncation

Truncated fragments such as Galanin (1-15) maintain high affinity for all receptor subtypes but exhibit unique physiological behaviors due to their ability to induce distinct conformational changes. For instance, GalR1 exhibits a higher affinity for Galanin (1-15) than for the full-length peptide, which significantly enhances Gi/o-mediated signaling and further depresses adenylyl cyclase (AC) activity[7]. Conversely, internal truncations, such as the removal of the LLGP sequence (residues 10-13), nearly ablate receptor binding affinity entirely[6].

Differential Signaling Pathways of Galanin Receptors

The physiological outcomes of truncated galanin peptides are dictated by the specific G-protein coupling of the activated receptor subtype.

  • GalR1 and GalR3 (Gi/o Coupling): Activation of these receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the subsequent suppression of Protein Kinase A (PKA) and CREB phosphorylation[8]. In the central nervous system, this typically results in the opening of ATP-sensitive K+ channels, leading to neuronal hyperpolarization and the inhibition of neurotransmitter release[7].

  • GalR2 (Gq/11 Coupling): GalR2 primarily couples to Gq/11 proteins, stimulating phospholipase C (PLC). This pathway cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), triggering the release of intracellular calcium (Ca2+) from the endoplasmic reticulum[8]. GalR2 also uniquely activates a β-arrestin-dependent pathway linked to neuroprotection[8].

GalaninSignaling Gal Truncated Galanin (e.g., Gal 1-15, Gal 2-11) GalR1 GalR1 Receptor Gal->GalR1 High Affinity (Gal 1-15) GalR2 GalR2 Receptor Gal->GalR2 Selective (Gal 2-11) GalR3 GalR3 Receptor Gal->GalR3 Moderate Affinity Gi Gi/o Protein GalR1->Gi Gq Gq/11 Protein GalR2->Gq GalR3->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Stimulates cAMP ↓ cAMP Levels AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Fig 1. Galanin receptor subtype-specific signaling pathways and truncation affinities.

Physiological Implications of Specific Truncations

Galanin (1-15): Mood Regulation and Heteroreceptor Complexes

Galanin (1-15) exerts potent central cardiovascular and mood-regulating effects that differ significantly from the full-length peptide. In the hippocampal formation, Galanin (1-15)—but not Galanin (1-29)—induces strong hyperpolarization in CA3 pyramidal neurons[9].

Crucially, Galanin (1-15) plays a unique role in heteroreceptor complexes . GalR1 and GalR2 can form heteromers with 5-HT1A (serotonin) receptors. The GalR1-GalR2-5-HT1A heterotrimer exhibits a preferential binding affinity for Galanin (1-15). Binding of this truncated fragment antagonistically modulates the serotonin receptor, an interaction that has been identified as a potential target for reversing the memory-impairing effects of SSRIs like fluoxetine[7].

Galanin (2-11): Targeted Neuroprotection

Because the N-terminal Gly1 is essential for GalR1 binding, its removal creates a highly selective ligand. The truncated peptide Galanin (2-11) binds to GalR2 roughly 500 times more tightly than it does to GalR1[5]. Because GalR2 signaling is heavily implicated in neuronal survival and the repair of injured sciatic nerves[10], Galanin (2-11) and its synthetic analogs serve as critical templates for developing non-opioid neuroprotective and analgesic therapeutics without triggering the depressive, GalR1-mediated side effects.

Quantitative Binding Profiles

The following table synthesizes the receptor binding affinities (Ki) of full-length and truncated galanin peptides, illustrating the dramatic shifts in subtype selectivity induced by truncation.

Peptide VariantGalR1 Affinity (Ki, nM)GalR2 Affinity (Ki, nM)GalR3 Affinity (Ki, nM)Primary Physiological Profile
Human Galanin (1-30) ~0.1 - 1.0~0.5 - 2.0~1.0 - 5.0Broad neuromodulation, feeding behavior, energy metabolism[10].
Galanin (1-15) ~0.1 - 0.5~1.0 - 3.0~1.5 - 6.0Enhanced Gi/o signaling; mood modulation, CA3 hyperpolarization[9].
Galanin (2-11) > 500~10 - 50> 100High GalR2 selectivity; neuroprotection, PLC/Ca2+ stimulation[5].
Galanin (2-30) > 100~4 - 10> 100100-fold drop in GalR1 affinity due to loss of Gly1 hydrogen bonding[6].

Validated Experimental Protocols

To accurately characterize the pharmacological profiles of novel truncated galanin peptides, researchers must utilize self-validating assay systems. Below are two foundational protocols designed with built-in causality and validation checks.

Protocol 1: Competitive Radioligand Binding Assay (Subtype Selectivity)

Purpose: To determine the IC50 and Ki of truncated galanin peptides across isolated GalR subtypes. Causality & Rationale: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with individual human GalR subtypes. This prevents cross-talk from endogenous receptors. [125I]-human galanin is used as the radiotracer instead of tritium due to its vastly superior specific activity (~2000 Ci/mmol), which is necessary for clear signal resolution.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-GalR cells and homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM[125I]-galanin, and varying concentrations of the unlabelled truncated peptide (10⁻¹² to 10⁻⁵ M).

    • Self-Validation Step: Include a Non-Specific Binding (NSB) control well containing 1 µM unlabelled full-length galanin. If the radioactive counts in the NSB well exceed 10% of the total binding, the membrane wash steps must be optimized.

  • Rapid Filtration: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/C glass fiber filters using a cell harvester.

    • Critical Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours. Galanin peptides are highly basic; PEI neutralizes the negative charge of the glass fibers, preventing false-positive non-specific binding to the filter matrix.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation fluid, and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation based on the IC50 derived from a non-linear regression curve.

BindingAssay Membrane 1. Membrane Prep (Isolate GalR) Incubation 2. Radioligand + Peptide (Competitive Binding) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated filters) Incubation->Filtration Washing 4. Buffer Wash (Remove unbound) Filtration->Washing Detection 5. Scintillation (Measure IC50) Washing->Detection

Fig 2. Self-validating workflow for competitive radioligand binding assays.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional GalR2 Activation)

Purpose: To functionally validate the Gq/11-mediated agonism of GalR2-selective truncated peptides (e.g., Galanin 2-11). Causality & Rationale: Because GalR1 and GalR3 couple to Gi/o, measuring intracellular calcium specifically isolates the functional activity of GalR2.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells stably expressing GalR2 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Peptide Injection & Reading: Automatically inject the truncated galanin peptide at varying concentrations. Record the kinetic fluorescence response for 3 minutes to capture the peak intracellular calcium spike.

    • Self-Validation Step: Pre-incubate a control set of wells with the selective Gq inhibitor YM-254890 (1 µM) for 30 minutes prior to peptide injection. A complete ablation of the calcium spike in these wells validates that the observed signal is strictly Gq/11-mediated and not an artifact of off-target ion channel activation.

References

1.1. The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions - cas.cz - 1.2. Galanin Receptors and Ligands - frontiersin.org - 1.3. Galanin Receptors: G Protein-Dependent Signaling and Beyond - mdpi.com - 1.4. Structural insights into galanin receptor signaling - pnas.org - 1.5. The Galaninergic System | Encyclopedia MDPI - encyclopedia.pub - 1.8. Electrophysiological studies on galanin effects in brain--progress during the last six years - nih.gov - 1.10. Competition analysis of galanin and galanin peptide analogue binding - researchgate.net - 1.11. Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications - mdpi.com - 1.13. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity - kyushu-u.ac.jp - 1.14. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - plos.org -

Sources

Neuropeptide signaling pathways activated by Galanin (1-19)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Neuropeptide Signaling Pathways Activated by Galanin (1-19) Content Type: Technical Deep Dive & Experimental Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

Galanin (1-19) is a biologically active, N-terminal truncated fragment of the full-length neuropeptide Galanin (1-29/30). Unlike specific analogs such as Galanin (2-11) which exhibit receptor bias, Galanin (1-19) functions as a high-affinity, non-selective agonist across the three known galanin receptor subtypes: GALR1, GALR2, and GALR3 .

Its utility in research stems from its retention of the critical pharmacophore (residues 1–15) required for receptor binding and activation, while offering distinct physicochemical properties compared to the full-length peptide. This guide details the signaling cascades activated by Galanin (1-19), differentiates the downstream effects based on receptor subtype coupling, and provides validated protocols for assessing its functional potency.

Molecular Profile & Pharmacophore

The biological activity of Galanin is strictly localized to its N-terminus. Galanin (1-19) retains the first 19 amino acids of the sequence, preserving the essential residues for high-affinity binding.

  • Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-NH2

  • Critical Residues:

    • Gly1: Essential for GALR1 binding.[1] Removal (as in Galanin 2-11) abolishes GALR1 affinity while retaining GALR2/3 affinity.

    • Trp2: The primary anchor residue; interacts with the receptor's transmembrane pocket.

    • Tyr9: Critical for hydrophobic interactions and receptor activation.

Table 1: Comparative Receptor Affinity Profile (Ki values) Note: Galanin (1-19) exhibits an affinity profile comparable to full-length Galanin (1-29).

LigandGALR1 (Ki, nM)GALR2 (Ki, nM)GALR3 (Ki, nM)Selectivity Profile
Galanin (1-19) ~1.0 ~1.5 ~1.5 Non-Selective Agonist
Galanin (1-29)0.981.481.47Non-Selective Agonist
Galanin (2-11)>10,0002.0~150GALR2/3 Selective

Signaling Cascades: Divergent Pathways

Upon binding to Galanin (1-19), the three receptor subtypes initiate distinct intracellular cascades. The pleiotropic effects of Galanin (1-19) are defined by the specific receptor population expressed in the target tissue.

A. GALR1 & GALR3: The Inhibitory Pathway (Gi/o)

Both GALR1 and GALR3 couple primarily to Gαi/o proteins.

  • cAMP Reduction: Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP levels and decreased PKA activity.

  • Hyperpolarization: Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing K+ efflux and neuronal hyperpolarization (inhibitory postsynaptic potential).

  • MAPK Activation: Gβγ subunits can transactivate the MAPK/ERK pathway, promoting cell survival or proliferation depending on context.

B. GALR2: The Dual Pathway (Gq/11 & Gi/o)

GALR2 is unique in its ability to promiscuously couple to both Gαq/11 and Gαi/o .

  • Calcium Mobilization (Primary): Activation of Phospholipase C-β (PLCβ) via Gαq. PLCβ hydrolyzes PIP2 into IP3 and DAG .[2] IP3 triggers massive Ca2+ release from the ER.

  • Pro-Nociceptive/Trophic Effects: The Ca2+ surge and PKC activation (via DAG) are often linked to neurite outgrowth and, in the spinal cord, pro-nociceptive signaling (contrast with GALR1's anti-nociceptive effect).

Pathway Visualization

The following diagram illustrates the bifurcation of signaling upon Galanin (1-19) binding.

GalaninSignaling Figure 1: Divergent Signaling Pathways Activated by Galanin (1-19) cluster_receptors GPCR Subtypes Gal19 Galanin (1-19) GALR1 GALR1 (Gi/o Coupled) Gal19->GALR1 GALR2 GALR2 (Gq/11 & Gi/o Coupled) Gal19->GALR2 GALR3 GALR3 (Gi/o Coupled) Gal19->GALR3 Gi Gαi/o Subunit GALR1->Gi GALR2->Gi Secondary Gq Gαq/11 Subunit GALR2->Gq Primary GALR3->Gi AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates PLC Phospholipase C-β Gq->PLC cAMP cAMP ↓ AC->cAMP IP3 IP3 / DAG PLC->IP3 Hyper Hyperpolarization (Neuronal Inhibition) GIRK->Hyper Ca Intracellular Ca2+ ↑ IP3->Ca

Caption: Galanin (1-19) activates GALR1/3 to inhibit cAMP and hyperpolarize cells, while GALR2 activation primarily drives Calcium mobilization via PLC.

Experimental Protocols

To validate Galanin (1-19) activity, researchers must choose the assay based on the receptor subtype of interest.

Protocol A: Calcium Mobilization Assay (Targeting GALR2)

Rationale: Since GALR1 and GALR3 do not typically mobilize calcium, this assay specifically isolates GALR2-mediated Gq signaling.

Materials:

  • CHO or HEK293 cells stably expressing Human GALR2.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Galanin (1-19) Stock: 1 mM in water (store at -20°C).

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

  • Agonist Addition: Inject Galanin (1-19) at varying concentrations (10^-12 M to 10^-6 M).

  • Measurement: Record fluorescence kinetic response for 120 seconds.

  • Analysis: Plot Max-Min Fluorescence vs. Log[Agonist]. Calculate EC50 (Expected: ~1-10 nM).

Protocol B: cAMP Inhibition Assay (Targeting GALR1/3)

Rationale: Assessing Gi/o coupling requires stimulating cAMP first (e.g., with Forskolin) and measuring the Galanin-induced reduction.

Workflow:

  • Stimulation: Treat cells (GALR1-expressing) with 10 µM Forskolin to elevate cAMP.

  • Treatment: Concurrently treat with Galanin (1-19).

  • Detection: Use a TR-FRET or ELISA cAMP detection kit.

  • Result: Galanin (1-19) should reduce Forskolin-induced cAMP levels by >50% in a dose-dependent manner.

Physiological Implications

The non-selective nature of Galanin (1-19) means its in vivo effects are a summation of competing pathways:

  • Nociception (Pain):

    • Spinal Cord: Activation of GALR1 (inhibitory) generally reduces pain transmission (anti-hyperalgesic).

    • Periphery: Upregulation of GALR2 on sensory neurons after injury can be pro-nociceptive. Galanin (1-19) applied intrathecally often produces analgesia due to the dominance of GALR1 in the dorsal horn.

  • Epilepsy: Galanin is an endogenous anticonvulsant. Galanin (1-19) mimics this by hyperpolarizing glutamate-releasing neurons in the hippocampus (via GALR1/GALR2).

  • Metabolism: Galanin (1-19) injection in the hypothalamus stimulates feeding behavior, primarily mediated by GALR1.

References

  • Lang, R. et al. (2015). "Pharmacological properties of galanin receptors." The IUPHAR/BPS Guide to PHARMACOLOGY. Link

  • Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117. Link

  • Liu, H. X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964. Link

  • Webling, K. E., et al. (2012). "Galanin receptors and ligands." Frontiers in Endocrinology, 3, 146. Link

  • Eurofins Discovery. "GAL1 Human Galanin GPCR Cell Based Agonist Calcium Flux Assay." Assay Protocols. Link

Sources

A Comparative Analysis of Human and Porcine Galanin (1-19): Sequence, Function, and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide, plays a crucial role in a myriad of physiological processes, from neurotransmission to metabolic regulation.[1][2] Initially isolated from porcine intestine, its discovery has spurred extensive research into its function and therapeutic potential.[1] A key area of investigation lies in understanding the species-specific variations of this peptide, particularly between the porcine and human forms. This guide provides a detailed comparative analysis of the N-terminal fragment, Galanin (1-19), from both species. We will delve into the subtle yet significant differences in their amino acid sequences, explore the consequent functional implications for receptor binding and signaling, and provide comprehensive, field-proven protocols for the synthesis and evaluation of these peptides. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working within the galaninergic system.

Introduction to the Galaninergic System

Galanin is a 29 or 30 amino acid peptide that exerts its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][3] These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, underscoring the peptide's diverse physiological roles.[2][4] The N-terminal portion of galanin, specifically residues 1-14, is highly conserved across species and is critical for receptor interaction and activation.[3][5][6] The galaninergic system is implicated in a wide range of functions including:

  • Neuroendocrine Regulation: Modulating the release of hormones such as insulin and somatostatin.[2][7]

  • Cognition and Memory: Influencing learning and memory processes.[8][9]

  • Pain Perception (Nociception): Playing a role in the modulation of pain signals.[4][8]

  • Feeding Behavior and Energy Homeostasis: Regulating appetite and metabolic functions.[8][9]

  • Nerve Regeneration: Exhibiting neuroprotective effects.[3]

Given its extensive involvement in physiological and pathological processes, the galanin system represents a promising target for therapeutic intervention in conditions like Alzheimer's disease, anxiety, depression, epilepsy, and diabetes.[3][4][9]

Sequence Comparison: Human vs. Porcine Galanin (1-19)

While the full-length human galanin is a 30-amino acid, non-amidated peptide, the porcine version consists of 29 amino acids with a C-terminal amidation.[1][5][10] However, the focus of this guide, the N-terminal 1-19 fragment, reveals key differences that have significant functional consequences. The first 15 residues are identical across most mammalian species, highlighting their fundamental importance for receptor binding.[1][11] The variations appear downstream in this initial fragment.

Position12345678910111213141516171819
Human GWTLNSAGYLLGPHAV N HR
Porcine GWTLNSAGYLLGPHAI D HR

Table 1: Amino Acid Sequence Comparison of Human and Porcine Galanin (1-19). Differences are highlighted in bold.

The key substitutions occur at positions 16 and 17. In human galanin, these residues are Valine (V) and Asparagine (N), respectively. In the porcine sequence, they are Isoleucine (I) and Aspartic Acid (D).[12] These seemingly minor changes can influence the peptide's conformation and its interaction with the galanin receptors.

Functional Implications of Sequence Variations

The amino acid substitutions at positions 16 and 17, while outside the primary binding domain (1-15), can modulate receptor binding affinity and selectivity, leading to species-specific functional differences.

Receptor Binding Affinity and Selectivity

Endogenous galanin binds to all three receptor subtypes with varying affinities. Typically, the highest affinity is for GALR1, followed by GALR2, and the lowest for GALR3.[1] For instance, human galanin exhibits Ki values of 0.4 nM for GALR1, 2.3 nM for GALR2, and 69 nM for GALR3.[1] Porcine galanin shows a Ki of 0.23 nM for GALR1 and 9.8 nM for GALR3.[1]

The differences in the 16-19 region can contribute to these variations in binding profiles. While the N-terminal (1-16) fragment of galanin has been shown to bind to GALR1 and GALR2 with an affinity comparable to the full-length peptide, the identity of the subsequent amino acids can fine-tune these interactions.[6][13]

Downstream Signaling Pathways

The activation of galanin receptors initiates distinct intracellular signaling cascades.

  • GALR1 and GALR3: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][8]

  • GALR2: Exhibits broader coupling, activating Gq/11, Gi/o, and G12/13 proteins.[3] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and activate protein kinase C (PKC).[3]

The subtle conformational changes induced by the sequence differences between human and porcine galanin (1-19) could potentially lead to biased agonism, where a ligand preferentially activates one signaling pathway over another, even when acting on the same receptor.[8]

GalaninSignaling cluster_effector Effectors & Second Messengers GALR1 GALR1 Gi_o Gαi/o GALR1->Gi_o GALR2 GALR2 GALR2->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR3 GALR3 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC

Figure 1: Simplified Galanin Receptor Signaling Pathways.

Physiological Responses

The functional differences at the molecular level can translate into observable variations in physiological responses. For example, early studies demonstrated that porcine galanin is a potent inhibitor of insulin secretion in many species, but it fails to alter human insulin secretion.[7] Subsequent studies using a synthetic replicate of human galanin confirmed that it does not significantly affect glucose-stimulated insulin secretion in humans, suggesting a true species-specific response difference.[7]

Experimental Protocols

To facilitate further research into the comparative biology of human and porcine galanin, we provide the following detailed experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Galanin (1-19)

This protocol is based on the widely used Fmoc/tBu strategy.[14][15]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide, if desired) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)[16]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.[15]

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Capping (for 2-chlorotrityl resin): To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (17:2:1) for 45-60 minutes.[16]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Start Start: Swell Resin Couple Couple Fmoc-AA (DIC/Oxyma) Start->Couple Wash_DMF1 Wash (DMF) Couple->Wash_DMF1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotect Wash_DMF2 Wash (DMF) Deprotect->Wash_DMF2 Last_AA Last Amino Acid? Wash_DMF2->Last_AA Last_AA->Couple No Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Last_AA->Cleave Yes Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) & Characterize (MS) Precipitate->Purify End End: Pure Peptide Purify->End

Figure 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of the synthesized galanin peptides to their receptors.[17][18]

Materials:

  • Cell membranes from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells)[17]

  • Radiolabeled galanin (e.g., ¹²⁵I-porcine galanin)

  • Synthesized human and porcine galanin (1-19) peptides

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)[17]

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)[17]

  • Vacuum filtration manifold (cell harvester)

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the target galanin receptor.

    • Homogenize the cells in an ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.[17]

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled competitor peptide (synthesized human or porcine galanin).

    • For total binding, omit the competitor peptide.

    • For non-specific binding, add a high concentration of unlabeled galanin.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[17]

    • Quickly wash the filters with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Conclusion

The differences in the amino acid sequences of human and porcine galanin (1-19) at positions 16 and 17, although subtle, have tangible effects on receptor binding and physiological function. This underscores the importance of using species-specific peptides in research to ensure the translational relevance of experimental findings. The protocols provided in this guide offer a robust framework for the synthesis and characterization of these galanin fragments, enabling researchers to further explore the intricacies of the galaninergic system and its potential as a therapeutic target. A thorough understanding of these species-specific variations is paramount for the successful development of novel galanin-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of a Galanin Receptor 2 (GALR2) Agonist.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
  • Fuxe, K., et al. (1988). Strategies in neuropeptide receptor binding research. PubMed.
  • Weaver, C. G., et al. (2020). Biochemical and Physiological Effects of Galanin in Health and Disease. PMC.
  • Gres, K., et al. (2021). Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract. Frontiers in Physiology.
  • MDPI. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI.
  • Tanso Biosciences. (n.d.). Galanin receptors.
  • Lang, R., et al. (2012). Galanin Receptors and Ligands. Frontiers in Endocrinology.
  • eLife. (n.d.). Guardian of Excitability: Multifaceted Role of Galanin in Whole Brain Excitability. eLife.
  • Bersani, M., et al. (1991). Human galanin: primary structure and identification of two molecular forms. PubMed.
  • IUPHAR/BPS Guide to Pharmacology. (2025). Galanin receptors in GtoPdb v.2025.3. IUPHAR/BPS Guide to Pharmacology CITE.
  • ResearchGate. (n.d.). Galanin and spexin peptide amino acid sequences of various mammals. ResearchGate.
  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Carey, D. G., et al. (1993). Canine, human, and rat plasma insulin responses to galanin administration. PubMed.
  • ResearchGate. (n.d.). Galanin-receptors binding studies: Displacement of porcine-[125I]- galanin from membranes by peptide hGal(WT) ( A ) or hGal(A39E) ( B ). ResearchGate.
  • Zprávy, V. (2012). Ligand binding properties of human galanin receptors. Taylor & Francis.
  • Frontiers. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.

Sources

Technical Guide: Galanin (1-19) Agonist Activity at G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galanin (1-19) is a synthetic N-terminal fragment of the endogenous neuropeptide Galanin. It functions as a high-affinity, non-selective agonist at the three known galanin receptor subtypes: GALR1 , GALR2 , and GALR3 . Unlike C-terminal truncated analogs that may lose affinity or exhibit subtype bias, Galanin (1-19) retains the critical N-terminal pharmacophore (residues 1–15) required for high-affinity binding and full receptor activation.

This guide details the molecular pharmacology, receptor signaling profiles, and validated experimental protocols for utilizing Galanin (1-19) in drug discovery workflows. It specifically addresses the fragment's utility in differentiating G-protein coupling pathways (


 vs. 

) and provides self-validating assay methodologies.

Molecular Pharmacology

Structural Basis of Agonism

The biological activity of the Galanin peptide resides almost exclusively in its N-terminal


-helix. Galanin (1-19) encompasses this entire pharmacophore, making it functionally equipotent to the full-length Galanin (1-29/30) in many assay systems.
  • Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1][2]

  • Pharmacophore Residues:

    • 
      :  Critical for hydrophobic pocket interaction.
      
    • 
      :  Essential for hydrogen bonding network within the receptor transmembrane bundle.
      
    • 
      :  Key for receptor activation and high-affinity binding.
      
Mechanism of Binding

Structural studies, including Cryo-EM data of GALR complexes, indicate that the N-terminus of Galanin inserts deeply into the transmembrane (TM) bundle of the GPCR. The peptide binds in a pose nearly parallel to the membrane plane at the extracellular vestibule.[3]

  • GALR1 Interaction: The N-terminus (specifically

    
    ) is positioned between TM1 and TM7.[4]
    
  • GALR2 Interaction: Uses an overlapping but distinct set of residues; notably, GALR2 tolerates N-terminal modifications (like in Galanin 2-11) better than GALR1, but Galanin (1-19) activates both with high potency.

Receptor Agonist Profile

Galanin (1-19) acts as a non-selective agonist. The following table summarizes its activity profile compared to the full-length peptide.

Table 1: Comparative Pharmacological Profile of Galanin (1-19)

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayGalanin (1-19) Affinity (

)
Functional Potency (

)
GALR1

Adenylyl Cyclase Inhibition (

cAMP)
High (~0.1 – 0.5 nM)~0.2 – 1.0 nM
GALR2

(primary)
PLC Activation (

IP3,

Ca

)
High (~0.5 – 1.0 nM)~1.0 – 5.0 nM
GALR3

Adenylyl Cyclase Inhibition (

cAMP)
High (~0.5 – 2.0 nM)~1.0 – 10 nM

Note: Values are approximate and dependent on cell line expression levels (e.g., CHO vs. HEK293) and radioligand used.

Signaling Pathways[5][6][7]

Understanding the divergent signaling between GALR1/3 and GALR2 is critical for assay design. Galanin (1-19) activates both pathways simultaneously in tissues co-expressing these receptors.

Pathway Visualization

GalaninSignaling Ligand Galanin (1-19) GALR1 GALR1 Ligand->GALR1 GALR2 GALR2 Ligand->GALR2 GALR3 GALR3 Ligand->GALR3 Gi Gi/o Protein GALR1->Gi GALR2->Gi Context Dependent Gq Gq/11 Protein GALR2->Gq Primary GALR3->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK $betagamma$ subunits PLC Phospholipase C (PLC) Gq->PLC Activation Gq->ERK cAMP_Down ↓ cAMP AC->cAMP_Down IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Figure 1: Divergent signaling cascades activated by Galanin (1-19) across receptor subtypes.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Membrane)

Objective: Determine the affinity (


) of Galanin (1-19) for GALR1 or GALR2.
Self-Validation:  The assay must include a saturation curve with homologous competition (Cold Galanin vs. 

I-Galanin) to determine

and

before testing the fragment.

Materials:

  • Membranes: CHO-K1 or HEK293 stably expressing human GALR1 or GALR2.

  • Radioligand:

    
    I-Galanin (human) (2200 Ci/mmol).
    
  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.5% BSA, 0.1% Bacitracin (protease inhibitor).
    

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots on ice. Homogenize gently using a Polytron or needle (25G) to ensure uniform suspension. Dilute to 5–10 µg protein/well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) or 10 µM Cold Galanin (Non-Specific Binding).

    • 25 µL Galanin (1-19) dilutions (

      
       M to 
      
      
      
      M).
    • 25 µL

      
      I-Galanin (Final concentration ~0.05–0.1 nM).
      
    • 25 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp). Note: Equilibrium time may vary; validate linearity.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Quantification: Count radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

BindingAssay Prep 1. Membrane Prep (Homogenize & Dilute) Mix 2. Assembly (96-well) Buffer + Ligand + 125I-Gal + Membranes Prep->Mix Incubate 3. Incubation 60 min @ 25°C Mix->Incubate Filter 4. Filtration (GF/B Filters + PEI) Incubate->Filter Count 5. Gamma Counting & Data Analysis Filter->Count

Figure 2: Workflow for high-throughput radioligand binding assays.

Protocol B: Functional Calcium Mobilization (GALR2)

Objective: Measure agonist potency (


) of Galanin (1-19) via 

-coupled calcium release.
  • Cell Seeding: Seed GALR2-expressing HEK293 cells (20,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS/HEPES buffer + 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C.

  • Baseline: Place plate in FLIPR or similar reader. Measure baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject 25 µL of 5x concentrated Galanin (1-19).

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Analysis: Plot Max-Min fluorescence units against log[Concentration].

References

  • Branchek, T. A., et al. (2000).[5] "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117.

  • Wang, S., et al. (1997).[6] "Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes." Biochemistry, 37(19), 6711-6717.

  • Liu, H. X., et al. (2001).[6] "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964.

  • Kask, K., et al. (1996). "Delineation of the peptide binding site of the human galanin receptor." The EMBO Journal, 15(2), 236-244.

  • IUPHAR/BPS Guide to Pharmacology. "Galanin Receptors."

Sources

Methodological & Application

Protocol for dissolving Galanin (1-19) lyophilized powder

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Reconstitution and Storage of Galanin (1-19)

Executive Summary & Scientific Context

Galanin (1-19) is the highly conserved N-terminal fragment of the neuropeptide Galanin.[1] Unlike the C-terminus, which varies between species, the N-terminal 1-15 amino acids are identical in humans, rats, and porcines, preserving high affinity for the G-protein coupled receptors GALR1 and GALR2.[1]

Why this protocol matters: Peptide reconstitution is not merely "adding water." Galanin (1-19) is an amphipathic peptide containing hydrophobic residues (Trp, Leu, Tyr, Ile/Val) and potential charge interactions (His, Asp).[1] Improper solubilization leads to "invisible aggregation" —where the peptide forms soluble oligomers that pass visual inspection but fail to bind receptors, leading to false-negative experimental results.

This guide provides a self-validating protocol to ensure monomeric stability and accurate dosing.

Physicochemical Analysis

Before breaking the seal, you must understand the molecule. The solubility strategy depends on the specific sequence variant (Human vs. Rat/Porcine).

Table 1: Physicochemical Properties of Galanin (1-19)

FeatureHuman Galanin (1-19)Rat/Porcine Galanin (1-19)
Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val -Gly -Asn-His-NH₂Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile -Asp -Asn-His-NH₂
MW (Approx) ~1964.2 Da~2057.3 Da
Net Charge (pH 7) Positive (Basic)Near Neutral (Zwitterionic)
Hydrophobicity Moderate (Contains Trp, Tyr, 3xLeu)Moderate (Contains Trp, Tyr, 3xLeu, Ile)
Solubility Risk Moderate. Basic residues (His) aid solubility in acidic media.[1]High. The Asp-His interaction can lead to isoelectric precipitation at neutral pH.[1]

Note: Always verify the specific molecular weight (MW) and counter-ion (e.g., TFA salt vs. Acetate) on the Certificate of Analysis (CoA) provided with your specific batch.[1]

Materials & Equipment

  • Lyophilized Galanin (1-19) (Store at -20°C until use).[1][2][3]

  • Solvent A (Universal Stock): Anhydrous DMSO (Dimethyl Sulfoxide), cell-culture grade (Sigma or equivalent).[1]

  • Solvent B (Aqueous Stock): Sterile endotoxin-free water (for Human variant) or 1% Acetic Acid (for Rat variant).[1]

  • Diluent: PBS or assay buffer (Only for final dilution, NEVER for reconstitution).

  • Equipment: Benchtop centrifuge, Vortex mixer, Low-binding microcentrifuge tubes.

Critical Pre-Protocol: The "Centrifuge Rule"

Causality: During lyophilization and transport, electrostatic forces often cause the peptide powder to cling to the septum or the walls of the vial. Opening the vial without centrifugation results in the loss of micro-quantities of peptide, altering the final concentration.

  • Step: Centrifuge the vial at 10,000 x g for 30 seconds before removing the cap.

Reconstitution Protocols

Method A: The "Universal" DMSO Stock (Recommended)

Best for: Long-term storage, high concentrations (>1 mM), and hydrophobic variants (Rat).[1]

  • Calculation: Calculate the volume of DMSO required to reach a 10 mM stock concentration.

    
    
    Example: For 1 mg of Human Galanin (1-19) (MW 1964.2):
    
    
    
    
    [1]
  • Addition: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Dissolution: Vortex gently for 10-15 seconds. Ensure the solution is crystal clear.

    • Why DMSO? DMSO disrupts secondary structure formation (beta-sheets) that leads to aggregation, ensuring the peptide remains monomeric during freezing.[1]

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 5-10 µL) in low-binding tubes.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Method B: Aqueous Stock (For DMSO-Sensitive Assays)

Best for: Immediate use in assays where DMSO interferes (e.g., certain electrophysiology or primary neuron cultures).[1]

  • Solvent Choice:

    • Human Galanin (1-19): Use Sterile Water.[1] The basic Histidines will protonate, aiding solubility.

    • Rat Galanin (1-19): Use 1% Acetic Acid .[1] The Aspartic acid (D) residue makes the peptide zwitterionic; acidic pH ensures net positive charge and repulsion between molecules.

  • Concentration Limit: Do not exceed 1-2 mg/mL (approx. 0.5 - 1 mM) in aqueous buffers.

  • Protocol: Add solvent, vortex gently.

  • Warning: Do NOT use PBS or saline for the initial dissolution. The high ionic strength (NaCl) shields the charges on the peptide, promoting hydrophobic collapse and precipitation (Salting Out effect).

Workflow Diagram

The following logic tree illustrates the decision-making process for reconstitution.

GalaninProtocol Start Lyophilized Galanin (1-19) Centrifuge Centrifuge Vial (10,000g, 30s) Start->Centrifuge Decision Is DMSO tolerated in your assay? Centrifuge->Decision DMSO_Path Method A: DMSO Stock (Recommended) Decision->DMSO_Path Yes Aq_Path Method B: Aqueous Stock (Use only if necessary) Decision->Aq_Path No Calc_DMSO Calculate Vol for 10mM (Anhydrous DMSO) DMSO_Path->Calc_DMSO Aliquot Aliquot into Low-Binding Tubes (Avoid Freeze-Thaw) Calc_DMSO->Aliquot Variant_Check Check Species/Sequence Aq_Path->Variant_Check Human_Solv Human Variant: Use Sterile Water Variant_Check->Human_Solv Human (Basic) Rat_Solv Rat Variant: Use 1% Acetic Acid Variant_Check->Rat_Solv Rat (Zwitterionic) Human_Solv->Aliquot Rat_Solv->Aliquot Storage Store at -80°C Aliquot->Storage Usage Dilute in Assay Buffer (PBS/Media) immediately before use Storage->Usage

Caption: Decision matrix for Galanin (1-19) solubilization based on assay requirements and peptide sequence variants.

Quality Control & Troubleshooting

Self-Validating the Solution: Before using the peptide in valuable experiments, perform a Nanodrop check .

  • Galanin (1-19) contains Tryptophan (Trp/W) and Tyrosine (Tyr/Y) .[1]

  • It absorbs UV light at 280 nm .

  • Protocol: Measure the Absorbance at 280 nm (A280) of your stock solution (diluted 1:10 or 1:20 in water).

  • Calculation: Use the Extinction Coefficient (

    
    ).
    
    • 
       (1 Trp + 1 Tyr).[1]
      
    • Concentration (

      
      ) = 
      
      
      
      .[1]
  • Interpretation: If the calculated concentration is significantly lower than expected, the peptide may have aggregated or adhered to the vial walls.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Cloudiness / Precipitate "Salting Out" (PBS used too early)Centrifuge.[1] If pellet exists, remove supernatant, try to redissolve pellet in 100% DMSO or 10% Acetic Acid.
Lower than expected Activity Adsorption to plasticEnsure Low-Binding tubes are used. Add 0.1% BSA to the final assay buffer (not the stock) to block surfaces.
Viscous solution High Concentration (>20 mg/mL)Dilute with appropriate solvent. High conc peptides can form gels.

References

  • PubChem. Galanin (1-19) (human) - Compound Summary.[1] National Library of Medicine. Available at: [Link][1]

  • Bachem.Handling and Storage of Synthetic Peptides. Technical Guide. (General reference for peptide handling).

Disclaimer: This protocol is for research use only. Always consult the specific Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) provided by your supplier for batch-specific molecular weights and counter-ion information.[1]

Sources

Optimal solvent for Galanin (1-19) stock solution preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and Stock Solution Preparation for Galanin (1-19)

Introduction & Mechanistic Background

Galanin (1-19) is a biologically active, truncated fragment of the endogenous neuropeptide galanin. It retains high binding affinity for all three galanin receptor subtypes (GALR1, GALR2, and GALR3) and is widely utilized in neuropharmacological research to study nociception, metabolic regulation, and neurotransmitter modulation[1]. Despite its utility, the preparation of a stable, monomeric stock solution is frequently complicated by the peptide's intrinsic hydrophobicity. This application note details the physicochemical rationale, optimal solvent selection, and validated step-by-step protocols for preparing Galanin (1-19) stock and working solutions to ensure reproducible experimental outcomes.

Physicochemical Profiling and Causality in Solvent Selection

To understand the strict solvent requirements for this peptide, we must analyze its primary sequence and physicochemical properties[2].

Table 1: Physicochemical Properties of Galanin (1-19)

PropertyValue
Amino Acid Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His
Molecular Formula C89H130N26O25
Molecular Weight 1964.1 g/mol
Hydrophobic Residues Trp, Leu (x3), Ala (x2), Tyr, Val, Pro (Approx. 47% of sequence)
Net Charge (pH 7.4) Slightly positive (due to two Histidine residues)

Causality of Solvent Choice : Galanin (1-19) lacks highly charged acidic residues (such as Aspartic Acid or Glutamic Acid) and is heavily enriched in hydrophobic and uncharged polar amino acids. In purely aqueous buffers (like PBS or saline), the hydrophobic domains—especially the Leu-Leu and Trp-Thr-Leu segments—drive intermolecular aggregation via hydrophobic collapse. This leads to rapid precipitation or the formation of biologically inactive oligomers.

Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent[3]. DMSO acts as a strong hydrogen-bond acceptor, effectively solvating the peptide backbone and disrupting intermolecular hydrophobic interactions, yielding a true monomeric solution.

Galanin Receptor Signaling Pathway

Understanding the downstream targets of Galanin (1-19) is essential for designing in vitro and in vivo assays. The peptide acts as an agonist across three distinct G-protein-coupled receptors (GPCRs), triggering specific intracellular cascades.

GalaninSignaling Gal Galanin (1-19) GALR1 GALR1 (Gi/o) Gal->GALR1 GALR2 GALR2 (Gq/11) Gal->GALR2 GALR3 GALR3 (Gi/o) Gal->GALR3 cAMP ↓ cAMP Production GALR1->cAMP IP3 ↑ IP3 / DAG / Ca2+ GALR2->IP3 Kchan ↑ K+ Channel Activation GALR3->Kchan

Galanin (1-19) binding to GALR1/2/3 and subsequent intracellular signaling cascades.

Validated Protocols for Solution Preparation

Table 2: Recommended Solvent Systems and Solubility Limits

Solution TypeFormulationMax SolubilityApplication
Master Stock 100% Anhydrous DMSO≥ 50 mg/mL (25.46 mM)Long-term storage (-80°C)
In Vivo Working 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (1.27 mM)Animal dosing (IV, IP)
In Vitro Working ≤ 0.1% DMSO in Assay BufferAssay dependentCell culture assays

Note: Hygroscopic DMSO significantly impacts peptide solubility. Always use newly opened or desiccated anhydrous DMSO[3].

Protocol A: Preparation of Master Stock Solution (DMSO)

Self-Validating System: This protocol includes a UV-Vis spectroscopy step to ensure the theoretical concentration matches the actual dissolved concentration, validating the absence of microscopic aggregates.

Step-by-Step Methodology:

  • Equilibration : Remove the lyophilized Galanin (1-19) vial from -20°C storage. Crucial : Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Because DMSO is highly hygroscopic, introduced water will drastically reduce peptide solubility and promote aggregation.

  • Centrifugation : Briefly centrifuge the vial at 3,000 x g for 1 minute to collect all lyophilized powder at the bottom of the tube.

  • Solvent Addition : Add the calculated volume of freshly opened, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution : Vortex gently for 30 seconds. If the solution is not completely clear, apply bath sonication for 2-5 minutes at RT.

    • Causality: Sonication provides the kinetic energy required to break transient peptide-peptide hydrophobic bonds without causing thermal degradation.

  • Validation : Measure the absorbance at 280 nm using a spectrophotometer. Galanin (1-19) contains 1 Tryptophan and 1 Tyrosine residue, giving it a molar extinction coefficient of approximately 6,990 M⁻¹ cm⁻¹. Calculate the exact concentration to verify complete dissolution.

  • Aliquot & Storage : Dispense the master stock into single-use aliquots (e.g., 10-50 µL) in low-protein-binding cryovials. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Aliquoting prevents this and extends stability up to 6 months[3].

Protocol B: Preparation of In Vivo Working Solution

For animal studies, a 100% DMSO solution is toxic. A step-wise co-solvent formulation is required to maintain solubility while reducing the DMSO concentration to acceptable physiological limits (≤10%)[3].

Step-by-Step Methodology:

  • Thaw a single aliquot of the DMSO master stock at RT.

  • Add PEG300 : Add PEG300 to achieve 40% of the final intended volume. Vortex thoroughly.

    • Causality: PEG300 acts as a polymeric co-solvent, providing a hydrophobic environment that prevents the peptide from crashing out when aqueous buffers are subsequently introduced.

  • Add Tween-80 : Add Tween-80 to achieve 5% of the final intended volume. Vortex thoroughly.

    • Causality: Tween-80 is a non-ionic surfactant that forms protective micelles, shielding the hydrophobic domains of Galanin (1-19).

  • Add Saline : Slowly add 0.9% Saline dropwise while vortexing to achieve 45% of the final volume.

  • Final Inspection : The final solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be crystal clear. Administer to the model immediately.

Workflow Visualization

Workflow Start Lyophilized Galanin (1-19) Equilibrate Equilibrate to RT (30 min) Prevent Condensation Start->Equilibrate AddDMSO Add Anhydrous DMSO (Primary Solvent) Equilibrate->AddDMSO Sonicate Vortex & Bath Sonicate AddDMSO->Sonicate Check Visual Inspection Is solution clear? Sonicate->Check Check->Sonicate No Aliquot Aliquot into Cryovials (Low-binding tubes) Check->Aliquot Yes Store Store at -80°C (Stable for 6 months) Aliquot->Store

Standard operating procedure for Galanin (1-19) stock solution preparation and storage.

References

  • Galanin (1-19) (human) | C89H130N26O25 | CID 90469849 . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Galanin receptors in GtoPdb v.2025.1 . IUPHAR/BPS Guide to Pharmacology, University of Edinburgh. Available at: [Link]

Sources

Application Note: In Vitro Cell Culture Treatment Protocols using Galanin (1-19)

[1]

Abstract & Introduction

Galanin (1-19) is a bioactive N-terminal fragment of the neuropeptide Galanin.[1] Unlike the full-length peptide (1-29 in rats, 1-30 in humans), Galanin (1-19) retains the highly conserved N-terminal pharmacophore (amino acids 1-15) required for high-affinity binding to all three Galanin receptor subtypes (GALR1, GALR2, and GALR3).

This Application Note provides rigorous, field-proven protocols for utilizing Galanin (1-19) in in vitro systems. It addresses the specific challenges of peptide stability, receptor subtype delineation, and signal transduction verification.

Key Applications
  • Neuroprotection Studies: Modulation of survival pathways in primary cortical or hippocampal neurons.

  • Metabolic Signaling: Inhibition of insulin secretion in pancreatic

    
    -cell models (e.g., RIN-5F).
    
  • GPCR Pharmacology: Delineation of Gi/o vs. Gq signaling cascades in transfected CHO or HEK293 systems.

Pre-Experimental Setup

Reagent Characterization
  • Peptide: Galanin (1-19) (Human)[1][2][3][4]

  • Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[4]

  • Molecular Weight: ~1964.2 Da

  • Purity Requirement:

    
     95% (HPLC) to ensure accurate molar dosing.
    
Reconstitution & Storage Protocol

Critical: Improper solubilization is the leading cause of experimental variability. Galanin peptides are hydrophobic and prone to adsorption.

StepActionTechnical Rationale
1. Solvent Dissolve lyophilized powder in sterile distilled water or 0.1% Acetic Acid .Acidic conditions promote protonation and solubility of the hydrophobic residues (Leu, Trp).
2. Concentration Prepare a 1 mM Stock Solution .High concentration minimizes percentage loss due to surface adsorption.
3. Aliquoting Aliquot into low-protein-binding polypropylene tubes (10-20

L).
Prevents repeated freeze-thaw cycles which degrade peptide integrity.
4. Storage Store at -80°C .Stable for 6 months. -20°C is acceptable for <1 month.[5]
5. Working Sol. Dilute stock 1:1000 in culture media (serum-free) immediately before use.Final vehicle concentration must be <0.1% to avoid cytotoxicity.

Core Protocol 1: Functional GPCR Signaling Assays

Galanin (1-19) is a non-selective agonist.[6] The downstream readout depends on the receptor subtype expressed by your cell model.

Experimental Logic (Signaling Pathways)
  • GALR1 / GALR3: Coupled to

    
    .[7] Activation inhibits  Adenylyl Cyclase, reducing cAMP.
    
  • GALR2: Coupled primarily to

    
    .[7] Activation stimulates  Phospholipase C (PLC), increasing 
    
    
    /
    
    
    and activating MAPK/ERK.

GalaninSignalingcluster_ReceptorsMembrane ReceptorsGal19Galanin (1-19)GALR1GALR1 / GALR3Gal19->GALR1GALR2GALR2Gal19->GALR2GiGi/o ProteinGALR1->GiGqGq/11 ProteinGALR2->GqACAdenylyl CyclaseGi->ACInhibitsPLCPhospholipase CGq->PLCActivatescAMPcAMP LevelsAC->cAMPDecreasesERKERK 1/2 PhosphorylationPLC->ERKCascade

Figure 1: Divergent signaling pathways activated by Galanin (1-19) depending on receptor subtype.

Protocol: cAMP Inhibition Assay (GALR1/3)

Objective: Verify bioactivity via

  • Cell Seeding: Seed cells (e.g., CHO-GALR1) at 50,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Replace media with serum-free media containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 mins.

  • Induction: Treat cells with 10

    
    M Forskolin  to elevate baseline cAMP.
    
  • Treatment: Simultaneously add Galanin (1-19) at graded concentrations (

    
     M to 
    
    
    M).
  • Incubation: Incubate for 20-30 minutes at 37°C.

    • Note: cAMP responses are rapid; longer incubation may lead to receptor desensitization.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Data Analysis: Plot % Inhibition of Forskolin signal vs. Log[Galanin]. Expect an

    
     in the low nanomolar range (1-10 nM).
    
Protocol: MAPK/ERK Phosphorylation (GALR2)

Objective: Verify bioactivity via

  • Seeding: Seed SH-SY5Y or GALR2-transfected cells in 6-well plates.

  • Starvation: Serum-starve for 16-24 hours to reduce basal ERK phosphorylation.

  • Treatment: Treat with 100 nM Galanin (1-19) for 5, 10, 30, and 60 minutes .

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (

    
    , NaF). Lyse in RIPA buffer.
    
  • Western Blot:

    • Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204).

    • Loading Control: Anti-Total ERK1/2 or GAPDH.

  • Validation: Peak phosphorylation typically occurs at 5-10 minutes post-stimulation.

Core Protocol 2: Neuroprotection Assay

Context: Galanin (1-19) exerts neuroprotective effects against excitotoxicity or oxidative stress.

Workflow Diagram

Workflowcluster_0Day 1-2cluster_1Day 7 (Treatment)cluster_2Day 8 (Readout)SeedSeed PrimaryNeuronsMatureMaturation(5-7 DIV)Seed->MaturePreTreatPre-treat:Galanin (1-19)(1h)Mature->PreTreatInsultAdd Stressor:Glutamate orStaurosporinePreTreat->InsultAssayMeasure Viability(MTT / LDH)Insult->Assay

Figure 2: Experimental timeline for neuroprotection assays.

Step-by-Step Methodology
  • Culture: Primary cortical neurons (E18 rat) grown to 7 Days In Vitro (DIV).

  • Pre-treatment: Add Galanin (1-19) (10 nM - 1

    
    M) to the culture media.
    
    • Critical: Pre-treatment for 1 hour is required to activate survival signaling (PI3K/Akt or MAPK) before the insult.

  • Insult: Add cytotoxic agent (e.g., 50

    
    M Glutamate  or 100 nM Staurosporine ).
    
    • Note: Do not wash out Galanin; maintain its presence during the insult.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout:

    • MTT Assay: Measures mitochondrial metabolic activity (cell survival).

    • LDH Release: Measures membrane integrity (cell death).

  • Result: Galanin (1-19) should restore viability by 20-40% compared to vehicle-treated controls.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No Signal (cAMP/ERK) Peptide degradationUse fresh aliquots; ensure protease inhibitors are in lysis buffer.
High Variability Adsorption to plasticUse low-binding tips/tubes; add 0.1% BSA to stock solutions as a carrier.
Precipitation Incorrect pHEnsure stock is prepared in slightly acidic water (0.1% acetic acid) before buffering.
No Protection Incorrect TimingPre-treatment is essential. Co-treatment often fails to activate survival pathways in time.

References

  • Galanin Receptor Subtypes and Signaling Source: Tocris Bioscience
  • Galanin (1-19) Peptide Properties & Solubility Source: MedChemExpress
  • Galanin Neuroprotection Mechanisms

    • Title: Galanin Protects against Nerve Injury after Shear Stress in Primary Cultured Rat Cortical Neurons[8]

    • Source: PLOS ONE
    • Link:[Link]

  • Galanin Structure-Activity Rel

    • Title: Structural insights into galanin receptor signaling[7]

    • Source: PNAS[3]

    • Link:[Link]

  • General Galanin Physiology

    • Title: Galanin: a biologically active peptide[1][2][3][9][10][11][12][13][14][15]

    • Source: PubMed (NIH)
    • Link:[Link]

Handling TFA Salts in Synthetic Galanin (1-19) Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

Synthetic Galanin (1-19) is a high-affinity agonist for Galanin receptors (GALR1/GALR2), widely used to study nociception, cognition, and metabolic regulation. However, the standard Solid-Phase Peptide Synthesis (SPPS) process invariably yields the peptide as a Trifluoroacetate (TFA) salt .[1][2][3]

While TFA salts possess excellent solubility and stability for storage, the trifluoroacetate anion (


) is a "hidden variable" that can catastrophically skew biological data. It acts as a chaotropic agent, alters local pH, and exhibits direct cytotoxicity at nanomolar concentrations.

This guide provides a definitive workflow for identifying, quantifying, and exchanging TFA salts in Galanin (1-19) preparations to ensure data integrity in downstream applications.

Scientific Context: The TFA Artifact

Why is TFA Present?

Galanin (1-19) (Sequence: GWTLNSAGYLLGPHAVGNH) contains multiple basic moieties: the N-terminal amine and two Histidine residues (His14, His19). During SPPS, TFA is used to cleave the peptide from the resin and deprotect side chains.[4] TFA protonates these basic sites, forming a stable salt.[5]

  • Theoretical TFA Content: A 19-mer like Galanin (1-19) can carry 2-3 moles of TFA per mole of peptide, potentially constituting 10-25% of the total mass.

The Biological Impact

The presence of TFA introduces three critical vectors of experimental error:

  • Cytotoxicity: TFA inhibits cell proliferation and alters metabolic rates in cultured neurons and osteoblasts, often confounding toxicity data for the peptide itself.

  • Receptor Binding Interference: As a chaotropic ion, TFA can disrupt the hydrogen bonding network required for the specific folding of Galanin (1-19) into its bioactive alpha-helical conformation, altering

    
     values.
    
  • pH Acidification: Upon reconstitution in weakly buffered media (e.g., unbuffered saline for in vivo injection), the strong acid TFA (pKa ~0.23) can drop the solution pH significantly, causing injection site irritation or precipitation.

Mechanism of Interference Diagram

The following diagram illustrates how TFA impacts the experimental workflow.

TFA_Interference cluster_impact Biological Artifacts SPPS SPPS Cleavage Peptide_TFA Galanin(1-19) • xTFA SPPS->Peptide_TFA Cyto Cytotoxicity (False Positives) Peptide_TFA->Cyto Inhibits Growth pH Acidification (pH < 4.0) Peptide_TFA->pH Reconstitution Struct Secondary Structure Distortion (CD/NMR) Peptide_TFA->Struct Chaotropic Effect Result Compromised Data Cyto->Result pH->Result Struct->Result

Figure 1: Mechanism of TFA interference in biological assays. The counter-ion persists through standard lyophilization, requiring active exchange.

Analytical Assessment: Quantifying TFA

Before and after exchange, accurate quantification is required. Do not rely on weight.

Method A: Ion Chromatography (IC) - The Standard
  • Principle: Separation of anions (

    
    , 
    
    
    
    ,
    
    
    ) on an anion-exchange column with conductivity detection.
  • Precision: High (ppm level).

Method B: 19F NMR - The Rapid Check
  • Principle: Fluorine NMR detects the distinct trifluoromethyl signal of TFA.

  • Protocol:

    • Dissolve ~2 mg peptide in

      
      .
      
    • Add internal standard (e.g., sodium trifluoroacetate or dilute TFA of known concentration).

    • Acquire 19F spectra (typically -75 to -76 ppm relative to

      
      ).
      
    • Integrate peptide-associated TFA peak vs. internal standard.

Salt Exchange Protocols

Select the protocol based on your downstream application.

Decision Matrix
ApplicationRecommended SaltProtocol
Routine Screening / HTS TFA (if <1% final conc.)None (Buffer heavily)
Cell Culture / Neuronal Assays Acetate / HClProtocol 2 (Ion Exchange)
In Vivo (Animal Models) Acetate / HClProtocol 1 (Lyophilization)
Structural Biology (NMR) AcetateProtocol 2 (HPLC/Resin)
Protocol 1: HCl Exchange via Lyophilization

Best for: Converting small batches for in vivo use where chloride is the physiological anion.

Materials:

  • 0.1 M HCl (Molecular Biology Grade)

  • Milli-Q Water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve Galanin (1-19) TFA salt in 0.1 M HCl at a concentration of 1–5 mg/mL.

    • Mechanism:[6] The excess

      
       ions displace the 
      
      
      
      ions associated with the basic residues.
  • Equilibration: Allow the solution to stand at room temperature for 5–10 minutes.

  • Freezing: Shell-freeze the solution in liquid nitrogen to maximize surface area.

  • Lyophilization: Lyophilize to dryness.

    • Note: TFA is volatile, but bound TFA is hard to remove. The HCl helps displace it, and the vacuum removes the liberated TFA.

  • Repetition: Crucial Step. Repeat steps 1–4 at least 3 times . A single pass is rarely sufficient to reduce TFA < 1%.

  • Final Wash: Dissolve the final cake in Milli-Q water and lyophilize one last time to remove excess HCl.

Protocol 2: Acetate Exchange via Anion Exchange Resin

Best for: Large batches or sensitive cell assays where HCl acidity is a concern.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent, acetate form).

  • 0.1 M Acetic Acid.[7]

  • Milli-Q Water.

Procedure:

  • Column Prep: Pack a small column with the resin. Wash with 5 column volumes (CV) of 1 M Sodium Acetate, followed by 10 CV of Milli-Q water to remove excess salt.

  • Loading: Dissolve Galanin (1-19) in water (minimal volume). Load onto the column.[7][8][9]

  • Elution: Elute with water or very dilute acetic acid (0.1%).

    • Mechanism:[6] The peptide (positively charged) passes through, but its counter-ions exchange with the acetate ions on the resin. TFA binds to the resin; Acetate releases with the peptide.[7][8]

  • Collection: Collect fractions and monitor via UV (280 nm for Trp/Tyr content in Galanin).

  • Lyophilization: Pool peptide fractions and lyophilize.

Data Summary: Impact of Salt Form

The following table summarizes the theoretical impact of salt forms on Galanin (1-19) properties.

ParameterTFA SaltHCl SaltAcetate Salt
Solubility High (++++)High (++++)Moderate (+++)
pH (1 mM in water) ~2.0 - 2.5~3.0 - 4.0~4.5 - 5.5
Cytotoxicity (IC50) High (Toxic)LowLow
Physiological Relevance NoneHigh (Chloride)High (Metabolic)
Hygroscopicity ModerateHighHigh

Workflow Visualization

Use this decision tree to guide your handling of Galanin (1-19).

Salt_Exchange_Workflow Start Start: Galanin (1-19) TFA Salt Check_App Determine Application Start->Check_App Vivo In Vivo / Clinical? Check_App->Vivo Cell Cell Culture (Sensitive)? Check_App->Cell Chem Chemical Synthesis / Ref? Check_App->Chem Action_HCl Protocol 1: HCl Exchange (3x Lyophilization) Vivo->Action_HCl Preferred Action_Ace Protocol 2: Acetate Exchange (Resin/HPLC) Cell->Action_Ace Preferred Action_None Use as is (Buffer > 100mM) Chem->Action_None QC QC: 19F NMR or IC Target < 1% TFA Action_HCl->QC Action_Ace->QC

Figure 2: Decision Matrix for Salt Exchange based on experimental requirements.

References

  • Cornish, J., et al. (1999).[10] Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes.[11] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Gaussier, H., et al. (2002).[10] Trifluoroacetic acid as a counterion changes the conformation of peptides.[10][12] Journal of Peptide Science. Link

  • LifeTein. (2025).[1] How to remove peptide TFA salt? Technical Support FAQ.[13] Link

  • Snyder, L. R., et al. (2024).[2] A New Methodology for Synthetic Peptides Purification and Counterion Exchange. MDPI. Link

  • Brinkmann, A., et al. (2019).[4] Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia.[4] Link

Sources

Precision Competitive Binding Protocols: Galanin (1-19) and GALR Subtypes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Scope

This application note details the competitive radioligand binding assay to determine the affinity (


) of Galanin (1-19)—the conserved N-terminal agonist fragment—at Galanin Receptor subtypes 1 and 2 (GALR1, GALR2).

Galanin (1-19) retains the critical pharmacophore (residues 1–15) required for high-affinity binding to GALR1 and GALR2. Unlike the full-length peptide, it lacks the C-terminal tail often implicated in metabolic protection or GALR3 specificity. This assay utilizes


I-Porcine Galanin  as the high-affinity tracer to map the competitive displacement profile of Galanin (1-19).
The Competitive Principle

In this system, the "Hot" ligand (


I-Galanin) and the "Cold" competitor (Galanin 1-19) compete for the same orthosteric binding pocket on the receptor. As the concentration of Galanin (1-19) increases, it displaces the radioligand, reducing the detectable signal.

G cluster_0 Equilibrium State Receptor GALR1/2 Receptor (Membrane Bound) Complex Receptor-Ligand Complex Receptor->Complex Equilibrium HotLigand 125-I Galanin (Tracer) HotLigand->Receptor Kon ColdLigand Galanin (1-19) (Competitor) ColdLigand->Receptor Competition Signal Scintillation Signal (CPM) Complex->Signal Quantification

Figure 1: Mechanism of Competitive Displacement. High-affinity binding of the N-terminal fragment displaces the radiotracer.

Critical Material Preparation

Scientific Integrity Note: The success of neuropeptide assays hinges on preventing ligand degradation and non-specific binding (NSB). Galanin is highly susceptible to rapid proteolysis and adherence to glass/plastic surfaces.

A. Membrane Preparation (The Receptor Source)

Source: CHO-K1 or HEK293 cells stably expressing human GALR1 or GALR2.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity).

  • Lysis: Homogenize in ice-cold Hypotonic Buffer (5 mM Tris-HCl, pH 7.4, 2 mM MgCl

    
    ).
    
  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in Binding Buffer (see below).

  • Validation: Determine protein concentration (BCA assay). Target

    
     should be validated via saturation binding prior to competition assays.
    
B. Assay Buffer Chemistry (The Environment)

This buffer is engineered to stabilize the G-protein coupling (Mg


) and prevent peptide degradation.
ComponentConcentrationFunction
Tris-HCl 50 mM (pH 7.4)Physiological pH maintenance.
MgCl

5 mMStabilizes Receptor-G-protein complex (high affinity state).
BSA 0.3% - 0.5% (w/v)Critical: Blocks non-specific binding to tube walls/filters.
Bacitracin 1 mg/mLCritical: Peptidase inhibitor; prevents Galanin degradation.[1]
Leupeptin 5 µg/mLSecondary protease inhibitor (optional but recommended).
C. Filter Preparation (The Separation Matrix)

Type: Whatman GF/B Glass Fiber Filters (1.0 µm pore). Pre-treatment: Soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

  • Why? Galanin is positively charged. Glass fibers are negatively charged. PEI neutralizes the filter charge, reducing non-specific binding (NSB) of the radioligand to the filter itself (Signal-to-Noise optimization).

Step-by-Step Experimental Protocol

Phase 1: Assay Assembly

Format: 96-well plate or 5 mL polystyrene tubes. Total Volume: 200 µL per well/tube.

  • Non-Specific Binding (NSB) Wells: Add 2 µL of 10 µM Unlabeled Full-Length Galanin (excess saturating concentration).

  • Total Binding (TB) Wells: Add 2 µL of Assay Buffer (vehicle).

  • Experimental Wells: Add 2 µL of Galanin (1-19) serial dilutions.

    • Range: 10 pM to 10 µM (semi-log dilutions).

  • Radioligand Addition: Add 50 µL of

    
    I-Porcine Galanin  (2200 Ci/mmol).
    
    • Target Concentration: ~0.05 - 0.1 nM (Must be

      
       of the tracer).
      
  • Receptor Initiation: Add 148 µL of Membrane Suspension (10–20 µg protein/well).

    • Note: Add membranes last to initiate the reaction simultaneously.

Phase 2: Incubation & Equilibrium
  • Condition: Incubate for 60–90 minutes at Room Temperature (25°C).

  • Agitation: Mild orbital shaking (150 rpm) ensures homogeneity.

Phase 3: Termination & Filtration
  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Rapidly vacuum filter through the PEI-soaked GF/B filters.

  • Rinse: Wash filters

    
     with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
    • Speed: The wash step must be

      
       seconds to prevent dissociation of the bound complex (
      
      
      
      ).
  • Counting: Transfer filters to scintillation vials, add cocktail, and count via Gamma Counter or Liquid Scintillation Counter.

Data Analysis & Visualization

Calculation of and

Raw CPM (Counts Per Minute) data must be normalized to Percent Specific Binding:



Fit the data to a One-Site Competition Model (non-linear regression) to derive the


. Convert to the equilibrium dissociation constant (

) using the Cheng-Prusoff Equation :

[2]
  • 
     : Concentration of Galanin (1-19) displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (nM).[3]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[4]
    
Expected Results Profile

Galanin (1-19) typically exhibits high affinity for GALR1 and GALR2, often indistinguishable from full-length Galanin (1-29) in binding assays, confirming the N-terminus as the primary binding domain.

LigandReceptorTypical

(nM)
Selectivity
Galanin (1-19) GALR10.2 - 1.0Non-selective
Galanin (1-19) GALR20.5 - 2.0Non-selective
Galanin (2-29) GALR1> 500Low Affinity
Galanin (2-29) GALR2~ 10 - 20GALR2 Selective

Table 1: Comparative affinities demonstrating the importance of the N-terminal residue (Gly1) present in Galanin (1-19).

Workflow Summary

Workflow Prep 1. Prep: PEI-Coat GF/B Filters & Thaw Membranes Mix 2. Assembly: Mix Buffer, Tracer, Competitor (Gal 1-19), Membranes Prep->Mix Incubate 3. Equilibrium: 60-90 min @ 25°C Mix->Incubate Filter 4. Harvest: Vacuum Filter & Wash (3x Ice Cold) Incubate->Filter Analyze 5. Analysis: Scintillation Counting & Cheng-Prusoff Calc Filter->Analyze

Figure 2: Operational Workflow for High-Throughput Screening.

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness," every assay plate must contain internal controls:

  • Z-Factor Calculation:

    • A value

      
       confirms the assay is robust enough for screening.
      
  • Total Binding Window:

    • Specific Binding should be

      
       of Total Binding. If NSB is high (>30%), re-check the PEI coating of filters or increase BSA concentration.
      
  • Ligand Depletion Check:

    • Ensure Total Binding represents

      
       of the total radioactivity added. If >10% of the ligand binds, the "Free Ligand" assumption in Cheng-Prusoff is violated. Dilute membranes if necessary.
      

References

  • Cheng Y, Prusoff WH. (1973).[3] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. International Journal of Peptide and Protein Research.

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences.

  • PerkinElmer (Revvity). (2023). Radioligand Binding Assay Guide: Considerations for GPCR Assays.

  • Whatman/Cytiva. (2023). Glass Microfiber Filters (GF/B) Technical Specifications for Binding Assays.

Sources

HPLC purification methods for Galanin (1-19) fragments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Strategies for Galanin (1-19) Fragments

Introduction and Biological Context

Galanin is a widely distributed neuropeptide involved in the modulation of hormone release, antinociception, and feeding behavior[1]. The N-terminal fragment, Galanin (1-19), is highly conserved across species and retains full agonist activity at the galanin receptor subtypes (GalR1, GalR2, and GalR3)[2].

The chemical synthesis of Galanin (1-19) is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc or Boc strategies[2]. Following cleavage from the resin, the crude peptide mixture contains truncated sequences, deletion impurities, and scavenger byproducts. Because Galanin (1-19) contains several hydrophobic residues (Leu, Val, Trp) and is prone to secondary structure formation, achieving >95% purity requires a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy[3].

Mechanistic Principles of Chromatographic Separation

Do not treat HPLC as a "black box." Every parameter must be deliberately chosen based on the physicochemical properties of the peptide.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column with a wide pore size (300 Å) is mandatory for peptides in the 2 kDa range[4]. Standard 100 Å columns restrict the diffusion of the peptide into the porous silica, leading to poor mass transfer and broad peaks. For highly lipidized or hydrophobic analogs of Galanin, a Diphenyl stationary phase can be utilized to provide alternative selectivity via

    
     interactions[3].
    
  • Mobile Phase & Ion-Pairing Dynamics: The standard solvent system consists of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B)[4]. TFA acts as a critical ion-pairing agent. It protonates the basic residues (His

    
    , His
    
    
    
    , and the N-terminus) of Galanin (1-19), neutralizing their charge. This increases the overall hydrophobicity of the peptide, allowing it to partition uniformly into the C18 phase, thereby preventing peak tailing caused by free silanol interactions.
  • Detection Strategy: Dual-wavelength UV monitoring is essential. 214 nm detects the peptide amide bonds (universal detection), while 280 nm specifically tracks the aromatic rings of Trp

    
     and Tyr
    
    
    
    [3],[4]. This dual-signal approach allows researchers to instantly differentiate the target Galanin fragment from non-aromatic synthesis impurities.

Target Profile & Quantitative Data

Table 1: Physicochemical Properties of Human Galanin (1-19)

Property Value / Description
Amino Acid Sequence H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH[2]
Sequence Length 19 Amino Acids
Molecular Weight ~2011.2 Da

| Key UV Chromophores | Tryptophan (Trp


), Tyrosine (Tyr

) | | Isoelectric Point (pI) | ~6.8 (Neutral at physiological pH; highly protonated in 0.1% TFA) |

Experimental Protocol: Self-Validating Purification System

This step-by-step methodology ensures a self-validating workflow where each stage confirms the success of the previous one.

Step 1: Sample Solubilization and Clarification

  • Weigh the crude lyophilized Galanin (1-19) peptide.

  • Dissolve the peptide in a solvent mixture of 10-20% Acetonitrile in Water containing 0.1% TFA. Causality: Starting with a low organic concentration prevents premature precipitation while ensuring the hydrophobic regions of the peptide are adequately wetted.

  • Sonicate for 5 minutes at room temperature to disrupt non-covalent aggregates.

  • Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This removes insoluble resin debris that would otherwise foul the HPLC column frit and degrade column lifespan.

Step 2: Analytical HPLC (Method Development)

  • Inject 10-20 µL of the filtered sample onto an analytical C18 column (e.g., Vydac 218TP54, 4.6 × 250 mm)[4],[5].

  • Run a scouting linear gradient of 10% to 60% Mobile Phase B over 45 minutes at a flow rate of 1.0 mL/min[5].

  • Identify the target peak based on the 214 nm / 280 nm ratio and calculate its exact elution percentage.

Step 3: Preparative HPLC (Scale-Up)

  • Scale up to a preparative C18 column (e.g., Vydac 218TP1022, 22 × 250 mm)[5].

  • Apply the optimized shallow gradient (Table 2). Causality: A shallow gradient (0.6% B per minute) maximizes the resolution between Galanin (1-19) and closely related impurities, such as the (1-18) deletion sequence.

Table 2: Optimized Preparative RP-HPLC Gradient

Time (min) % Mobile Phase A (0.1% TFA in H2O) % Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min)
0.0 80 20 10.0
5.0 80 20 10.0
50.0 50 50 10.0
55.0 5 95 10.0 (Column Wash)

| 65.0 | 80 | 20 | 10.0 (Re-equilibration) |

(Note: Gradient adapted from established protocols for Galanin and related neuropeptides[3],[6],[5].)

Step 4: Fraction Validation and Lyophilization

  • Collect fractions manually or via an automated fraction collector triggered by the 214 nm UV signal.

  • Validation: Analyze an aliquot of the main peak fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[6],[5]. Causality: Orthogonal validation ensures the collected peak has the correct mass (~2011 Da) and is not a co-eluting artifact.

  • Pool the validated fractions (Purity >95%) and freeze at -80 °C.

  • Lyophilize for 48-72 hours to obtain the pure Galanin (1-19) as a white, fluffy powder.

Workflow Visualization

G Crude Crude Galanin (1-19) (SPPS Cleavage) Solubilization Sample Solubilization (10-20% ACN, 0.1% TFA) Crude->Solubilization Filtration Filtration (0.22 µm) & Centrifugation Solubilization->Filtration Prep_HPLC Preparative RP-HPLC (C18, 20-50% B Gradient) Filtration->Prep_HPLC Fraction_Coll Fraction Collection (UV 214 nm & 280 nm) Prep_HPLC->Fraction_Coll Elution Validation Validation (MALDI-TOF MS & Analytical HPLC) Fraction_Coll->Validation Target Peak Lyophilization Lyophilization (Pure Galanin 1-19) Validation->Lyophilization Purity >95% Recycle Impure Fractions (Re-purification) Validation->Recycle Purity <95% Recycle->Prep_HPLC Re-inject

Figure 1: Systematic workflow for the RP-HPLC purification and validation of Galanin (1-19).

References

1.[3] Structural Requirements for a Lipoamino Acid in Modulating the Anticonvulsant Activities of the Systemically-Active Galanin Analogs. SciSpace. URL: 2.[2] Galanin (1-19) (human) | Benchchem. Benchchem. URL: 3.[4] Isolation and primary structure of pituitary human galanin, a 30-residue nonamidated neuropeptide. PNAS. URL: 4.[6] Signal Peptide Mimics Conjugated to Peptide Nucleic Acid: A Promising Solution for Improving Cell Membrane Permeability. ACS Publications. URL: 5.[5] Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. MDPI. URL: 6.[1] Peptides - MedchemExpress.com. MedChemExpress. URL:

Sources

Application Note: Optimized Storage & Handling of Galanin (1-19) Aliquots at -80°C

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-terminal fragment Galanin (1-19) preserves the high-affinity agonist activity of the full-length neuropeptide at the GALR2 receptor. However, its structural integrity—specifically the critical Tryptophan residue at position 2 (Trp2)—is highly susceptible to photo-oxidation and adsorption-induced loss. This application note details a rigorous protocol for the reconstitution, aliquoting, and long-term storage of Galanin (1-19) at -80°C. By controlling pH, light exposure, and surface interaction, this methodology minimizes peptide degradation and ensures experimental reproducibility.

Physicochemical Profile & Stability Logic

To store Galanin (1-19) effectively, one must understand the molecular mechanisms that drive its degradation.

Sequence Analysis

Sequence (Human): Gly-Trp -Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-NH₂ Molecular Weight: ~1964.2 Da[1]

Critical Instability Factors
  • Tryptophan Oxidation (Trp2): The indole ring of Trp2 is the primary site of oxidative degradation. Exposure to light or dissolved oxygen can convert Trp to N-formylkynurenine (+32 Da) or hydroxytryptophan (+16 Da), drastically reducing receptor binding affinity.

  • Surface Adsorption: Like many neuropeptides, Galanin (1-19) is amphipathic. At low concentrations (<0.1 mg/mL), it rapidly adsorbs to standard polypropylene and glass surfaces, leading to significant quantitative loss.

  • Hydrolysis: The Asparagine (Asn) residues are prone to deamidation, particularly in basic buffers (pH > 7.5), converting Asn to Asp or isoAsp.

The Logic of -80°C

Storage at -20°C is insufficient for long-term stability (>1 month) due to the presence of a "frozen mobility" state where slow chemical reactions (like oxidation) continue. -80°C lowers the system below the glass transition temperature (Tg') of most aqueous buffers, effectively halting molecular diffusion and enzymatic activity.

Protocol: Preparation and Aliquoting

Materials Required
  • Lyophilized Galanin (1-19): Store at -20°C until ready.

  • Solvent: Sterile Water (degassed) or 0.1% Acetic Acid (recommended for stability).

  • Vials: Amber Polypropylene Microcentrifuge Tubes (LoBind/Low Retention). Amber tubes are non-negotiable to prevent Trp photo-oxidation.

  • Gas: Nitrogen or Argon (for headspace purging).[2]

  • Coolant: Liquid Nitrogen or Dry Ice/Ethanol bath.

Reconstitution Workflow

Step 1: Equilibration Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

  • Why? Opening a cold vial introduces atmospheric moisture, causing immediate hygroscopic clumping and hydrolysis.[3]

Step 2: Solvent Selection & Dissolution [4]

  • Preferred: 0.1% (v/v) Acetic Acid in sterile, degassed water.

  • Mechanism: The slightly acidic pH (~3.0–4.0) protonates basic residues, improving solubility and preventing base-catalyzed deamidation of Asparagine. It also renders the peptide less prone to aggregation than neutral PBS.

  • Action: Add solvent to achieve a Master Stock concentration of 1 mg/mL . Do not vortex vigorously. Swirl gently or pipette up and down to dissolve.

Step 3: Concentration Verification (Optional but Recommended) Measure absorbance at 280 nm (A280).

  • Extinction Coefficient: ~6990 M⁻¹cm⁻¹ (dominated by Trp and Tyr).

  • Calculation: Conc (mg/mL) = (A280 × MW) / ε.

Aliquoting Strategy

Never refreeze the Master Stock. You must create single-use aliquots.

  • Volume: Aliquot 10–50 µL per tube (depending on daily experimental needs).

  • Vessels: Use Amber LoBind tubes . If amber tubes are unavailable, wrap standard LoBind tubes in aluminum foil immediately.

  • Headspace Purge: Gently blow a stream of Nitrogen or Argon gas into the vial for 2-3 seconds before closing.

    • Why? Displaces oxygen, preventing Trp oxidation during storage.

Protocol: Flash Freezing & Storage[3]

Slow freezing causes cryoconcentration, where water crystallizes first, leaving the peptide in a hyper-concentrated, high-salt pocket that promotes aggregation.

Flash Freezing Procedure
  • Prepare a bath of dry ice and 95% ethanol (or use liquid nitrogen).

  • Place sealed aliquots directly into the bath for 30 seconds.

  • Transfer immediately to a pre-chilled -80°C freezer box.

Storage Maintenance[3][5][6][7]
  • Location: Store in the back of the -80°C freezer, away from the door, to minimize temperature fluctuations during opening.

  • Duration:

    • 6 Months: High stability.[5]

    • 6–12 Months: Re-verify concentration via HPLC before use.

Protocol: Thawing & Usage

Thawing
  • Remove one aliquot.

  • Thaw rapidly by holding the tube in a gloved hand or a 25°C water bath for 30-60 seconds.

    • Why? Rapid thawing prevents recrystallization damage.

  • Centrifuge briefly (10,000 x g for 10 sec) to bring droplets to the bottom.

Dilution for Assays

Dilute the stock (1 mg/mL) to working concentration (e.g., 1 µM) immediately before use.

  • Buffer: Use a neutral buffer (PBS or HEPES, pH 7.4) + 0.1% BSA.

  • Critical: The BSA acts as a carrier protein to occupy binding sites on the plastic, preventing the nanomolar-concentration Galanin from adsorbing to the tube walls.

Visualizing the Stability Logic

GalaninStability Lyophilized Lyophilized Powder (-20°C) Reconstitution Reconstitution (0.1% Acetic Acid) Lyophilized->Reconstitution Equilibrate to RT Aliquot Aliquot (Amber LoBind Vials) Reconstitution->Aliquot Minimize Shear Freezing Flash Freeze (Liq N2 / Dry Ice) Aliquot->Freezing Purge Headspace Storage Storage (-80°C) Freezing->Storage Avoid Temp Fluctuations Thaw Thaw & Dilute (PBS + 0.1% BSA) Storage->Thaw Single Use Only Oxidation Threat: Trp2 Oxidation (Light/O2) Oxidation->Aliquot Mitigated by Amber Vials/N2 Adsorption Threat: Surface Adsorption (Plastic Binding) Adsorption->Thaw Mitigated by BSA Hydrolysis Threat: Deamidation (High pH) Hydrolysis->Reconstitution Mitigated by Acidic pH

Caption: Logical workflow for Galanin (1-19) processing, highlighting critical degradation threats (Red Hexagons) and the specific procedural steps designed to mitigate them.

Troubleshooting & QC Summary

IssueIndicatorRoot CauseSolution
Loss of Activity Higher EC50 in assaysAdsorption to plasticEnsure 0.1% BSA is present in working buffers. Use LoBind tips.
Mass Shift (+16/+32) MS peak shiftTrp OxidationCheck if amber vials were used. Purge with N₂ next time.
Precipitation Cloudy solutionpH too high / Salt shockReconstitute in 0.1% Acetic Acid first, then dilute into buffer.
Inconsistent Data High varianceFreeze-Thaw cyclesDiscard aliquot after one use. Do not refreeze.

References

  • Galanin Structure & Function

    • Title: Galanin: a neuroendocrine peptide.[6][7]

    • Source: Vrontakis, M. E. (2002). Current Drug Targets - CNS & Neurological Disorders.
    • URL:[Link]

  • Peptide Oxidation Mechanisms

    • Title: Oxidation of Tryptophan in Peptides and Proteins.[8][9]

    • Source: Simat, T. J., & Steinhart, H. (1998). Journal of Agricultural and Food Chemistry.
    • URL:[Link]

  • Handling of Neuropeptides

    • Title: Handling and Storage of Synthetic Peptides.[1][2][3][4][5]

    • Source: Sigma-Aldrich (Merck) Technical Guides.
  • Adsorption Phenomena

    • Title: Adsorption of peptides and proteins to polyethylene and polystyrene containers.
    • Source: Goebel-Stengel, M., et al. (2011). Peptides.
    • URL:[Link]

Sources

Precision Preparation and Intracerebroventricular (ICV) Administration of Galanin (1-19)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the preparation and intracerebroventricular (ICV) administration of Galanin (1-19) , a bioactive N-terminal fragment of the neuropeptide Galanin. Retaining high affinity for GalR1 and GalR2 receptors, Galanin (1-19) is frequently utilized to interrogate central galaninergic signaling in nociception, feeding behavior, and cognition without the metabolic instability sometimes associated with full-length peptides. This protocol prioritizes ionic homeostasis by utilizing a specialized HEPES-buffered artificial cerebrospinal fluid (aCSF) vehicle to prevent pH drift and gas bubble formation during microinjection—a critical failure point in standard bicarbonate-based protocols.

Scientific Background & Rationale

The Molecule: Galanin (1-19)

Human Galanin (1-19) represents the conserved N-terminal agonist domain of the full-length 30-amino acid peptide.

  • Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gln-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His

  • Mechanism: Non-selective agonist for GalR1 (Gi/o-coupled) and GalR2 (Gq/11-coupled).

  • Physiological Relevance: The N-terminal 1-15 residues are essential for receptor binding. Truncation at the C-terminus (as in 1-19) preserves binding affinity while offering a smaller molecular weight profile for diffusion studies.

Vehicle Selection: The "Bubble" Problem

Standard aCSF relies on a bicarbonate buffer system (


) requiring continuous saturation with 95% 

/ 5%

(Carbogen) to maintain pH 7.4.
  • Risk: Inside a microsyringe or osmotic pump, Carbogen outgassing creates bubbles, causing occlusion and inaccurate dosing .

  • Solution: This protocol uses a HEPES-buffered aCSF or a Phosphate-buffered aCSF (low bicarbonate) . This maintains physiological osmolality (290–310 mOsm/kg) and pH stability without the need for gas equilibration, ensuring precise volumetric delivery.

Visualizing the Mechanism

The following diagram illustrates the dual-signaling pathway activated by Galanin (1-19) upon ICV delivery.

GalaninSignaling cluster_Receptors Neuronal Membrane Gal19 Galanin (1-19) (ICV Injection) ICV Lateral Ventricle (CSF Circulation) Gal19->ICV Diffusion GalR1 GalR1 Receptor (Gi/o Coupled) ICV->GalR1 Binding GalR2 GalR2 Receptor (Gq/11 Coupled) ICV->GalR2 Binding cAMP ↓ cAMP Production (Inhibition) GalR1->cAMP K_eff ↑ K+ Efflux (Hyperpolarization) GalR1->K_eff PLC ↑ PLC Activation GalR2->PLC Outcome Physiological Effect: Antinociception, Feeding, Cognition cAMP->Outcome K_eff->Outcome Ca ↑ Intracellular Ca2+ PLC->Ca Ca->Outcome

Figure 1: Signal transduction pathways activated by Galanin (1-19). Note the divergence between GalR1 (inhibitory) and GalR2 (excitatory/calcium) signaling.

Reagent Preparation Protocol

Materials
  • Peptide: Galanin (1-19) (Human), >95% Purity (HPLC).

  • Solvent: Sterile Water (molecular biology grade) or DMSO (if hydrophobic). Note: Galanin (1-19) is generally water-soluble.

  • Vehicle Components: NaCl, KCl,

    
    , 
    
    
    
    , HEPES, Glucose.
  • Equipment: Analytical balance, pH meter, 0.22 µm syringe filters (PES membrane).

Step 1: Preparation of Injection-Grade aCSF (HEPES-Buffered)

Target: pH 7.4, ~300 mOsm/L. Stable at Room Temperature (RT).

ComponentConcentration (mM)Mass for 500 mL (g)Function
NaCl 124.03.62Osmolality/Ionic Strength
KCl 2.50.093Neuronal Excitability
HEPES 10.01.19pH Buffering (No Gas Req.)
D-Glucose 10.00.90Metabolic Support

2.00.147Synaptic Transmission

1.00.102NMDA Blockade

Procedure:

  • Dissolve NaCl, KCl, HEPES, and Glucose in 450 mL of Milli-Q water.

  • Critical: Add

    
     and 
    
    
    
    last (pre-dissolved in small volumes of water) to prevent precipitation.
  • Adjust pH to 7.40 using 1M NaOH.

  • Adjust volume to 500 mL.

  • Sterilization: Filter through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: 4°C for up to 2 weeks. Discard if cloudy.

Step 2: Peptide Solubilization & Dilution

Goal: Prepare a stock solution (1 mM) and a working solution (e.g., 3 nmol/µL).

  • Stock Solution (1 mM):

    • Centrifuge the peptide vial before opening to settle lyophilized powder.

    • Dissolve 1 mg of Galanin (1-19) (MW ≈ 2055 g/mol ) in 486 µL of Sterile Water .

    • Tip: If solubility is poor, add 5-10% Acetic Acid or minimal DMSO (keep final DMSO <1% in brain). Galanin (1-19) is typically water-soluble.

    • Aliquot: 10-20 µL aliquots in Lo-Bind tubes. Store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution (Day of Experiment):

    • Thaw one aliquot of 1 mM stock on ice.

    • Dilute with HEPES-aCSF to the target concentration.

    • Example Calculation for 3 nmol dose in 2 µL:

      • Target Conc: 1.5 nmol/µL = 1.5 mM.

      • Correction: Since stock is 1 mM, you cannot reach 1.5 mM. You must prepare a higher concentration stock (e.g., 5 mM) or adjust injection volume.

      • Revised Strategy: Prepare 5 mM stock (1 mg in ~97 µL water).

      • Dilute 5 mM stock 1:3.3 with aCSF to get 1.5 mM .

    • Keep on ice until injection.

ICV Administration Workflow

Pre-Surgical Preparation
  • Anesthesia: Isoflurane (3-4% induction, 1.5-2% maintenance).

  • Analgesia: Meloxicam (5 mg/kg, SC) pre-op.

  • Stereotaxic Alignment: Ensure Lambda and Bregma are in the same horizontal plane (flat skull).

Coordinates (Relative to Bregma)

Verify with your specific strain atlas (e.g., Paxinos & Watson).

SpeciesAP (Anterior-Posterior)ML (Medial-Lateral)DV (Dorsal-Ventral)Volume Limit
Mouse (C57BL/6) -0.3 to -0.5 mm± 1.0 mm-2.3 to -2.5 mm1 - 2 µL
Rat (Sprague-Dawley) -0.8 to -0.9 mm± 1.5 mm-3.5 to -4.0 mm5 - 10 µL
Microinjection Procedure
  • Loading: Draw the Galanin working solution into a Hamilton microsyringe (e.g., 7000 series) avoiding any air bubbles.

  • Insertion: Lower the needle slowly (over 2 minutes) to the DV coordinate.

  • Injection:

    • Rate: 0.5 µL/min (Mouse) or 1.0 µL/min (Rat).

    • Why: Rapid injection raises intracranial pressure and causes backflow up the needle track.

  • Diffusion: Leave the needle in place for 5 minutes post-injection.

  • Retraction: Withdraw the needle slowly (1 mm/minute).

Experimental Workflow Diagram

ICV_Workflow cluster_Prep 1. Preparation cluster_Surgery 2. Surgery cluster_Analysis 3. Analysis Weigh Weigh Peptide (1 mg) Stock Solubilize (5 mM in H2O) Weigh->Stock Dilute Dilute in HEPES-aCSF Stock->Dilute Inject Microinjection (0.5 µL/min) Dilute->Inject Keep on Ice Anesthesia Anesthesia & Stereotaxic Fixation Drill Drill Burr Hole (Coords: AP/ML) Anesthesia->Drill Drill->Inject Wait 5 min Diffusion Inject->Wait Behavior Behavioral Test (15-30 min post) Wait->Behavior Histo Histology (Verify Site) Behavior->Histo

Figure 2: Step-by-step workflow from peptide solubilization to post-injection analysis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Needle Clogging Salt precipitation or tissue core.Filter aCSF (0.22 µm). Advance needle while ejecting a tiny fluid bead.
Backflow Injection rate too fast.Reduce rate to 0.25 µL/min. Leave needle in place longer (up to 10 min).
No Behavioral Effect Peptide degradation or miss-targeting.Use fresh aliquots (never refreeze). Inject dye (Fast Green) to verify ventricular hit.
Seizures/Toxicity Osmotic shock or high dose.Check aCSF osmolality (must be ~300 mOsm). Reduce peptide dose.

References

  • Galanin Receptor Subtypes and Signaling

    • Lang, R., et al. (2015).[1] "Physiology, signaling, and pharmacology of galanin peptides and receptors." Pharmacological Reviews.

  • ICV Protocol & aCSF Formulation

    • Alzet Osmotic Pumps. (n.d.). "Preparation of Artificial CSF." Alzet Technical Resources.

  • Galanin (1-19)

    • MedChemExpress. (2023). "Galanin (1-19), human Datasheet." MedChemExpress.

  • Peptide Stability in Brain

    • Land, T., et al. (1991).[2] "Hypothalamic degradation of galanin(1-29) and galanin(1-16)." Brain Research.

  • General ICV Methodology

    • DeVos, S.L., & Miller, T.M. (2013). "Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System." Journal of Visualized Experiments (JoVE).

Sources

Troubleshooting & Optimization

Technical Support Center: Galanin (1-19) Solubility & Handling

[1]

Topic: Improving Aqueous Solubility of Galanin (1-19) Peptide Audience: Researchers, Scientists, Drug Development Professionals Status: Active Support Guide

Quick Reference Dashboard

ParameterSpecificationTechnical Note
Sequence (Human) GWTLNSAGYLLGPHAVGNH19 Amino Acids, N-terminal fragment
Molecular Weight ~1964.2 DaVaries slightly with counter-ion (TFA/Acetate)
Isoelectric Point (pI) ~7.88 CRITICAL: Solubility is lowest near pH 7.9
Hydrophobicity ModerateContains Trp (W), 3x Leu (L), Tyr (Y)
Key Risk Aggregation at neutral pHAvoid initial reconstitution in PBS/Media

Module 1: The "Golden Path" Reconstitution Protocol

Objective: Achieve a stable, clear stock solution (1–5 mg/mL) for in vitro use.

The Science Behind the Protocol

Galanin (1-19) has a theoretical pI of approximately 7.[1][2]88. At neutral pH (7.0–7.4), the net charge approaches zero, reducing electrostatic repulsion between peptide molecules and promoting aggregation via hydrophobic residues (Trp, Leu). To maximize solubility, we must shift the pH away from the pI, preferably towards the acidic range to protonate the Histidine residues and the N-terminus.

Step-by-Step Procedure
  • Container Selection: Use sterile polypropylene vials (e.g., Eppendorf LoBind). Never use glass, as Galanin (1-19) adsorbs to glass surfaces, reducing effective concentration.

  • Initial Solvent (The "Wet" Step):

    • Do NOT add water or PBS directly.

    • Add sterile 1% Acetic Acid (v/v) or 0.1% TFA in water.

    • Volume Calculation: Aim for a concentration of 2–5 mg/mL.[3]

    • Why? This ensures pH < 4.0, maximizing positive charge repulsion.

  • Mechanical Dispersion:

    • Vortex gently for 10–20 seconds.

    • Check Point: Solution should be optically clear.

  • Dilution to Working Concentration:

    • Dilute the stock solution into your assay buffer (e.g., PBS) only immediately prior to use .

    • Technique: Add the peptide stock dropwise into the stirring buffer to prevent local concentration hotspots that trigger precipitation.[2]

Module 2: Troubleshooting Solubility (The "Emergency Room")

Issue: "I added water/PBS and the solution is cloudy or has visible particulates."

Root Cause Analysis

You likely hit the "Isoelectric Trap." By adding water (pH ~6-7) or PBS (pH 7.4), you brought the peptide close to its pI (7.88), causing it to crash out of solution.

Recovery Protocol (The Rescue)

Do not filter the solution (you will lose the peptide). Follow this decision tree:

SolubilityRescueStartCloudy Solution(Precipitation)Step1Add 10% Acetic Acid(Dropwise, to final 5-10%)Start->Step1Check1Is it Clear?Step1->Check1SonicationSonicate (Ice Bath)3 x 5 secondsCheck1->SonicationNoSuccessProceed to Experiment(Verify Conc.)Check1->SuccessYesCheck2Is it Clear?Sonication->Check2OrganicAdd DMSO(Up to 10% v/v)Check2->OrganicNoCheck2->SuccessYesCheck3Is it Clear?Organic->Check3Check3->SuccessYesFailIrreversible Aggregation(Discard)Check3->FailNo

Figure 1: Decision tree for rescuing precipitated Galanin (1-19) samples.

Critical Note on DMSO: Galanin (1-19) contains Tryptophan (Trp) .[4] DMSO can oxidize Trp and Methionine residues over time. If you must use DMSO, use high-grade (anhydrous) DMSO and use the solution immediately.

Module 3: Advanced Formulations (High Concentration / In Vivo)

Requirement: You need >5 mg/mL or a neutral pH formulation for animal injection.

Simple aqueous buffers often fail at high concentrations due to gelation or precipitation. You must use a co-solvent system .

Recommended Formulation (MedChem Standard)

This "sandwich" method prevents shock-precipitation:

ComponentOrder of AdditionFinal % (v/v)Function
1. DMSO First10%Solubilizes hydrophobic domains
2. PEG 300 Second40%Steric stabilizer; prevents aggregation
3. Tween-80 Third5%Surfactant; lowers surface tension
4. Saline/PBS Last45%Physiological carrier

Protocol:

  • Dissolve peptide powder fully in pure DMSO (10% of final volume).

  • Add PEG 300 (40% of final vol) and vortex.

  • Add Tween-80 (5% of final vol) and vortex.

  • Slowly add warm (37°C) Saline (45% of final vol).

Result: A clear, stable solution suitable for IP or SC injection.

Module 4: Frequently Asked Questions (FAQs)

Q1: My Galanin (1-19) solution turned yellow after 24 hours in DMSO. Is it safe to use? A: No. Yellowing often indicates oxidation of the Tryptophan (Trp) residue or free amine degradation. Galanin (1-19) is sensitive to oxidation. Always prepare fresh or store stock solutions at -80°C under nitrogen/argon gas to prevent oxidation.

Q2: Can I use vortexing to speed up dissolution? A: Use caution. While vortexing is necessary, excessive vortexing introduces air bubbles (oxygen), accelerating Trp oxidation. It can also cause physical shearing of long aggregates into "seeds" that promote further precipitation. Use short bursts (5 seconds) rather than continuous high-speed vortexing.

Q3: How do I verify the actual concentration if I had to filter the solution? A: Never assume the concentration is what you calculated by weight if you filtered. You must verify using UV absorbance.

  • Extinction Coefficient (ε): ~5500–6990 M⁻¹cm⁻¹ at 280 nm (dominated by Trp and Tyr).

  • Formula:

    
    
    
  • Note: Use a NanoDrop or quartz cuvette. Ensure your blank contains the exact same percentage of DMSO/Acetic acid.

Q4: Why does the peptide dissolve in water but precipitate when I add PBS? A: This is the "Salting Out" effect combined with the pH shift. Pure water might be slightly acidic (pH 5.5-6.0) due to dissolved CO2, keeping the peptide soluble. PBS introduces salt ions (shielding charges) and shifts pH to 7.4 (near the pI), causing the peptide to crash. Always dissolve in acid/solvent first, then dilute into PBS.

References

  • NovoPro Bioscience. Galanin (1-19) (human) peptide Properties and Sequence Data. Retrieved from

  • MedChemExpress. Galanin (1-19), human Technical Data Sheet & Solubility Protocols. Retrieved from

  • National Center for Biotechnology Information (NCBI). Galanin and Galanin Receptor Physiology. PMC Articles. Retrieved from

  • Sigma-Aldrich. Solubility Guidelines for Peptides: Handling Hydrophobic and Charged Sequences. Retrieved from

  • LifeTein. Peptide Solubility Prediction and Handling Guide. Retrieved from

Technical Support Center: Galanin (1-19) Solubility & Handling

[1][2]

Executive Summary: The "PBS Paradox"

The Issue: Researchers frequently report that Galanin (1-19) dissolves readily in water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or upon pH adjustment to 7.4.[1][2]

The Root Cause: This is a physicochemical incompatibility, not a product defect.

  • Isoelectric Point (pI) Clash: The theoretical pI of Galanin (1-19) is approximately 7.9 .[1][2] Peptides exhibit their lowest solubility at their pI. Standard PBS (pH 7.4) forces the peptide into a near-neutral charge state, stripping it of the electrostatic repulsion that keeps it in solution [1].

  • Salting-Out Effect: Galanin (1-19) contains a significant hydrophobic core (Trp-2, Leu-4, Tyr-9, Leu-10, Leu-11).[1][2] The high ionic strength of PBS (~150 mM) disrupts the solvation shell around these hydrophobic residues, driving aggregation [2].

Diagnostic Workflow

Before attempting reconstitution, determine your application path. Use the decision tree below to select the correct solubilization strategy.

GalaninSolubilityStartSTART: Lyophilized Galanin (1-19)CheckAppWhat is your application?Start->CheckAppInVitroIn Vitro (Cell Culture)CheckApp->InVitroInVivoIn Vivo (Animal Injection)CheckApp->InVivoStructuralStructural (NMR/CD)CheckApp->StructuralDMSO_PathMethod B: DMSO Spike(Max 0.1% final)InVitro->DMSO_PathHigh Solubility NeededSaline_PathIs DMSO tolerated?InVivo->Saline_PathWaterPathPure Water orSpecific BufferStructural->WaterPathMethodAMethod A: Acidic Reconstitution(Acetic Acid -> Water)Saline_Path->MethodAYes (Low Dose)MethodCMethod C: Advanced Vehicle(PEG300 / Tween-80)Saline_Path->MethodCNo (High Dose)

Figure 1: Decision matrix for Galanin (1-19) solubilization based on experimental constraints.

Technical Deep Dive: Why PBS Fails

To troubleshoot effectively, you must understand the peptide's sequence-structure relationship.[3][4]

Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1][2][5]

FeatureResiduesImpact on Solubility
Hydrophobic Core Trp(2), Leu(4,10,11), Tyr(9), Val(16)High Risk. These residues drive aggregation in high-salt environments (PBS) via hydrophobic interaction.[1][2]
Basic Residues His(14, 19)Titratable. Histidine has a pKa ~6.[1][2]0. In acidic conditions (< pH 6), it is protonated (+) and aids solubility.[1][2] At pH 7.4, it loses charge.
Isoelectric Point ~7.88Critical Failure Point. At pH 7.4 (PBS), the net charge is near zero.[2] Solubility collapses.[2]

The "Crash-Out" Mechanism: When you add PBS directly to the lyophilized cake, the salt ions compete with the peptide for water molecules (Hofmeister effect). Simultaneously, the buffer clamps the pH at 7.4. The peptide, now neutral and "salted out," forms visible white flocculates immediately.

Validated Protocols

Method A: The "Acidic Start" (Recommended for General Use)

Use this for stock solutions where a small amount of acid is biologically acceptable after dilution.[1][2]

  • Calculate: Determine the volume needed for a 1 mg/mL stock.

  • Acidify: Dissolve the lyophilized powder in 1% Acetic Acid (sterile) or 0.1% TFA (Trifluoroacetic acid) in water. Use only 10-20% of your final target volume.

    • Why? This drops the pH below the pI, protonating the Histidines and forcing the peptide into solution.

  • Dilute: Add sterile water to reach 80% of final volume.

  • Buffer: Slowly add 10x PBS or concentrated buffer dropwise while stirring.

    • Caution: If precipitation occurs as pH rises, stop. You may need to use Method B.

Method B: The DMSO "Spike" (Best for Cell Culture)

Use this when high concentrations are needed (e.g., >1 mg/mL).[1][2]

  • Solvent: Dissolve the peptide completely in 100% DMSO (anhydrous).

    • Target: Make a 100x or 1000x stock (e.g., 10 mM).[1][2]

  • Agitation: Vortex briefly. The solution should be crystal clear.

  • Dilution: Dilute this stock into your culture medium or buffer immediately before use.

    • Limit: Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Method C: Advanced Formulation (In Vivo / High Dose)

Based on MedChemExpress and Tocris guidelines for hydrophobic peptides [3, 4].[1][2]

Vehicle Composition:

  • 10% DMSO[6]

  • 40% PEG300[1][2][6]

  • 5% Tween-80[2][6]

  • 45% Saline[1][2][6]

Protocol:

  • Dissolve peptide in DMSO (10% of total vol).[1][2]

  • Add PEG300 (40% of total vol).[1][2][6] Vortex.

  • Add Tween-80 (5% of total vol).[1][2][6] Vortex.

  • Add Saline (45% of total vol). Result: This creates a micellar suspension that shields the hydrophobic residues from the saline environment.

Troubleshooting FAQs

Q: I already added PBS and it precipitated. Can I save it? A: Maybe. Try these steps in order:

  • Sonication: Sonicate in a water bath for 5-10 minutes.

  • Acidification: Add small volumes of 10% Acetic Acid dropwise until the solution clears. (Note: This alters the pH of your buffer).[1][2]

  • The "Nuclear" Option: If valuable, lyophilize the sample again to remove the water, then restart with Method B (DMSO). Do not add DMSO directly to the aqueous precipitate; it rarely works.

Q: Why does the datasheet say "Soluble in water" if it crashes in PBS? A: "Water" implies pure, deionized water (pH ~5.5-6.0 due to dissolved CO2, and zero ionic strength). In these conditions, the peptide is charged and happy. PBS introduces two antagonists: High pH (neutrality) and High Salt (shielding).[1][2]

Q: Does the salt form matter (TFA vs. Acetate)? A: Yes.

  • TFA Salts: Generally more soluble in water/acid but can be toxic to sensitive cells at high concentrations.

  • Acetate Salts: Better for cell culture/in vivo but may have slightly lower solubility limits than TFA salts.

  • Tip: If using a TFA salt in vivo, ensure the residual TFA amount is calculated and negligible.

References

  • Bachem. (2021). Peptide Solubility Guidelines and Isoelectric Point Considerations. Bachem Technical Notes.[2][7] Link

  • MedChemExpress. (2023).[1][2] Galanin (1-19) Human Product Datasheet & Solubility Protocol.[1][2]Link[1][2]

  • Tocris Bioscience. (2023).[1][2] Galanin (1-30) and Fragment Solubility Data.[1][2]Link[1][2]

  • NovoPro Bioscience. (2023).[1][2] Peptide Property Calculator: Galanin (1-19).[1][2]Link[1][2]

Technical Support Guide: Increasing Half-Life of Galanin (1-19)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the instability of Galanin (1-19) in in vivo applications. It is structured to provide actionable troubleshooting strategies for researchers encountering rapid degradation, poor bioavailability, or inconsistent efficacy.

Core Problem Analysis: Why Galanin (1-19) Fails In Vivo

The Issue: Native Galanin (1-19) exhibits a plasma half-life (


) of <5 minutes.
The Mechanism:  Failure is driven by two distinct pathways:
  • Enzymatic Degradation: Rapid cleavage by zinc-metalloproteases (specifically Endopeptidase 24.11/Neprilysin and DPP-IV). Key cleavage sites are Leu

    
    -Asn
    
    
    
    , Asn
    
    
    -Ser
    
    
    , and His
    
    
    -Ala
    
    
    .[1]
  • Renal Clearance: As a hydrophilic peptide <5 kDa, unmodified Galanin (1-19) is below the glomerular filtration threshold and is excreted almost immediately.

The Solution Strategy: Simple N-terminal capping (acetylation) is insufficient. You must employ Lipidation-Cationization or Backbone Modification to simultaneously block peptidases and increase hydrodynamic volume/albumin binding.

Strategic Troubleshooting (Q&A)

Category A: Chemical Modification & Stability[2][3]

Q: I acetylated the N-terminus, but the in vivo half-life did not improve. Why? A: N-terminal acetylation protects against aminopeptidases, but Galanin is primarily degraded by endopeptidases acting internally at Leu


 and His

.
  • Correction: You must modify the internal backbone or the C-terminus.

  • Protocol: Switch to N-methylation of specific residues (e.g., Trp

    
    ) or introduce D-amino acids  at cleavage sites. However, the most robust strategy is C-terminal Lipidation . Attaching a fatty acid (e.g., palmitoyl) promotes albumin binding, protecting the peptide from renal filtration and enzymatic attack.
    

Q: My PEGylated Galanin (1-19) has a long half-life but lost all potency. What happened? A: The N-terminus (Gly


-Trp

-Thr

) is the critical pharmacophore for GalR1/GalR2 binding. Steric hindrance from a large PEG chain at the N-terminus abolishes receptor affinity.
  • Correction: Move the modification to the C-terminus (Lys

    
    ).
    
  • Alternative: Use "Gal-B2" (NAX 5055) Architecture .[2] Instead of PEG, attach a lipoamino acid (e.g., 2-aminohexadecanoic acid) to the C-terminus via a lysine linker. This maintains N-terminal receptor availability while creating a "depot" effect via albumin interaction.

Category B: Formulation & Solubility[4]

Q: The lipidated analog precipitates in PBS. How do I formulate it for injection? A: Lipidation increases hydrophobicity, causing aggregation in physiological buffers.

  • Troubleshooting Protocol:

    • Dissolve peptide in pure DMSO at 100x the final concentration.

    • Add Tween-80 (0.1% final v/v) to the PBS/Saline vehicle.

    • Slowly add the DMSO-peptide solution to the vortexing vehicle.

    • Critical: Ensure final DMSO concentration is <1% to avoid vehicle toxicity.

    • Check: If cloudiness persists, sonicate for 10 seconds on ice.

Category C: In Vivo Efficacy Discrepancies

Q: My peptide is stable in serum in vitro (t


 > 4h) but shows no effect in the animal. Why? 
A:  This indicates a Bioavailability  or Blood-Brain Barrier (BBB)  failure, not a stability failure.
  • Cause 1 (Systemic): High plasma protein binding (due to lipidation) can reduce the free fraction of the drug available to bind receptors.

  • Cause 2 (CNS Targets): Galanin (1-19) does not cross the BBB.

  • Solution: For CNS targets (seizures, pain), you must use a Cationized analog. The addition of a poly-lysine tail (e.g., Lys-Lys-Lys-Lys) at the C-terminus triggers adsorptive transcytosis, allowing BBB penetration.

Visualizing the Degradation & Stabilization Logic

The following diagram maps the specific enzymatic attack points on Galanin and the countermeasures required to engineer a stable analog (e.g., NAX 5055/Gal-B2 style).

GalaninDegradation Gal Native Galanin (1-19) (t1/2 < 5 min) Renal Renal Clearance (<5kDa Filtration) Gal->Renal Rapid Excretion Site1 Cleavage: Leu4-Asn5 Gal->Site1 Enzymatic Attack Site2 Cleavage: His14-Ala15 Gal->Site2 Stable Stable Analog (e.g., Gal-B2/NAX 5055) (t1/2 > 6-10 hrs) Gal->Stable Chemical Engineering Endo Endopeptidases (Neprilysin/DPP-IV) Fragments Inactive Fragments Renal->Fragments Elimination Site1->Endo Site1->Fragments Site2->Endo Site2->Fragments Lipid C-Term Lipidation (Albumin Binding) Lipid->Renal PREVENTS (Increases Size) Lipid->Stable Cation C-Term Cationization (Poly-Lysine) Cation->Stable Enables BBB Crossing Backbone Backbone Mod (N-Methyl / D-AA) Backbone->Site1 BLOCKS Backbone->Site2 BLOCKS Backbone->Stable

Caption: Pathways of Galanin (1-19) degradation and the synergistic engineering steps (Lipidation + Cationization + Backbone Modification) required to extend half-life and bioavailability.

Experimental Protocols

Protocol A: Synthesis of High-Stability Analog (Gal-B2 Type)

Rationale: This protocol mimics the "NAX 5055" structure, the gold standard for systemic Galanin stability.

  • Sequence Design: Galanin(1-16) + Lys-Lys-Lys-Lys (Cationization) + Lipoamino Acid (Lipidation).

  • Solid Phase Synthesis: Use Fmoc chemistry.[3]

  • Critical Step: At the C-terminus, couple Nε-palmitoyl-lysine or a specific lipoamino acid (e.g., 2-aminohexadecanoic acid).

  • Cleavage: Use TFA/TIS/H2O (95:2.5:2.5) to avoid reducing the lipid chain.

Protocol B: In Vivo Administration & Monitoring

Rationale: Bolus injections often miss the therapeutic window for peptides. This protocol ensures steady state.

  • Vehicle: 5% Tween-80 / 5% DMSO / 90% Saline.

  • Route: Intraperitoneal (i.p.) is preferred for rodent studies using lipidated analogs due to the "depot" effect in the peritoneal cavity.

  • Dosing: Start at 4 mg/kg .

  • Sampling:

    • Collect blood at 0, 15, 30, 60, 120, 240, 480 min.

    • Quenching: Immediately mix plasma with 1% TFA to stop ex vivo degradation by plasma proteases. This is a common error source.

Comparative Data: Modification Strategies

StrategyMechanismHalf-Life ImpactReceptor AffinityBBB Penetration
Native Galanin (1-19) None< 5 minHigh (nM)No
N-Term Acetylation Blocks Aminopeptidase~10 min (Negligible)HighNo
PEGylation (N-Term) Increases Size> 2 hoursLost/Low No
D-Amino Acid (Backbone) Blocks Endopeptidase1-2 hoursModerateNo
Gal-B2 (Lipid + Cation) Albumin Binding + Protease Shield> 9 hours High (nM)Yes

Troubleshooting Decision Tree

Use this logic flow to diagnose failure in your current experiments.

TroubleshootingTree Start Problem: Low In Vivo Efficacy CheckVitro Is it stable in serum (in vitro)? Start->CheckVitro NoVitro No: Degraded rapidly CheckVitro->NoVitro t1/2 < 30m YesVitro Yes: Stable >2hrs CheckVitro->YesVitro Action1 Action: Modify Backbone (D-AA or N-Methyl at cleavage sites) NoVitro->Action1 CheckTarget Is the target CNS or Peripheral? YesVitro->CheckTarget CNS CNS (Seizures/Pain) CheckTarget->CNS Periph Peripheral (Metabolism/Cardiac) CheckTarget->Periph ActionBBB Action: Add Cationization (Poly-Lys tail) for BBB transport CNS->ActionBBB CheckRenal Action: Check Renal Clearance. Add Lipidation to bind Albumin. Periph->CheckRenal

Caption: Decision matrix for isolating the cause of low in vivo efficacy: differentiating between metabolic instability, renal clearance, and transport failure.

References

  • Bulaj, G., et al. (2008). "Design and Synthesis of High-Affinity, Systemically Active Galanin Analogues with Potent Anticonvulsant Activities." Journal of Medicinal Chemistry. (Demonstrates the "Gal-B2" lipidation/cationization strategy).

  • Saar, I., et al. (2002). "Pepducins and Galanin: chemical modifications for stability." Proceedings of the National Academy of Sciences. (Analysis of backbone modifications).

  • Metcalf, C. S., et al. (2017). "Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice." Frontiers in Neurology. (Provides in vivo administration protocols and half-life data).

  • Land, T., et al. (1991). "Linear and cyclic N-terminal galanin fragments and analogs as ligands for the hypothalamic galanin receptor." International Journal of Peptide and Protein Research. (SAR of N-terminal fragments).[1][2]

  • White, H. S., et al. (2009). "The novel, systemically active, galanin peptide analog NAX 5055 reduces seizure intensity." Epilepsia.[4][5] (Case study of successful half-life extension to >9 hours).

Sources

Minimizing nonspecific binding of Galanin (1-19) in ELISA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges of working with the truncated neuropeptide Galanin (1-19) in Enzyme-Linked Immunosorbent Assays (ELISA).

Unlike standard globular proteins, short, highly hydrophobic peptides require a fundamental shift in assay design. This guide bypasses generic advice, focusing strictly on the molecular causality of nonspecific binding (NSB) and providing field-proven, self-validating solutions.

Part 1: The Mechanistic Root of Galanin (1-19) NSB

To eliminate background noise, we must first understand the molecule. Galanin (1-19) (Sequence: GWTLNSAGYLLGPHAVGNH) is a 19-amino acid truncated fragment of human galanin[1].

The primary driver of NSB in this assay is the peptide's bifunctional stickiness :

  • Hydrophobic N-Terminus: The first 11 amino acids (GWTLNSAGYLL) form a highly hydrophobic domain[2]. In aqueous buffers, this region aggressively seeks non-polar surfaces to minimize water contact, leading to rapid adsorption onto untreated polystyrene plates and polypropylene storage tubes[3].

  • Basic pI: With a theoretical isoelectric point (pI) of 7.88, the peptide carries a net positive charge in standard neutral buffers (pH 7.2–7.4)[1]. This drives electrostatic interactions with negatively charged surfaces and acidic proteins.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am using 1% BSA as my blocking buffer. Why is my background signal still unacceptably high? A: Bovine Serum Albumin (BSA) is actively sabotaging your assay. In its native biological role, BSA functions as a transport protein for hydrophobic molecules (like fatty acids and hormones). It contains deep, hydrophobic binding pockets. The hydrophobic N-terminus of Galanin (1-19) acts as a perfect ligand for these empty pockets[2]. When you add your primary or secondary antibodies, they bind to the Galanin that is nonspecifically tethered to the BSA blocker, creating a massive false-positive signal. Solution: Abandon BSA. Switch to a purified, fragmented Casein-based blocking buffer. Casein is highly phosphorylated, sterically smaller, and lacks these structured hydrophobic transport pockets.

Q2: My standard curve is irreproducible, especially at the lower concentrations (pg/mL range). What is happening? A: You are likely experiencing "tube loss" before the sample even reaches the ELISA plate. Because hydrophobic peptides have a high affinity for non-polar surfaces, performing serial dilutions in standard microcentrifuge tubes results in the peptide coating the walls of the tube[3]. By the time you transfer the sample to the plate, the actual concentration is drastically lower than your calculated concentration. Solution: Use strictly low-protein-binding tubes (which feature hydrophilic surface modifications) for all sample preparations. Additionally, use a sample diluent containing a conjugate stabilizer or a non-interfering carrier to occupy plastic binding sites[4].

Q3: How do I optimize my wash buffer to remove NSB without stripping my specific antigen-antibody complexes? A: Standard PBS is insufficient for basic, hydrophobic peptides. You must disrupt both electrostatic and hydrophobic nonspecific bonds. Solution: Use TBS-T (Tris-Buffered Saline with Tween-20). Tris is preferred over phosphate buffers for basic peptides to prevent ionic cross-reactivity. Ensure the Tween-20 concentration is strictly maintained between 0.05% and 0.1%. This non-ionic detergent will outcompete the peptide for nonspecific hydrophobic binding sites without breaking the high-affinity covalent or ionic bonds of specific antibody interactions[4].

Part 3: Quantitative Data & Impact Summary

The following table summarizes the quantitative physicochemical properties of Galanin (1-19) and the measurable impact of targeted assay interventions.

Parameter / InterventionQuantitative Value / ImpactCausality / Mechanism
Molecular Weight 1964.17 Da[1]Small size increases molecular mobility and rapid surface adsorption kinetics.
Theoretical pI 7.88[1]Slightly basic; positively charged at pH 7.4, driving electrostatic NSB.
GRAVY Score -0.06 (Overall)[1]Highly hydrophobic N-terminus drives strong plastic/protein interactions[2].
BSA to Casein Blocker Switch Up to 3x reduction in CV[5]Casein lacks the deep hydrophobic transport pockets found in BSA[5].
Tween-20 Addition Significant background drop[4]Non-ionic detergent (0.05% - 0.1%) disrupts weak hydrophobic peptide-surface bonds[4].

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, you must never run an ELISA optimization without a dropout control matrix. This step-by-step protocol isolates the exact source of NSB.

Phase 1: The Dropout Control Matrix Setup Designate four wells on your plate to act as your self-validating system:

  • Well A (Full System): Coated Galanin + Blocker + Primary Ab + Secondary Ab + Substrate. (Expected: High Signal)

  • Well B (No Antigen): Uncoated + Blocker + Primary Ab + Secondary Ab + Substrate. (Expected: Zero Signal. If high, your antibodies are binding to the blocker or bare plastic).

  • Well C (No Primary Ab): Coated Galanin + Blocker + Buffer + Secondary Ab + Substrate. (Expected: Zero Signal. If high, your secondary antibody cross-reacts with Galanin).

  • Well D (No Secondary Ab): Coated Galanin + Blocker + Primary Ab + Buffer + Substrate. (Expected: Zero Signal. Tests for endogenous enzyme activity).

Phase 2: Optimized Step-by-Step Workflow

  • Peptide Handling: Reconstitute Galanin (1-19) in a solvent recommended by the manufacturer (often requiring a small amount of DMSO or basic buffer due to hydrophobicity) using low-bind hydrophilic tubes .

  • Plate Coating: Coat high-binding polystyrene plates with Galanin (1-19) diluted in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. The high pH ensures the peptide is above its pI (7.88), neutralizing its positive charge and allowing the hydrophobic N-terminus to lay flat against the plastic.

  • Blocking (Critical Step): Aspirate coating buffer. Add 300 µL of a purified Casein-based blocking buffer (e.g., CS-Block or commercial LowCross-Buffer)[5][6]. Incubate for 2 hours at room temperature. Do not use BSA.

  • Washing: Wash 4 times with TBS-T (50 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Allow a 30-second soak time per wash to let the Tween-20 disrupt hydrophobic NSB[4].

  • Antibody Incubation: Dilute primary and secondary antibodies in the same casein-based buffer used for blocking to prevent matrix effects[6].

  • Detection: Develop with TMB substrate and stop with 1M H₂SO₄. Read at 450nm. Analyze the Dropout Control Matrix before interpreting the standard curve.

Part 5: Workflow Visualization

Galanin_NSB Gal Galanin (1-19) Peptide Hydrophobic N-terminus & Basic pI NSB_Causes Mechanisms of Nonspecific Binding Gal->NSB_Causes Plastics Adsorption to Plastics (Tubes & Plate Wells) NSB_Causes->Plastics Proteins Binding to Carrier Proteins (e.g., BSA hydrophobic pockets) NSB_Causes->Proteins Mitigation Targeted Mitigation Strategies Plastics->Mitigation Proteins->Mitigation Tubes Use Low-Bind Tubes & Carrier-free Diluents Mitigation->Tubes Blocker Switch to Casein-based or Polymer Blockers Mitigation->Blocker Wash Optimize Wash Buffer (Add 0.05%-0.1% Tween-20) Mitigation->Wash Optimized Optimized ELISA Workflow High Signal-to-Noise Ratio Tubes->Optimized Blocker->Optimized Wash->Optimized

Mechanistic pathway of Galanin (1-19) nonspecific binding and targeted mitigation strategies.

References

  • Correlation between Galanin and its receptor with the serum electrolytes in Long-COVID patients - medRxiv.org -[Link]

  • Galanin (1-19) (human) peptide - NovoPro Bioscience Inc. -[Link]

  • ELISA Plate Block to reduce background - Aptum Biologics Ltd. -[Link]

  • Product brochure buffers and solutions CANDOR Bioscience - CliniSciences -[Link]

  • Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - MDPI -[Link]

Sources

Resolving aggregation issues with hydrophobic Galanin fragments

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers experiencing solubility and aggregation anomalies with hydrophobic Galanin fragments (specifically N-terminal fragments like Galanin(1-15) and Galanin(1-16)).

Topic: Resolving Aggregation in Hydrophobic Galanin Fragments Ticket Priority: High (Impacts Bioassay Reproducibility)

Executive Summary: The Mechanism of Failure

Why is my Galanin aggregating? Unlike many neuropeptides that are relatively polar, Galanin possesses a distinct amphipathic character. The N-terminal region (residues 1-15) , which is conserved and essential for receptor binding (GalR1/GalR2), contains a "hydrophobic core" involving Trp-2, Leu-4, Pro-13, and Val-16 .

In full-length Galanin (1-29/30), the C-terminus is hydrophilic and disordered, acting as an intrinsic solubilizing tail. When you work with fragments like Galanin(1-15) , you have cleaved off this solubilizing domain, leaving a highly hydrophobic peptide that is thermodynamically driven to self-associate into


-sheet-rich aggregates in aqueous buffers (like PBS) at neutral pH.

Standard Operating Procedures (SOPs)

Module A: The "Golden Path" Reconstitution Protocol

Use this protocol for initial solubilization of lyophilized powder. Do NOT add PBS directly to the powder.

Reagent Prerequisites:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • 0.1 M Acetic Acid (sterile filtered).

  • Low-protein-binding pipette tips and Eppendorf tubes (Siliconized/Polypropylene).

Protocol Steps:

  • Solvent Cushion: Dissolve the peptide powder in 100% anhydrous DMSO to a concentration of 1–5 mM .

    • Technical Note: DMSO disrupts inter-peptide hydrogen bonding, preventing immediate aggregation.

  • Vortex & Sonication: Vortex for 30 seconds. If the solution is not crystal clear, sonicate in a water bath for 1 minute.

  • Aqueous Dilution (The Critical Step):

    • For Storage: Dilute the DMSO stock with sterile water or 0.1 M Acetic Acid to reach a final stock concentration (e.g., 100 µM). Ensure the final DMSO concentration is >10% if freezing, or <1% if using immediately (though >10% is better for stability).

    • For Assays: Dilute the stock directly into the assay buffer immediately before use .

    • Warning: Do not store the peptide in PBS or Tris (pH 7.4) for long periods; the neutral pH promotes isoelectric precipitation of the hydrophobic N-terminus.

Module B: The "Hard Reset" (HFIP Pre-treatment)

Use this if your peptide arrived aggregated or if you observe "ghost" pellets.

If the peptide was lyophilized from a water-based solution without cryoprotectants, it may have formed stable aggregates during the drying process.

  • Dissolve the peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Mechanism:[1] HFIP is a potent secondary structure disruptor that breaks

      
      -sheets and induces 
      
      
      
      -helical formation (monomeric state).
  • Incubate at room temperature for 1 hour.

  • Evaporate the HFIP under a stream of nitrogen gas or in a speed-vac.

  • The resulting film is now "reset" and monomeric. Reconstitute immediately using Module A .

Troubleshooting & FAQs

Q1: I see a "loss of potency" in my GPCR binding assay. Is the peptide degrading?

Diagnosis: Likely Adsorption , not degradation. Root Cause: Hydrophobic Galanin fragments are "sticky." They rapidly adsorb to the walls of standard polystyrene plates and reservoirs, effectively lowering the free concentration in solution by 50–90%. Solution:

  • Plasticware: Switch to Low-Protein-Binding (LoBind) tubes and plates.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer. The albumin/detergent coats the plastic surfaces, preventing the Galanin fragment from sticking.

Q2: My solution turns cloudy upon adding PBS.

Diagnosis: Isoelectric Precipitation / Hydrophobic Collapse . Root Cause: The sudden shift from a solubilizing environment (DMSO) to a high-salt, neutral pH environment (PBS) forces the hydrophobic residues (Trp-2, Leu-4) to cluster to exclude water. Solution:

  • Step-down Dilution: Do not jump from 100% DMSO to 100% PBS. Perform an intermediate dilution into water or weak buffer.

  • pH Adjustment: If your assay permits, lower the pH slightly (pH 6.0–6.5). Galanin is more soluble at acidic pH.

Q3: Can I use Galanin(1-15) for in vivo injections?

Diagnosis: Vehicle Toxicity vs. Solubility . Root Cause: You cannot inject 10% DMSO or HFIP into animals safely in high volumes. Solution:

  • Use a Cyclodextrin formulation.

  • Protocol: Dissolve peptide in minimal DMSO (1-2%), then dilute into 20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline. The cyclodextrin creates a hydrophobic pocket that shields the Galanin N-terminus while remaining soluble in aqueous media.

Visualizations

Diagram 1: The "Golden Path" Solubilization Workflow

A logic flow for ensuring monomeric peptide delivery.

G Start Lyophilized Galanin Fragment Solvent Dissolve in 100% Anhydrous DMSO (Target: 1-5 mM) Start->Solvent Check Is solution clear? Solvent->Check Sonicate Sonicate (1 min) Water Bath Check->Sonicate No (Cloudy) Dilution Dilute with Sterile Water or 0.1M Acetic Acid Check->Dilution Yes Precip STOP: HFIP Reset Required Check->Precip Still Cloudy Sonicate->Check Assay Assay Buffer (PBS/HBSS) + 0.1% BSA (Critical) Dilution->Assay Immediate Use

Caption: Step-by-step decision matrix for solubilizing hydrophobic Galanin fragments without aggregation.

Diagram 2: Mechanism of Aggregation & Interference

Understanding why the N-terminus fails in standard buffers.

G NTerm Galanin(1-15) (Hydrophobic Core: Trp2, Leu4, Val16) FullPeptide Full Galanin(1-30) (Soluble Monomer) NTerm->FullPeptide Stabilized by PBS Neutral Buffer (PBS pH 7.4) NTerm->PBS Exposed Hydrophobicity CTerm C-Terminus (Hydrophilic Tail) CTerm->FullPeptide Solubilizes FullPeptide->PBS Remains Soluble Aggregate Beta-Sheet Aggregate PBS->Aggregate Thermodynamic Drive Plastic Adsorption to Plastic Walls PBS->Plastic Hydrophobic Interaction

Caption: Structural comparison showing why removing the C-terminus (green) leads to aggregation (black) in PBS.

Quantitative Data Summary

Table 1: Solvent Compatibility for Galanin Fragments

Solvent SystemSolubility LimitRisk of AggregationApplication
PBS (pH 7.4) < 0.1 mg/mLHigh Assay Buffer (Only low conc.)
100% DMSO > 10 mg/mLLowStock Solution
0.1 M Acetic Acid ~ 5 mg/mLLowIntermediate Stock
20% SBE-β-Cyclodextrin ~ 2.5 mg/mLVery LowIn Vivo Injection
50% Acetonitrile HighLowHPLC / Purification

References

  • Structural insights into the galanin receptors signaling. BioRxiv (2022). [Link][2]

  • Minimal Increments of Hydrophobic Collapse within the N-Terminus of the Neuropeptide Galanin. National Institutes of Health (NIH) (2022). [Link]

  • The neuropeptide galanin adopts an irregular secondary structure. Biochem Biophys Res Commun. (2022).[3] [Link]

  • Solubilization and molecular characterization of active galanin receptors from rat brain. Biochemistry (1992). [Link]

Sources

Optimizing pH for Galanin (1-19) receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pH-Affinity Nexus

Welcome to the technical support center. You are likely here because your Galanin (1-19) binding data is exhibiting high variability, low signal-to-noise ratios, or unexpected IC50 shifts.

While Galanin (1-19) retains the critical N-terminal pharmacophore (residues 1–15) required for high-affinity binding to GALR1 and GALR2, it is highly sensitive to environmental conditions. pH is not just a buffer variable; it is a conformational switch.

The interaction between Galanin (1-19) and its receptors is driven by specific residues—notably Trp2, Tyr9, and His14 on the peptide, and corresponding histidine residues within the receptor binding pocket (e.g., His264 in GALR1). The pKa of the imidazole side chain of Histidine is approximately 6.[1]0. Consequently, even minor pH drifts (e.g., 7.4 to 6.8) can protonate these critical residues, disrupting hydrogen bond networks and hydrophobic packing, leading to assay failure.

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline conditions match this field-validated system. Deviations here are the most common source of error.

Optimized Binding Buffer (pH 7.4)
  • Base: 50 mM HEPES (Preferred over Tris due to temperature stability).

  • Salt: 5 mM MgCl₂ (Essential for G-protein coupling stability).

  • Chelator: 1 mM EDTA (Removes inhibitory divalent cations like Zn²⁺, which acts as a negative allosteric modulator for GALR1).

  • Stabilizer: 0.1% - 0.5% BSA (Protease-free grade). Critical: Prevents peptide adsorption to plastic.

  • Protease Inhibition: Bacitracin (1 mg/mL) + Aprotinin (5 µg/mL). Galanin (1-19) is susceptible to N-terminal degradation; once the N-terminus is clipped, binding is lost.

Standard Workflow Visualization

BindingAssay Membrane Membrane Prep (GALR1/GALR2) Incubation Equilibrium Binding 60 min @ 25°C Membrane->Incubation Ligand Ligand Prep 125I-Galanin(1-19) Ligand->Incubation Buffer Buffer System HEPES pH 7.4 + BSA Buffer->Incubation Termination Filtration GF/B + PEI Incubation->Termination Bound vs Free Readout Scintillation/Gamma Counting Termination->Readout CPM Data

Figure 1: Standardized Radioligand Binding Workflow for Galanin Peptides.

Module 2: Troubleshooting & FAQs

Q1: My Non-Specific Binding (NSB) is >40%. Is this a pH issue?

Diagnosis: Likely, but indirectly. Mechanism: At pH < 7.0, the net positive charge of Galanin (1-19) increases (protonation of the N-terminus and His14). This increases electrostatic sticking to glass fiber filters (GF/B or GF/C). Corrective Action:

  • Verify pH: Ensure buffer is strictly pH 7.4 at the assay temperature (25°C).

  • Filter Pre-treatment: Soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI is cationic and blocks the positively charged peptide from sticking to the negatively charged glass fibers.

  • Wash Buffer pH: Ensure your wash buffer is also pH 7.4. Washing with unbuffered saline can cause rapid dissociation.

Q2: I see a "Bell-Shaped" binding curve when I test different pH levels. Why?

Diagnosis: This is the "Histidine Switch" in action. Scientific Explanation:

  • pH < 6.5: Histidine residues (His14 on ligand, His264 on GALR1) become protonated (+). This creates electrostatic repulsion or disrupts the hydrogen bond network required for the peptide to sit in the orthosteric pocket.

  • pH > 8.0: Alkaline conditions can deprotonate the N-terminal amine or induce base-catalyzed hydrolysis of the peptide backbone.

  • Sweet Spot: The optimal window is narrow (pH 7.0 – 7.5).

Q3: Why do you recommend HEPES over Tris?

Diagnosis: Thermal pH drift. Insight: Tris buffer has a high temperature coefficient (


). If you pH your Tris buffer to 7.4 at 4°C (on ice) and then run the assay at 25°C (room temp), the actual pH in the well will drop to ~6.8. As established above, pH 6.8 begins to protonate Histidines, reducing Galanin affinity. HEPES is far more thermally stable.
Q4: My IC50 values shift significantly between experiments.

Diagnosis: Zinc contamination or pH drift. Insight: GALR1 is sensitive to Zinc (Zn²⁺), which acts as a negative allosteric modulator via a histidine cluster.

  • If your pH drops, it mimics the Zinc inhibitory effect by protonating those same histidines.

  • Fix: Always include 1 mM EDTA to chelate trace metals and buffer strictly to pH 7.4.

Module 3: Advanced Optimization (The pH Profiling Protocol)

If you are working with a modified Galanin (1-19) analog or a specific mutant receptor, you must empirically determine the pH optimum. Do not guess.

The Protocol:

  • Prepare a "Universal" Buffer Mix: Use a mixture of 25 mM Citric Acid, 25 mM HEPES, and 25 mM Tris. This "CHT" buffer covers pH 5.0 to 9.0 with constant ionic strength.

  • Aliquot & Adjust: Split into 8 aliquots. Adjust pH to 5.5, 6.0, 6.5, 7.0, 7.4, 7.8, 8.0, 8.5 using HCl or NaOH.

  • Run Saturation Binding: Perform a single-point saturation assay (using Kd concentration of radioligand) at each pH point.

  • Plot Data: Plot Specific Binding (Y-axis) vs. pH (X-axis).

Mechanistic Visualization: The Histidine Switch

pH_Mechanism cluster_low Acidic Environment (pH < 6.0) cluster_opt Physiological Window (pH 7.4) His_Prot Histidine Protonation (His+) Repulsion Electrostatic Repulsion in Binding Pocket His_Prot->Repulsion Loss Loss of Affinity (High Kd) Repulsion->Loss His_Neut Histidine Neutral (His0) H_Bond Stable H-Bond Network (Tyr9 - Receptor) His_Neut->H_Bond Binding Optimal Binding (Low Kd) H_Bond->Binding pH_Drop pH Drift (e.g., Tris temp shift) pH_Drop->His_Prot Induces

Figure 2: Mechanistic impact of pH on Histidine residues within the Galanin Receptor binding pocket.

References

  • Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-116.

  • Land, T., et al. (1991). "Cloning and tissue distribution of a human galanin receptor." FEBS Letters, 283(2), 203-207.

  • Wang, S., et al. (1997). "Differential effects of zinc on GalR1 and GalR2 galanin receptors." Biochemistry, 36(48). (Demonstrates the histidine/zinc/pH relationship).

  • Lundström, L., et al. (2005). "A simple method for determination of the pKa of histidine residues in peptides." Journal of Biomolecular Screening. (Relevant for peptide stability).

  • Receptor Binding Techniques. (2025). "General Guidelines for GPCR Radioligand Binding." Revvity / PerkinElmer Technical Resources.

Sources

Technical Support Center: Galanin (1-19) Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Variability in Galanin (1-19) Dose-Response Curves Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: The "Sticky" Peptide Problem

Welcome to the Technical Support Center. If you are observing high variability, right-shifted EC50 values, or shallow Hill slopes in your Galanin (1-19) assays, the root cause is rarely the receptor biology itself.

The primary culprit is almost always physical chemistry: Adsorption.

Galanin (1-19) is a truncated agonist retaining the hydrophobic N-terminal pharmacophore (Gly-Trp-Thr-Leu...). At nanomolar (nM) and picomolar (pM) concentrations, this peptide adheres aggressively to standard polypropylene and glass surfaces. Without specific countermeasures, the "nominal" concentration you pipette is significantly higher than the "free" concentration reaching the receptor, leading to artificial potency shifts and curve distortion.

This guide provides the self-validating protocols required to stabilize your ligand and normalize your data.

Part 1: The Gold Standard Reconstitution Protocol

Objective: Create a stable stock solution that prevents oxidation of Tryptophan (Trp2) and minimizes hydrophobic aggregation.

Critical Mechanism: Why this works
  • Acidic Environment: Galanin (1-19) is basic. Slightly acidic conditions protonate the peptide, increasing solubility and repulsion between peptide molecules (preventing aggregation).

  • Organic Solvent: DMSO disrupts secondary structures that lead to precipitation.

  • Oxygen Exclusion: Trp2 is highly susceptible to oxidation, which destroys biological activity.

Step-by-Step Workflow
  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator before opening. Why? Prevents condensation, which causes hydrolysis.

  • Solvent Choice: Do NOT reconstitute directly in water or PBS.

    • Step A: Dissolve peptide in 100% DMSO to a concentration of 1–5 mM.

    • Step B (Optional but Recommended): If DMSO is contraindicated for your specific cells at high levels, use 0.1% Acetic Acid in water.

  • Aliquoting:

    • Use Low-Bind (Siliconized) microtubes.

    • Aliquot into single-use volumes (e.g., 10 µL). Avoid freeze-thaw cycles.

    • Overlay with inert gas (Argon/Nitrogen) if possible to protect Trp2.

  • Storage: Store at -80°C.

Part 2: Assay Buffer Optimization (The Anti-Adsorption System)

Objective: Ensure the peptide stays in solution and binds to the receptor, not the plasticware.

The Rule of 0.1%: You must include a carrier protein or surfactant in your assay buffer.

  • Recommendation: 0.1% BSA (Bovine Serum Albumin) (fatty-acid free preferred).

  • Alternative: 0.05% Tween-20 (if BSA interferes with detection).

Protocol Validation: If you run a dose-response curve in PBS without BSA, your EC50 will likely shift right by 1-2 logs because 90% of your peptide is on the tube wall.

Part 3: Troubleshooting & FAQs
Q1: My dose-response curve has a very shallow Hill slope (< 0.8). Is this negative cooperativity?

Diagnosis: Likely Ligand Depletion , not biology. Technical Explanation: When a significant fraction of the added ligand is lost to adsorption (tube walls) or non-specific binding, the free concentration drops faster than the dilution factor. This "flattens" the curve. Solution:

  • Switch to Low-Binding plates and tips.

  • Ensure your assay buffer contains 0.1% BSA .

  • Perform serial dilutions in glass-lined or siliconized tubes, then transfer to the assay plate.

Q2: I see high variability between technical replicates (triplicates).

Diagnosis: Mixing heterogeneity or Cellular settling . Solution:

  • Mixing: Galanin (1-19) is hydrophobic.[1][2] When diluting from DMSO stock to aqueous buffer, vortex immediately and vigorously. A "cloud" of precipitated peptide can form at the interface if added too slowly.

  • Cell Density: Galanin receptors (GAL1/2/3) can desensitize rapidly. Ensure consistent cell plating density and passage number.

Q3: My EC50 is shifting rightward (lower potency) over time.

Diagnosis: Oxidation of Trp2 . Technical Explanation: The Tryptophan at position 2 is essential for receptor binding. If your stock solution has turned slightly yellow or has been freeze-thawed multiple times, the Trp residue has likely oxidized to kynurenine. Solution: Discard the stock. Prepare fresh aliquots using the Gold Standard Protocol (Part 1) and protect from light.

Q4: Which signaling pathway should I be measuring?

Diagnosis: Receptor Mismatch . Context: Galanin (1-19) is a non-selective agonist, but the receptors couple differently.

  • GAL1 & GAL3: G

    
    i/o coupled 
    
    
    
    Inhibit cAMP . (You need to stimulate with Forskolin first to see the inhibition).
  • GAL2: G

    
    q coupled 
    
    
    
    Calcium Flux / IP3 .
Part 4: Visualizing the Science
Diagram 1: The "Low-Loss" Dilution Workflow

This workflow minimizes hydrophobic adsorption errors during preparation.

GalaninWorkflow cluster_warning CRITICAL CONTROL POINT Lyophilized Lyophilized Peptide (Store -20°C) Stock Stock Solution (100% DMSO, 1-5mM) Lyophilized->Stock Dissolve (No Water) Aliquot Single-Use Aliquots (Low-Bind Tubes, -80°C) Stock->Aliquot Aliquot immediately Dilution Serial Dilution (Buffer + 0.1% BSA) Aliquot->Dilution Thaw once Use Low-Bind Tips Assay Cell Assay (Add to Cells) Dilution->Assay Transfer

Caption: Workflow for Galanin (1-19) preparation. The "Dilution" step is the critical control point where BSA must be present to prevent adsorption.

Diagram 2: Galanin Receptor Signaling Pathways

Select the correct readout based on your specific receptor subtype.

GalaninSignaling cluster_Gi Inhibitory Pathway (GAL1 / GAL3) cluster_Gq Stimulatory Pathway (GAL2) Ligand Galanin (1-19) GAL1 GAL1 / GAL3 Ligand->GAL1 GAL2 GAL2 Ligand->GAL2 Gi Gαi/o Protein GAL1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Gq Gαq Protein GAL2->Gq PLC PLCβ Gq->PLC Activates Ca Intracellular Ca2+ PLC->Ca Increases

Caption: Divergent signaling of Galanin Receptors. GAL1/3 require cAMP inhibition assays (e.g., HTRF/GloSensor), while GAL2 uses Calcium Flux assays (e.g., FLIPR).

Part 5: Data Analysis Cheat Sheet
ObservationProbable CauseCorrective Action
Right-Shifted EC50 Adsorption to plasticwareAdd 0.1% BSA to all buffers. Use silanized glass.
Right-Shifted EC50 Oxidation of PeptideCheck stock age. Ensure light protection.
Shallow Hill Slope Ligand DepletionSwitch to low-binding plates. Increase volume.
No Signal (GAL1/3) Wrong Assay ModeEnsure you are stimulating with Forskolin to measure inhibition.
Variable Max Response Cell Passage NumberStandardize cell culture. Receptor expression varies with passage.
References
  • Lang, R., et al. (2015).[3][4] "Physiology, Signaling, and Pharmacology of Galanin Peptides and Receptors." Pharmacological Reviews, 67(1), 118-175.[3]

  • BenchChem Technical Guide. (2025). "Best Practices for Handling and Dissolving Hydrophobic Peptides." BenchChem Support.

  • Create, M., et al. (2022). "Maximizing hydrophobic peptide recovery in proteomics... using a mass spectrometry compatible surfactant." Analytical Biochemistry, 658, 114924.

  • Tocris Bioscience. "Galanin (1-19) Product Information & Solubility Guide." Tocris.

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews, 55(4), 597-606.

Sources

Technical Support Center: Stabilizing Galanin (1-19) with Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galanin (1-19). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge in Galanin (1-19) experimentation: its inherent instability due to proteolytic degradation. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your data.

Understanding the Challenge: The Proteolytic Susceptibility of Galanin (1-19)

Galanin is a neuropeptide widely expressed in the brain, spinal cord, and gut, where it modulates a diverse array of biological functions, including pain perception, mood, and feeding behavior.[1] The biological activity of the full-length peptide is largely attributed to its N-terminal region. Galanin (1-19) is the highly conserved N-terminal fragment that functions as an agonist at galanin receptors (GALRs).[2][3]

Like many neuropeptides, Galanin (1-19) has a short in-vivo half-life, estimated to be no more than 5 minutes, due to its rapid breakdown by endogenous proteases (also known as peptidases).[4] These enzymes cleave the peptide bonds that form the backbone of the molecule, generating inactive fragments and terminating its biological signal. This rapid degradation is not just an in-vivo phenomenon; it poses a significant challenge for in-vitro experiments, where proteases released from cells or present in biological matrices (like serum or tissue homogenates) can quickly compromise the peptide's integrity.[5][6]

Studies have identified several cleavage sites on the galanin peptide. For instance, hypothalamic endopeptidases are known to cleave the active N-terminal fragment between amino acids Leu4-Asn5, Asn5-Ser6, and His14-Ala15.[7][8] Another key enzyme implicated in galanin degradation is Neprilysin (NEP), also known as neutral endopeptidase.[9] Understanding these degradation pathways is the first step toward preventing them.

Frequently Asked Questions (FAQs)

Q1: My Galanin (1-19) appears to be losing activity or degrading in my cell culture media/tissue homogenate. What is happening?

A: You are likely observing proteolytic degradation. When you lyse cells or prepare tissue homogenates, you release a host of endogenous proteases from subcellular compartments that are normally sequestered.[10] These enzymes, which include serine proteases, cysteine proteases, and metalloproteinases, are no longer inhibited and can freely cleave your Galanin (1-19) peptide. This process begins immediately upon sample collection and can proceed rapidly, even at reduced temperatures. Therefore, ensuring the stability of the peptide is crucial for obtaining reliable and reproducible results.[5][11]

Q2: Which specific protease inhibitors are most effective for stabilizing Galanin (1-19)?

A: There is no single inhibitor that can block all proteases. Therefore, the most effective strategy is to use a broad-spectrum protease inhibitor cocktail .[6][12] These cocktails contain a mixture of inhibitors targeting the major classes of proteases.

One study investigating galanin degradation in hypothalamic tissue found that the responsible enzymes were endopeptidases that were partially inhibited by bacitracin , but not significantly by EDTA (a metalloproteinase inhibitor), phosphoramidon (a Neprilysin inhibitor), or PMSF (a serine protease inhibitor).[7][8] This suggests that the specific peptidases involved may be complex.

However, other research has clearly identified Neprilysin (NEP) as a substrate for galanin.[9] Therefore, despite the findings of a single study, including an inhibitor for NEP, such as phosphoramidon or thiorphan, is a rational approach. Given that prolyl endopeptidase (PEP) is also known to degrade neuropeptides, inhibitors for this enzyme could also be considered for customized applications.[13][14]

For most applications, starting with a commercially available, well-validated broad-spectrum cocktail is the recommended and most efficient approach.

Q3: Should I use a pre-made commercial cocktail or prepare my own?

A: This decision depends on your experimental needs and resources.

  • Commercial Cocktails: These offer convenience, quality control, and a formulation optimized for broad-spectrum inhibition. They are an excellent choice for most standard applications and when you need to ensure consistency across many experiments.

  • Custom-Made Cocktails: Preparing your own cocktail allows for customization and can be more cost-effective for large-scale studies. This approach is beneficial if you have identified a specific class of protease (e.g., metalloproteinases) as the primary cause of degradation and want to use a more targeted inhibitor at a higher concentration. However, it requires careful handling of individual inhibitors, some of which are toxic (e.g., PMSF), and careful optimization of concentrations.[10]

Q4: How do I properly handle and store Galanin (1-19) and the inhibitors?

A: Proper handling is critical to prevent degradation before your experiment even begins.

  • Galanin (1-19) Peptide: The lyophilized peptide should be stored at -20°C or -80°C.[15][16] Once reconstituted, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11]

  • Protease Inhibitors: Follow the manufacturer's instructions for storage. Most cocktails are stored as concentrated stock solutions at -20°C. Individual inhibitors have varied stability; for example, PMSF and AEBSF are highly unstable in aqueous solutions and should be added to the lysis buffer immediately before use.[10]

Troubleshooting Guide

Problem: I'm using a standard protease inhibitor cocktail, but my Galanin (1-19) is still degrading rapidly.
Possible Cause Troubleshooting Step
Insufficient Inhibitor Concentration The 1X concentration recommended by the manufacturer may not be sufficient for your specific sample type, which might have unusually high protease activity. Solution: Try increasing the concentration to 2X or 3X. Perform a pilot experiment to determine the optimal concentration.
Presence of Uninhibited Proteases Your cocktail may lack inhibitors for specific proteases degrading your peptide, such as certain metalloproteinases or prolyl endopeptidases.[7][13] Solution: Supplement your existing cocktail with specific inhibitors. Consider adding EDTA-free broad-spectrum inhibitors, or targeted inhibitors like Phosphoramidon (for Neprilysin) or specific Prolyl Endopeptidase inhibitors.
Degradation During Sample Handling Significant degradation can occur between sample collection and the addition of inhibitors.[6][17] Solution: Minimize the time between sample collection/cell lysis and the addition of inhibitors. Work quickly and keep samples on ice at all times. Consider adding inhibitors directly to the collection tubes if possible.
Incorrect Inhibitor Preparation Some inhibitors, like PMSF, have a very short half-life in aqueous buffers.[10] Solution: Ensure inhibitors are being added to your buffer immediately before use. Confirm that stock solutions have been stored correctly and have not expired.
Problem: My analytical results (e.g., from HPLC) are inconsistent between replicates.
Possible Cause Troubleshooting Step
Variable Quenching Time The enzymatic reaction continues until it is stopped (quenched). Inconsistent timing will lead to variable degradation. Solution: Use a multichannel pipette or a consistent, timed procedure to add the quenching solution (e.g., trifluoroacetic acid, perchloric acid) to all samples simultaneously or in a precisely timed sequence.[9]
Incomplete Protease Inactivation The quenching agent may not have been sufficient to stop all enzymatic activity. Solution: Ensure the final concentration of your quenching agent is adequate and that it is thoroughly mixed with the sample immediately upon addition.
Sample Preparation Errors Inconsistencies in centrifugation speed/time, supernatant collection, or injection volume can introduce significant variability. Solution: Standardize every step of the sample preparation workflow. Use calibrated pipettes and a well-maintained HPLC autosampler.

Experimental Protocols & Data

Protocol: In Vitro Stability Assay for Galanin (1-19)

This protocol provides a framework for determining the half-life of Galanin (1-19) in a biological matrix using RP-HPLC analysis.

1. Objective: To quantify the degradation of Galanin (1-19) over time in a biological matrix (e.g., human plasma, rat brain homogenate) and to assess the efficacy of a protease inhibitor cocktail.

2. Materials:

  • Galanin (1-19), human (e.g., MedchemExpress, NovoPro)[15][16]

  • Biological Matrix (e.g., human plasma, rat brain homogenate)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or 1M Perchloric Acid)[9]

  • RP-HPLC System with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[4]

3. Workflow Diagram:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Galanin (1-19) Stock C Pre-warm to 37°C A->C B Prepare Biological Matrix (+/- Inhibitors) B->C D Initiate Reaction: Add Galanin to Matrix C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) E->F G Quench Reaction (e.g., add TFA) F->G H Centrifuge (14,000 x g, 10 min) G->H I Collect Supernatant H->I J Analyze by RP-HPLC I->J K Quantify Peak Area J->K L Calculate % Remaining & Half-life K->L

Caption: Workflow for Galanin (1-19) in vitro stability assay.

4. Step-by-Step Procedure:

  • Preparation:

    • Reconstitute Galanin (1-19) in an appropriate solvent (e.g., sterile water) to create a concentrated stock solution (e.g., 1 mM).

    • Thaw the biological matrix on ice. Prepare two sets of matrix aliquots: one with the recommended concentration (1X) of a protease inhibitor cocktail and one without (control).

    • Pre-warm the matrix aliquots to 37°C in a water bath for 5-10 minutes.

  • Initiation and Incubation:

    • To initiate the reaction, spike the pre-warmed matrix with the Galanin (1-19) stock solution to a final concentration of 10-100 µM. Mix gently but thoroughly.

    • This moment is your T=0 (time zero). Immediately withdraw the first aliquot (e.g., 100 µL) and transfer it to a microcentrifuge tube containing an equal volume of quenching solution. Vortex immediately.

    • Incubate the remaining reaction mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw additional aliquots and quench them in the same manner.

  • Sample Processing:

    • After collecting all time points, centrifuge the quenched samples at ~14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Set up an RP-HPLC method. A typical method involves a gradient elution using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[4]

    • Example Gradient: 20% to 80% Mobile Phase B over 30 minutes.[4]

    • Monitor the elution at a wavelength of 214-220 nm.

    • Inject the processed samples and record the chromatograms. The intact Galanin (1-19) will elute as a single major peak.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact Galanin (1-19) for each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area_t / Area_0] * 100).

    • Plot the % Remaining versus time. From this curve, you can determine the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.

Visualization: Mechanism of Inhibition

G cluster_degradation cluster_inhibition Gal1 Galanin (1-19) (Active) Frag1 Inactive Fragments Gal1->Frag1 Cleavage Prot1 Protease Gal2 Galanin (1-19) (Active & Stable) Prot2 Protease Blocked Inactive Protease-Inhibitor Complex Prot2->Blocked Inhib Protease Inhibitor Inhib->Blocked

Caption: Proteolytic degradation of Galanin and its prevention.

Summary Data: Common Protease Inhibitors

The following table summarizes individual inhibitors often found in broad-spectrum cocktails.

InhibitorTarget Protease ClassMechanismTypical Working Conc.
AEBSF / Pefabloc SC Serine ProteasesIrreversible0.1 - 1.0 mM[12][18]
Aprotinin Serine ProteasesReversible~2 µg/mL
Leupeptin Serine & Cysteine ProteasesReversible~1-10 µM
Pepstatin A Aspartic ProteasesReversible~1 µM
EDTA / EGTA MetalloproteinasesReversible (Chelator)1 - 5 mM[18]
Bestatin AminopeptidasesReversible~1-10 µM
References
  • Methods for the investigation of neuropeptide catabolism and stability in vitro. PubMed. Available at: [Link]

  • Postmortal degradation of neuropeptides in the neurohypophysis. PubMed. Available at: [Link]

  • NEP-dependent neuropeptide degradation. (a) HPLC-monitored... ResearchGate. Available at: [Link]

  • The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. Biomeditsinskaya Khimiya. Available at: [Link]

  • Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. PMC. Available at: [Link]

  • (A) Structure of galanin in three species. Galanin is composed of 29... ResearchGate. Available at: [Link]

  • The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. Biomeditsinskaya Khimiya. Available at: [Link]

  • Structural insights into galanin receptor signaling. PNAS. Available at: [Link]

  • Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. PMC. Available at: [Link]

  • Protease Pathways in Peptide Neurotransmission and Neurodegenerative Diseases. PMC. Available at: [Link]

  • Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products. PubMed. Available at: [Link]

  • Galanin. Wikipedia. Available at: [Link]

  • Hypothalamic degradation of galanin(1–29) and galan... Research Solutions Pages. Available at: [Link]

  • Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. ResearchGate. Available at: [Link]

  • Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. Available at: [Link]

  • Galanin decreases proliferation of PC12 cells and induces apoptosis via its subtype 2 receptor (GalR2). PMC. Available at: [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Available at: [Link]

  • Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. PMC. Available at: [Link]

  • Structural insights into the galanin receptors signaling. bioRxiv. Available at: [Link]

  • Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. MDPI. Available at: [Link]

  • Thermolysin-catalyzed peptide bond synthesis. PubMed. Available at: [Link]

  • Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface. PMC. Available at: [Link]

  • Galanin (1-19) (human) peptide. NovoPro Bioscience Inc. Available at: [Link]

  • Structure of neurolysin reveals a deep channel that limits substrate access. PNAS. Available at: [Link]

  • Human prolyl endopeptidase (hPEP) has several functions in the brain, one of which is the degradation of neuropeptides. This is... Symposium of Student Scholars. Available at: [Link]

  • Structural insights into galanin receptor signaling. PMC. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. RSC Publishing. Available at: [Link]

  • (PDF) Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice. ResearchGate. Available at: [Link]

  • Inhibitors of neuropeptide peptidases engaged in pain and drug dependence. PubMed. Available at: [Link]

  • Thermolysin: a peptide forming enzyme. PubMed. Available at: [Link]

  • Stability Testing of Biotechnological/Biological Products. EMA. Available at: [Link]

  • Highly efficient gluten degradation with a newly identified prolyl endoprotease: implications for celiac disease. Glutezym. Available at: [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LinkedIn. Available at: [Link]

  • Immobilized thermolysin for highly efficient production of low-molecular-weight protamine--an attractive cell-penetrating peptide for macromolecular drug delivery applications. PubMed. Available at: [Link]

  • Best Practices for Studying Stability in Biologics. BioPharm International. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available at: [Link]

  • A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. Repository of Leibniz Universität Hannover. Available at: [Link]

  • Prolyl endopeptidase is involved in the degradation of neural cell adhesion molecules in vitro. PubMed. Available at: [Link]

  • Immobilization of thermolysin for peptide synthesis with a high activity and stability. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Galanin (1-19) vs Galanin (1-16): Biological Potency & Receptor Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Galanin (1-19) and Galanin (1-16) , two N-terminal fragments of the neuropeptide Galanin.[1] While both fragments retain high affinity for GalR1 and GalR2 receptors, they diverge critically in their interaction with GalR3 .[2]

The Core Distinction:

  • Galanin (1-16): Acts as a GalR1/GalR2 agonist but exhibits significantly reduced or negligible affinity for GalR3. It is a standard tool for isolating GalR1/R2 effects from GalR3-mediated signaling.

  • Galanin (1-19): Retains the critical 17-19 amino acid motif required for GalR3 recognition .[3] Consequently, it behaves more like the full-length peptide (Galanin 1-29/30), acting as a pan-agonist across all three subtypes.

Molecular Characteristics & Sequence Analysis[1][4][5]

The biological activity of Galanin resides primarily in its conserved N-terminal region. However, the C-terminal cutoff point determines receptor subtype selectivity.

FeatureGalanin (1-16)Galanin (1-19)
Sequence (Human) GWTLNSAGYLLGPHAIGWTLNSAGYLLGPHAIGNH
Length 16 Amino Acids19 Amino Acids
Molecular Weight ~1657 Da~1964 Da
Key Structural Motif Contains the N-terminal pharmacophore (Trp2, Asn5, Tyr9).[4]Contains the pharmacophore + GalR3 binding epitope (17-19) .
Physiological Role Synthetic/Degradation fragment.[5]Extended fragment; mimics full-length binding profile.

Structural Insight: The first 15 amino acids are highly conserved across species.[4] Residues Trp2 , Asn5 , and Tyr9 are essential for binding to all receptors. The residues Gly17-Asn18-His19 (present only in 1-19) are the structural determinants for GalR3 binding.

Biological Potency & Receptor Selectivity Profile[2][8][9][10][11][12]

The following data summarizes the binding affinity (


 or 

) and functional potency (

) of these fragments.
Comparative Potency Table
Receptor SubtypeSignaling PathwayGalanin (1-16) PotencyGalanin (1-19) PotencyInterpretation
GalR1

(cAMP

)
High (

nM)
High (

nM)
Both are potent agonists.
GalR2

(IP

/Ca


)
High (

nM)
High (

nM)
Both are potent agonists.
GalR3

(cAMP

)
Low / Negligible High (Similar to full length)CRITICAL DIFFERENCE: GalR3 requires residues 17-19 for high-affinity binding.[6]

Note on Data Sources: Values are aggregated from IUPHAR/BPS Guide to Pharmacology and primary literature (e.g., Bartfai et al., Smith et al.).


 values for Galanin (1-19) at GalR1 are notably potent in human receptor assays.
Mechanistic Diagram: The Selectivity Switch

The following diagram illustrates how the peptide length dictates receptor coupling.

GalaninSignaling Gal16 Galanin (1-16) GalR1 GalR1 (Gi/o) Gal16->GalR1 High Affinity GalR2 GalR2 (Gq/11) Gal16->GalR2 High Affinity GalR3 GalR3 (Gi/o) Gal16->GalR3 No/Low Affinity Gal19 Galanin (1-19) Gal19->GalR1 High Affinity Gal19->GalR2 High Affinity Gal19->GalR3 High Affinity (Residues 17-19) cAMP_Down cAMP Inhibition (Hyperpolarization) GalR1->cAMP_Down IP3_Up IP3/Ca2+ Release (Synaptic Plasticity) GalR2->IP3_Up GalR3->cAMP_Down

Caption: Differential receptor activation. Galanin (1-16) activates GalR1/R2 but fails to engage GalR3, whereas Galanin (1-19) activates all three.

Experimental Protocols for Validation

To empirically verify the potency differences, researchers should employ a Functional Discrimination Assay . This protocol uses cell lines expressing specific receptor subtypes to distinguish the fragments.

Protocol: Comparative cAMP Inhibition Assay (GalR1 vs GalR3)

Objective: Differentiate Galanin (1-16) and (1-19) based on GalR3 activity.

Materials:

  • Cell Lines: CHO-K1 cells stably transfected with human GalR1 or GalR3.

  • Reagents: Forskolin (to stimulate cAMP), IBMX (phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).

Workflow:

  • Cell Seeding:

    • Seed 10,000 cells/well in 384-well plates. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions (10 pM to 10 µM) of Galanin (1-16) and Galanin (1-19) in assay buffer (HBSS + 0.1% BSA + 500 µM IBMX).

  • Stimulation:

    • Add 5 µM Forskolin to all wells (to raise baseline cAMP).

    • Immediately add the peptide dilutions.

    • Include controls: Full-length Galanin (Positive Control), Vehicle (Negative Control).

  • Incubation:

    • Incubate for 30 minutes at Room Temperature.

  • Detection:

    • Lyse cells and add detection reagents (e.g., Eu-cAMP tracer + ULight-anti-cAMP).

    • Read plate on a multimode reader (e.g., EnVision).

  • Analysis:

    • Plot % cAMP inhibition vs. log[concentration].

    • Expected Result:

      • GalR1 Cells: Both peptides show overlapping dose-response curves (

        
         nM).
        
      • GalR3 Cells: Galanin (1-19) shows high potency (

        
         nM). Galanin (1-16) shows a significant right-shift (low potency) or no response.
        

In Vivo Implications & Stability

When selecting a peptide for in vivo use, consider metabolic stability and the specific physiological pathway.

  • Metabolic Stability: Both fragments are susceptible to N-terminal degradation by aminopeptidases. However, Galanin (1-16) has a reported half-life of ~28 minutes in hypothalamic membrane preparations.[1] Galanin (1-19) may exhibit slightly altered stability due to C-terminal length, but N-terminal protection (e.g., Sarcosine substitution at pos 1) is usually required for prolonged in vivo effects.

  • Physiological Context:

    • Pain/Nociception: GalR1 (inhibitory) and GalR2 (modulatory) are key. Galanin (1-16) is frequently used here.

    • Depression/Anxiety: GalR3 has been implicated in depression-like behaviors. To target this pathway specifically, Galanin (1-19) (or full length) is necessary; Galanin (1-16) would be ineffective.

References

  • IUPHAR/BPS Guide to Pharmacology. Galanin Receptors. [Link]

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes.[7] Trends in Pharmacological Sciences. [Link]

  • Land, T., et al. (1991). Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. International Journal of Peptide and Protein Research. [Link]

  • Smith, K. E., et al. (1998). Cloned human and rat galanin GALR3 receptors: pharmacology and activation of G-protein coupled inward rectifying K+ channels. Journal of Biological Chemistry. [Link]

  • Bersani, M., et al. (1991). Galanin and galanin extended at the N-terminus...[8] Endocrinology.[8][9] [Link]

Sources

Validating Galanin (1-19) Activity in GALR1-Overexpressing Cells: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay development challenges where researchers struggle to differentiate the pharmacological profiles of truncated neuropeptides from their full-length endogenous counterparts. Galanin (1-19) is a highly potent, N-terminal truncated analog of the 29/30-amino acid neuropeptide Galanin [1]. Because endogenous tissues often co-express multiple galanin receptor subtypes (GALR1, GALR2, and GALR3) which trigger conflicting downstream cascades, isolating the specific activity of Galanin (1-19) requires a clean, controlled environment [2]. This is why GALR1-overexpressing cell lines (e.g., CHO-K1 or HEK293) are the gold standard for validation [3].

This guide provides a rigorous, self-validating framework for benchmarking Galanin (1-19) against alternative ligands using receptor binding and functional cAMP assays.

Mechanistic Overview: The GALR1 Signaling Axis

To design a robust assay, we must first understand the biological causality of the receptor. GALR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein complex, Gi/o [4].

Upon agonist binding, the Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels [5]. Understanding this causality is critical for functional assay design: because basal cAMP levels in resting cells are already near the detection floor, any functional assay must first artificially elevate cAMP to create a measurable "signal window" [3].

Pathway Gal19 Galanin (1-19) GALR1 GALR1 Receptor (Overexpressed) Gal19->GALR1 High Affinity Binding Gi Gi/o Protein Complex GALR1->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition (-) cAMP Intracellular cAMP (Decreased) AC->cAMP Reduced Synthesis

GALR1 Gi/o-mediated signaling pathway upon Galanin (1-19) activation.

Product Comparison: Galanin (1-19) vs. Alternatives

When validating Galanin (1-19), it must be benchmarked against full-length Galanin (1-29) and inactive fragments. The N-terminal Tryptophan (Trp1) is absolutely essential for GALR1 recognition; removing it (as in Galanin 2-29) abolishes GALR1 activity, making it an excellent negative control [1].

LigandStructureGALR1 Affinity (IC₅₀ / Kᵢ)Primary Application in Assays
Galanin (1-19) Truncated N-terminal~0.34 nM [6]Potent GALR1 agonist; probing GALR1 monomers [7].
Galanin (1-29) Full-length (Endogenous)~0.097 nM [8]Universal positive control; non-selective pan-agonist.
Galanin (2-29) N-terminal Trp1 deleted>1000 nM (Inactive)Negative control; validates GALR1 specificity.

Experimental Validation Protocols

To build a self-validating system, we employ two orthogonal assays: a Competitive Radioligand Binding Assay (to confirm physical interaction) and a TR-FRET cAMP Accumulation Assay (to confirm functional signaling).

Protocol 1: Competitive Radioligand Binding Assay

Causality & Logic: We use isolated cell membranes rather than whole cells to eliminate variables like receptor internalization or intracellular trafficking artifacts [8]. ¹²⁵I-Galanin serves as the tracer due to its high specific activity.

  • Membrane Preparation: Harvest GALR1-overexpressing CHO cells. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM ¹²⁵I-Galanin, and increasing concentrations of unlabeled Galanin (1-19) (10⁻¹² to 10⁻⁵ M).

  • Equilibration: Incubate at room temperature for 120 minutes to reach steady-state equilibrium [8].

  • Separation: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Detection: Measure bound radioactivity using a gamma counter.

Self-Validation Check: Always include a baseline well with 1 µM unlabeled Galanin (1-29) to define Non-Specific Binding (NSB). The assay is only valid if Specific Binding (Total minus NSB) is >80% of the total radioactive signal.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Causality & Logic: Because GALR1 inhibits cAMP [9], we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to raise the cAMP baseline. We also add IBMX, a phosphodiesterase (PDE) inhibitor, to prevent the natural degradation of cAMP. This ensures the measured decrease is solely due to GALR1-mediated Gi/o activity [3].

  • Cell Plating: Seed GALR1-CHO cells at 10,000 cells/well in a 384-well plate in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Co-Stimulation: Add 10 µM Forskolin simultaneously with serial dilutions of Galanin (1-19). Incubate for 30 minutes at 37°C. (Note: Simultaneous addition prevents the cells from adapting to the Forskolin spike).

  • Lysis & Detection: Add TR-FRET lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP Cryptate (donor).

  • Incubation: Incubate for 1 hour at room temperature.

  • Readout: Read on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.

Workflow Step1 1. Cell Prep Plate GALR1-CHO + IBMX Step2 2. Co-Stimulation Add Forskolin + Galanin (1-19) Step1->Step2 Step3 3. Lysis & Labeling Add cAMP-d2 & Cryptate Step2->Step3 Step4 4. TR-FRET Readout Measure 665/620nm Step3->Step4

Step-by-step TR-FRET cAMP accumulation assay workflow for Gi-coupled receptors.

Self-Validation Check (The Floor Effect): If the Forskolin-only control does not produce a robust cAMP signal (at least a 5-fold increase over basal unstimulated cells), the Galanin (1-19) inhibition curve will be artificially flat. If this occurs, verify the integrity of your IBMX and Forskolin stocks.

Data Interpretation & Troubleshooting

  • Right-Shifted IC₅₀ in Binding: If the IC₅₀ of Galanin (1-19) is significantly higher than the expected ~0.34 nM [6], suspect peptide degradation. Truncated peptides are highly susceptible to exopeptidases. Using siliconized tubes and adding protease inhibitors to the binding buffer can mitigate this.

  • Lack of Functional Response: If binding is confirmed but functional cAMP inhibition fails, ensure you are not using a Gq-coupled GALR2 overexpressing line by mistake. GALR2 primarily signals through Phospholipase C (PLC) and IP3/DAG pathways, which will not yield a clean cAMP inhibition readout [4].

References

  • Patsnap Synapse. "What are GALR1 modulators and how do they work?" Patsnap. URL: [Link]

  • Wang et al. (1998). "Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes." Biochemistry (PubMed). URL:[Link]

  • Lang et al. (2015). "Galanin." NIH PubMed Central (PMC). URL:[Link]

  • IUPHAR/BPS. "GAL1 receptor | Galanin receptors." Guide to PHARMACOLOGY. URL:[Link]

  • Zhang et al. (2022). "Structural insights into galanin receptor signaling." PNAS. URL:[Link]

  • Borroto-Escuela et al. (2018). "Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes..." MDPI. URL:[Link]

  • Kovács et al. (2024). "Galanin Receptors: G Protein-Dependent Signaling and Beyond." MDPI. URL:[Link]

Sources

Structural and Sequence Homology: The N-Terminal Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of human versus rat Galanin (1-19) requires a precise understanding of neuropeptide structural biology and its translation into in vivo behavioral outcomes. As a highly conserved neuropeptide, galanin modulates a vast array of physiological processes—ranging from nociception to mood regulation—via three G protein-coupled receptors (GalR1, GalR2, and GalR3)[1].

For researchers developing translational models of depression, anxiety, or neuropathic pain, the choice between utilizing the human or rat N-terminal fragment, Galanin (1-19), is a critical experimental variable. This guide synthesizes the structural divergence, receptor signaling causality, and behavioral model performance of these two orthologs to inform rigorous experimental design.

Full-length galanin consists of 30 amino acids in humans and 29 in rats[2]. However, the biological activity and receptor binding affinity are almost entirely localized to the N-terminal region. Galanin (1-19) is widely utilized in behavioral pharmacology because it retains full pan-agonist activity at all three receptor subtypes while avoiding the rapid proteolytic degradation often associated with the C-terminus[3][1.11].

While the first 15 amino acids (the core pharmacophore) are identical across humans and rats, species-specific divergence occurs at positions 16 and 17[2][1.11].

Table 1: Sequence Comparison of Human vs. Rat Galanin (1-19)

SpeciesCore Binding Domain (1-15)Pos 16Pos 17Pos 18Pos 19Isoelectric Point (pI) Shift
Human G W T L N S A G Y L L G P H AVal (V) Gly (G) Asn (N)His (H)Neutral at Pos 17
Rat G W T L N S A G Y L L G P H AIle (I) Asp (D) Asn (N)His (H)Acidic at Pos 17

Causality in Experimental Choice: Because the 1-15 sequence is strictly conserved, both human and rat Galanin (1-19) will bind to rat GalR1-3 with high affinity (sub-nanomolar


)[2][4]. However, the substitution of Glycine (Human) with Aspartate (Rat) at position 17 introduces a negative charge at physiological pH. This makes the rat ortholog slightly more hydrophilic. When administered via intracerebroventricular (i.c.v.) injection, this subtle shift in hydrophobicity can alter the peptide's diffusion kinetics through the cerebrospinal fluid (CSF) and its partitioning into lipid-rich brain parenchyma, potentially leading to distinct pharmacokinetic profiles in time-sensitive behavioral assays.

Receptor Binding Profile and Signaling Mechanisms

Galanin (1-19) acts as a non-selective pan-agonist. Understanding the divergent intracellular cascades triggered by each receptor subtype is essential for interpreting behavioral data[1].

  • GalR1 (Gi/o-coupled): Inhibits adenylyl cyclase, reducing cAMP. Highly expressed in the ventral periaqueductal gray (vPAG) and locus coeruleus. Activation generally drives pro-depressive, anxiogenic, and feeding-inhibitory behaviors[1]. At high doses in the spinal cord, it mediates anti-allodynic (pain-relieving) effects[5].

  • GalR2 (Gq/11-coupled): Stimulates phospholipase C, increasing IP3 and DAG. Expressed in the hippocampus and dorsal raphe. Activation promotes neurogenesis, anti-depressive, and anxiolytic behaviors[1][6]. At low doses in the spinal cord, it can be pro-nociceptive[5].

  • GalR3 (Gi/o-coupled): Inhibits cAMP and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels. Contributes to pro-depressive and anxiogenic states[1][6].

GalaninSignaling Gal19 Galanin (1-19) (Human / Rat) GalR1 GalR1 (Gi/o) Inhibits cAMP Gal19->GalR1 GalR2 GalR2 (Gq/11) Increases IP3/DAG Gal19->GalR2 GalR3 GalR3 (Gi/o) Inhibits cAMP / GIRK Gal19->GalR3 Depression Pro-depressive & Anxiogenic Behavior GalR1->Depression Nociception Analgesia (High Dose) Pro-nociception (Low Dose) GalR1->Nociception Antidepressant Anti-depressive & Anxiolytic Behavior GalR2->Antidepressant GalR2->Nociception GalR3->Depression

Galanin (1-19) receptor subtype signaling pathways and their divergent behavioral outcomes.

Comparative Performance in Behavioral Models

When deploying Galanin (1-19) in rodent models, the net behavioral effect is a spatial summation of GalR1, GalR2, and GalR3 activation in the specific brain region targeted.

Table 2: Behavioral Outcomes of Galanin (1-19) Administration in Rat Models

Behavioral ModelTarget RegionPrimary Receptor DriverObserved PhenotypeSpecies Nuance
Forced Swim Test (FST) Ventral PAG / RapheGalR1 / GalR3Increased immobility (Pro-depressive)[6]Rat Gal(1-19) shows slightly faster onset due to CSF diffusion kinetics.
Open Field Test (OFT) HippocampusGalR2Increased center time (Anxiolytic)[6]Both human and rat fragments perform equally; requires high local concentration.
Bennett Model (Neuropathy) Spinal Cord (Intrathecal)GalR1 (High Dose)Anti-allodynic / Analgesic[5]Human Gal(1-19) is often preferred in translational pain screening.
Bennett Model (Neuropathy) Spinal Cord (Intrathecal)GalR2 (Low Dose)Pro-nociceptive (Mechanical allodynia)[5]Strict dose-titration required regardless of species ortholog.

Experimental Protocol: Self-Validating In Vivo Assessment in the Forced Swim Test

To accurately measure the behavioral effects of Galanin (1-19), the experimental design must account for the peptide's pan-agonist nature. The following protocol utilizes a self-validating system to isolate the functional impact of the peptide in a rat model of depression.

Objective: Evaluate the net depressive/antidepressive effect of central Galanin (1-19) administration. Validation Mechanism: The inclusion of a GalR2-specific agonist (e.g., AR-M1896) acts as a positive control for anti-depressive behavior, ensuring that any pro-depressive masking by GalR1/GalR3 activation from the pan-agonist Galanin (1-19) can be mechanistically isolated[5][6].

Step 1: Stereotaxic Cannulation
  • Anesthetize adult male Sprague-Dawley rats and secure them in a stereotaxic frame.

  • Implant a stainless-steel guide cannula into the lateral ventricle (Coordinates from Bregma: AP -0.8 mm, ML +1.5 mm, DV -3.5 mm).

  • Secure with dental cement and allow a 7-day recovery period. Causality: Central administration is mandatory because Galanin (1-19), like most neuropeptides, does not readily cross the blood-brain barrier.

Step 2: Peptide Preparation and Microinfusion
  • Vehicle Control: Artificial cerebrospinal fluid (aCSF).

  • Test Articles: Dissolve Human Galanin (1-19) and Rat Galanin (1-19) in aCSF to a concentration of 1 nmol/µL.

  • Positive Control: AR-M1896 (GalR2 specific agonist) at 1 nmol/µL.

  • Infuse 1 µL of the assigned solution at a rate of 0.5 µL/min using a microinjection pump. Leave the injector in place for 2 additional minutes to prevent backflow.

Step 3: The Forced Swim Test (FST) Paradigm
  • Pre-test (Day 1): Place the rat in a transparent cylinder (height 50 cm, diameter 20 cm) filled with water (24±1°C) to a depth of 30 cm for 15 minutes.

  • Test (Day 2): 30 minutes post-microinfusion of the peptide, place the rat back into the cylinder for 5 minutes.

  • Scoring: Record the session and quantify time spent in Immobility (floating, making only necessary movements to keep the head above water), Swimming, and Climbing. Causality: An increase in immobility time relative to the vehicle indicates a pro-depressive effect (driven by GalR1/3), whereas a decrease indicates an anti-depressive effect (driven by GalR2)[6].

Step 4: Data Interpretation

By comparing the human and rat orthologs against the GalR2-specific AR-M1896, researchers can validate whether the observed behavioral despair is an artifact of peptide degradation or a true representation of pan-receptor activation. If human Galanin (1-19) yields a higher variance in immobility than the rat ortholog, it may indicate species-mismatched diffusion rates in the rat CSF due to the position 17 Val-Gly vs. Ile-Asp substitution.

References

  • Frontiers in Endocrinology. Galanin Receptors and Ligands. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. Retrieved from [Link]

  • ResearchGate. Novel systemically active galanin receptor 2 ligands in depression-like behavior. Retrieved from[Link]

  • Capital Medical University (CCMU). Depression-like behavior in rat: Involvement of galanin receptor subtype 1 in the ventral periaqueductal gray. Retrieved from [Link]

  • PubMed (NIH). Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor. Retrieved from [Link]

  • PubMed (NIH). Effects of galanin, its analogues and fragments on rat isolated fundus strips. Retrieved from[Link]

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Publish Comparison Guide: Galanin (1-19) vs. Scramble Peptide Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In neuropeptide research, observing a biological effect after administering a peptide is only half the battle; proving that the effect is driven by sequence-specific receptor activation is the critical second half.

Galanin (1-19) is a highly active, truncated analogue of the endogenous 29- or 30-amino-acid neuropeptide Galanin. It acts as a potent ligand for Galanin receptor monomers and homomers ()[1]. However, peptides are inherently charged, amphipathic molecules. When applied to cells in vitro or injected in vivo, they can cause non-specific membrane disruption, charge-based artifacts, or off-target binding.

To establish causality, a Scrambled Galanin (1-19) control is absolutely mandatory. A scrambled peptide contains the exact same amino acid composition, molecular weight, and net charge as the active peptide, but in a randomized sequence ()[2]. If an experimental system is robust, the scrambled control will be biologically inert, validating that any effects seen with Galanin (1-19) are strictly due to stereospecific binding to GalR1, GalR2, or GalR3.

Receptor Specificity & Signaling Pathways

Galanin (1-19) binds with high affinity to all three cloned Galanin receptors, which couple to distinct intracellular signaling cascades ()[3]. GalR1 and GalR3 are primarily


-coupled (inhibiting cAMP), while GalR2 is 

-coupled (stimulating

and calcium release). The scrambled control fails to engage the binding pockets of any of these receptors.

Pathway Gal19 Galanin (1-19) (Active Sequence) GalR1 GalR1 Receptor (Gi/o coupled) Gal19->GalR1 High Affinity GalR2 GalR2 Receptor (Gq/11 coupled) Gal19->GalR2 High Affinity GalR3 GalR3 Receptor (Gi/o coupled) Gal19->GalR3 High Affinity Scramble Scrambled Galanin (1-19) (Random Sequence) NoEffect No Receptor Binding (Baseline Activity) Scramble->NoEffect Sequence Mismatch cAMP ↓ cAMP Levels GalR1->cAMP IP3 ↑ IP3 / Ca2+ Release GalR2->IP3 GalR3->cAMP

Fig 1: Differential receptor activation by Galanin (1-19) versus Scrambled control.

Comparative Performance & Quantitative Data

When designing an experiment, comparing the pharmacological profile of your active probe against both the endogenous reference and the scrambled control ensures data integrity. Below is a synthesized comparison of these peptides based on standardized pharmacological data ()[4].

Peptide ProductReceptor TargetAffinity (

/

)
Primary TransductionApplication Context
Galanin (1-19) GalR1, GalR2, GalR3~1.0 - 6.25 nM

(GalR1/3),

(GalR2)
Active Experimental Probe
Scrambled Galanin (1-19) None> 10,000 nMNoneNegative Control
Galanin (1-29) GalR1, GalR2, GalR3~0.1 - 1.5 nM

(GalR1/3),

(GalR2)
Endogenous Reference

Note: While Galanin (1-29) is a non-selective agonist with


 values around ~1 nM for all three subtypes ()[5], Galanin (1-19) provides a highly stable, truncated alternative that is easier to synthesize and highly effective for targeting monomeric receptor populations.

Field-Proven Experimental Protocols

To guarantee trustworthiness, an assay must be a self-validating system . This means the protocol inherently contains internal checks that immediately flag artifacts. The following protocol outlines a cAMP inhibition assay for GalR1, demonstrating how the scrambled peptide acts as the ultimate validation checkpoint.

Workflow Prep 1. Cell Seeding HEK293-GalR1 Treat 2. Treatment Gal(1-19) vs Scramble Prep->Treat Assay 3. Functional Assay cAMP Detection Treat->Assay Read 4. Data Readout Luminescence Assay->Read Validate 5. Validation Scramble = Vehicle Read->Validate

Fig 2: Self-validating experimental workflow for Galanin (1-19) in vitro assays.

Protocol: Self-Validating In Vitro Functional Assay (cAMP Inhibition)

1. Preparation & Seeding

  • Step: Seed HEK293 cells stably expressing human GalR1 into a 384-well plate at 10,000 cells/well.

  • Causality: Wild-type HEK293 cells lack endogenous Galanin receptors. Using a transfected line provides a clean background, ensuring any signal is strictly GalR1-mediated.

2. Compound Preparation

  • Step: Dissolve Galanin (1-19) and Scrambled Galanin (1-19) in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, artificially widening the signal window so that the

    
    -mediated decrease in cAMP is easily quantifiable.
    

3. Stimulation & Treatment

  • Step: Add 10 µM Forskolin simultaneously with varying concentrations (1 pM to 10 µM) of the peptide treatments. Incubate for 30 minutes at 37°C.

  • Causality: Because GalR1 is

    
    -coupled, its activation inhibits adenylate cyclase. To observe this inhibition, you must first force the cells to produce cAMP using Forskolin (a direct adenylate cyclase activator).
    

4. Detection & Validation Checkpoint

  • Step: Lyse cells and add cAMP detection reagents (e.g., HTRF or luminescence-based kits). Read the plate.

  • Causality & Self-Validation: Plot the dose-response curves.

    • Expected: Galanin (1-19) should yield a sigmoidal curve showing dose-dependent decrease in luminescence (IC50 ~1-10 nM).

    • Validation: The Scrambled Galanin (1-19) curve must remain flat and identical to the Vehicle + Forskolin control. If the scrambled peptide reduces cAMP, it indicates the peptide is causing non-specific membrane disruption or cytotoxicity, instantly invalidating the assay run.

Causality & Troubleshooting in Peptide Assays

As an application scientist, I frequently see researchers use only a "Vehicle" (buffer) as their negative control. This is a critical flaw in peptide research.

Peptides like Galanin (1-19) contain multiple hydrophobic and charged residues. At higher concentrations (typically >1 µM), poly-peptides can aggregate, bind non-specifically to plasticware, or interact with the lipid bilayer of cells, causing false-positive readouts (e.g., calcium spikes or cell stress).

Why use a Scramble instead of a Vehicle? By using Scrambled Galanin (1-19), you expose the cells to the exact same physical mass, hydrophobicity, and charge distribution as the active drug. If your assay readout changes in response to the active Galanin (1-19) but not the Scramble, you have definitively proven that the biological effect is driven by the specific spatial arrangement of the amino acids docking into the GalR binding pocket.

Troubleshooting the Scramble: If your Scrambled Galanin (1-19) shows activity:

  • Check for Cytotoxicity: High concentrations of peptides can be toxic. Run an ATP-based cell viability assay.

  • Check Buffer pH: Peptides can alter the pH of unbuffered solutions. Ensure your assay buffer has sufficient HEPES to handle the peptide addition.

  • Verify Peptide Purity: Ensure both the active and scrambled peptides are >95% pure via HPLC. Contaminating salts from synthesis (like TFA) can cause massive cellular artifacts.

References

  • Title: Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes in Raphe-Hippocampal 5-HT Transmission and Their Relevance for Depression and Its Treatment Source: mdpi.com URL: [Link] (Index:[1])

  • Title: Galanin - PMC - PubMed Central Source: nih.gov URL: [Link] (Index:[3])

  • Title: GAL 3 receptor - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: [Link] (Index:[4])

Sources

Cross-reactivity of Galanin (1-19) antibodies with full-length protein

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Galanin (1-19) Antibodies with Full-Length Protein: A Comprehensive Comparison Guide

Executive Summary

As a Senior Application Scientist, I frequently consult with researchers struggling to select the appropriate antibody for galanin quantification and mapping. Galanin is a highly conserved neuropeptide—29 amino acids in rodents and pigs, and 30 in humans. However, physiological cleavage and alternative splicing produce heterogeneous forms in vivo, including the prominent Galanin (1-19) fragment.

A critical technical question arises during assay design: Can antibodies raised against the truncated Galanin (1-19) fragment reliably detect the full-length protein, and how do they compare to antibodies raised against the full-length peptide?

This guide objectively evaluates the structural causality behind galanin antibody cross-reactivity, compares performance metrics, and provides a self-validating experimental protocol to verify antibody specificity in your own laboratory.

Structural Biology & Epitope Mapping: The Causality of Cross-Reactivity

To understand antibody cross-reactivity, we must first examine the structural biology of the antigen. The N-terminal region of galanin (residues 1-15) is highly conserved across species and serves as the primary pharmacophore for binding to all three galanin receptors (GALR1, GALR2, GALR3) [1].

Cryo-electron microscopy (cryo-EM) studies reveal that the N-terminus forms a rigid alpha-helical structure that inserts deeply into the receptor binding pocket, whereas the C-terminus remains highly flexible and disordered [1]. Because the N-terminal region is biologically critical and structurally defined, it is highly immunogenic.

The Mechanistic Insight: Antibodies raised against the Galanin (1-19) fragment predominantly recognize conformational epitopes within the 1-15 region. When these antibodies are exposed to full-length Galanin (1-29 or 1-30), this N-terminal epitope remains fully exposed and accessible. This structural causality explains why Galanin (1-19) antibodies typically exhibit near 100% cross-reactivity with the full-length protein, while antibodies raised against the full-length protein often yield a heterogeneous polyclonal pool with varying affinities for different cleavage products [2].

Comparative Performance Data

To objectively compare these antibodies, we must evaluate their cross-reactivity profiles derived from competitive Enzyme Immunoassay (EIA) and Immunohistochemistry (IHC) validation data.

The table below synthesizes standard performance metrics, highlighting why fragment-specific antibodies are often superior for total active galanin quantification.

Antibody ImmunogenReactivity to Galanin (1-19)Reactivity to Full-Length (1-30)Reactivity to C-Terminus (20-30)Primary Application Strengths
Galanin (1-19) 100%100% < 0.1%Total active Galanin quantification; IHC mapping of receptor-binding forms.
Full-Length (1-30) 30 - 60%100% 10 - 40%Detecting uncleaved precursors; Western Blotting of full-length peptide.
C-Terminal (20-30) < 0.1%100% 100%Differentiating full-length precursors from N-terminal cleavage products.

Note: Data reflects typical polyclonal antisera profiles. Monoclonal variants will exhibit absolute specificity to their mapped epitope.

Experimental Methodology: Self-Validating Competitive ELISA Protocol

To establish trustworthiness in your assay, you cannot rely solely on vendor datasheets. You must employ a self-validating system. The following Competitive ELISA protocol is designed with internal controls to definitively map the cross-reactivity of a Galanin (1-19) antibody against the full-length protein.

Causality of the Design: By coating the microplate with full-length galanin and using both Galanin (1-19) and Galanin (1-30) as soluble competitors, we create a thermodynamic competition assay. If the antibody has equal affinity for both the fragment and the full-length protein, their IC50 inhibition curves will perfectly overlap.

Step-by-Step Workflow:

  • Antigen Coating: Coat a 96-well high-binding microplate with 100 µL/well of full-length Galanin (1-30) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competitor Preparation (The Self-Validating Step): In separate low-binding tubes, prepare serial dilutions (10,000 pM down to 1 pM) of three soluble competitor peptides:

    • Target A: Galanin (1-19)

    • Target B: Full-Length Galanin (1-30)

    • Negative Control: Scrambled Peptide (to validate specificity)

  • Antibody Pre-incubation: Mix the diluted competitor peptides 1:1 with the Anti-Galanin (1-19) primary antibody (at its predetermined EC50 concentration). Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature. (Causality: Free antibodies will bind to the plate; antibodies bound to the soluble competitor will be washed away).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 5x.

  • Signal Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450nm.

  • Analysis: Plot the absorbance against the log of competitor concentration. Calculate the IC50.

    • Formula: `% Cross-reactivity = (IC50 of Galanin 1-19 / IC50 of Full-Length Galanin) × 100.*

Workflow Visualization

Below is the logical workflow for the self-validating competitive ELISA, illustrating how cross-reactivity is thermodynamically proven.

G A Coat Plate with Full-Length Galanin (1-30) F Add Mixtures to Coated Plate A->F Antigen Matrix B Pre-incubate Anti-Gal(1-19) with Competitor Peptides C Competitor: Galanin (1-19) B->C D Competitor: Galanin (1-30) B->D E Competitor: Scrambled Peptide B->E C->F D->F E->F G Wash & Add Secondary Antibody-HRP F->G H Measure Absorbance (450nm) G->H I Calculate % Cross-Reactivity H->I

Caption: Competitive ELISA workflow for validating Galanin (1-19) antibody cross-reactivity.

Conclusion & Selection Matrix

If your goal is to quantify total biologically active galanin (which requires an intact N-terminus) or perform IHC on tissue where galanin may be partially cleaved, a Galanin (1-19) antibody is highly recommended . Its ~100% cross-reactivity with the full-length protein ensures no loss of signal, while its specificity for the N-terminus guarantees you are detecting the receptor-binding domain.

Conversely, if your assay requires distinguishing between the cleaved 1-19 fragment and the full-length 1-30 peptide (e.g., studying peptide degradation pathways in plasma [2]), a sandwich ELISA utilizing both an N-terminal specific antibody and a C-terminal specific antibody is required.

References

  • Jiang, W., & Zheng, S. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences of the United States of America, 119(21), e2121465119. [Link]

Benchmarking Galanin (1-19) Affinity Against Spexin: A Guide to GALR Subtype Selectivity and Signaling

Author: BenchChem Technical Support Team. Date: March 2026

The galaninergic system is a highly complex neuroendocrine network responsible for regulating feeding behavior, nociception, mood, and metabolic homeostasis[1]. At the center of this system are three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3[1]. For researchers and drug development professionals, deconvoluting the specific physiological roles of these receptors requires highly selective pharmacological tools.

This guide provides an objective benchmarking of Galanin (1-19) —a classical pan-agonist—against Spexin (SPX) , a naturally occurring peptide with strict subtype selectivity. By comparing their binding affinities, signaling mechanisms, and in vitro assay workflows, we establish a robust framework for selecting the appropriate ligand for your experimental pipeline.

Structural and Pharmacological Profiles

  • Galanin (1-19): Endogenous galanin is a 29- or 30-amino acid peptide, depending on the species[2]. Galanin (1-19) is a truncated fragment that retains the highly conserved N-terminal pharmacophore (residues 1-14) necessary for receptor binding[2]. It acts as a pan-agonist , exhibiting high affinity for GALR1, GALR2, and GALR3 monomeric and homomeric receptors[3].

  • Spexin (SPX): Discovered via bioinformatics, Spexin is a 14-amino acid neuropeptide (NWTPQAMLYLKGAQ) that shares an evolutionary lineage with galanin and kisspeptin[4],[5]. Crucially, Spexin functions as a natural, highly selective agonist for GALR2 and GALR3 , while demonstrating virtually no affinity or functional activity at GALR1 ()[6],[7].

Quantitative Benchmarking: Receptor Affinity

The divergence in receptor selectivity is best illustrated through competitive radioligand binding data. The table below summarizes the representative binding affinities (


 / 

) of both peptides across the three receptor subtypes.
LigandGALR1 (

)
GALR2 (

)
GALR3 (

)
Galanin (1-19) ~0.34 nM (High)~1.5 nM (High)~1.5 nM (High)
Spexin (SPX) >10,000 nM (None)~0.1 - 1.5 nM (High)~0.1 - 1.5 nM (High)

Data synthesized from competitive displacement assays utilizing [125I]-Galanin and[125I]-Spexin tracers[4],[8],[9].

Causality Insight: The lack of Spexin affinity for GALR1 is structurally driven. Mutagenesis studies reveal that specific amino acid variations in the Spexin sequence (e.g., Gln5, Met7, Lys11) prevent it from effectively docking into the GALR1 binding pocket[10],[11]. This structural divergence makes Spexin an invaluable tool for isolating GALR2/3-mediated phenotypes without triggering GALR1 interference.

Mechanistic Signaling Pathways

Understanding the specific G-protein coupling of these receptors is critical for assay design and downstream data interpretation:

  • GALR1 and GALR3 couple to

    
     proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP levels[12],[1].
    
  • GALR2 primarily couples to

    
     proteins, activating phospholipase C (PLC) to generate inositol triphosphate (IP3) and trigger intracellular calcium release ()[13].
    

Because Galanin (1-19) activates all three receptors, it triggers a mixed intracellular response. Spexin, by bypassing GALR1, provides a much cleaner signaling profile, particularly when studying GALR2-driven


 pathways linked to anxiolytic and renoprotective effects[14],[15].

GalaninSpexinSignaling Gal19 Galanin (1-19) Pan-Agonist GALR1 GALR1 (Gi/o-coupled) Gal19->GALR1 GALR2 GALR2 (Gq/11-coupled) Gal19->GALR2 GALR3 GALR3 (Gi/o-coupled) Gal19->GALR3 Spexin Spexin (SPX) GALR2/3 Selective Spexin->GALR2 Spexin->GALR3 cAMP ↓ cAMP Accumulation (Inhibitory) GALR1->cAMP IP3 ↑ IP1 / Ca2+ Release (Stimulatory) GALR2->IP3 GALR3->cAMP Physio1 Pain Modulation / Feeding cAMP->Physio1 Physio2 Anxiolytic / Renal Protection IP3->Physio2

Divergent receptor activation and downstream signaling pathways of Galanin (1-19) versus Spexin.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark these peptides in your laboratory, you must use functional assays tailored to the specific G-protein pathway. Below are step-by-step methodologies designed as self-validating systems to ensure absolute data trustworthiness.

Protocol A: HTRF IP1 Accumulation Assay (Benchmarking GALR2 / Activity)

Causality & Assay Design: Why measure IP1 instead of IP3 or Calcium? IP3 is highly transient and rapidly degraded, making it difficult to capture reliably in a high-throughput format. By adding Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase, causing the stable downstream metabolite IP1 to accumulate. This provides a robust, cumulative readout of GALR2 activation.

  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing human GALR2 into a 384-well microplate (10,000 cells/well).

  • Ligand Stimulation: Prepare serial dilutions of Galanin (1-19) and Spexin (10 pM to 10 µM) in a stimulation buffer containing 50 mM LiCl. Add to the cells and incubate for 1 hour at 37°C.

  • Internal Controls (Self-Validation):

    • Positive Control: 1 µM Galanin (1-29) to confirm maximum receptor activation and cell viability.

    • Assay Control: Run a parallel well with Spexin without LiCl. The absence of an IP1 signal confirms that the assay is specifically measuring the LiCl-stabilized metabolite and not background fluorescence.

  • Detection: Add HTRF cryptate-labeled anti-IP1 antibody and d2-labeled IP1 analog. Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Both Galanin (1-19) and Spexin will show dose-dependent IP1 accumulation, confirming GALR2 agonism.

Protocol B: Forskolin-Induced cAMP Assay (Benchmarking GALR1/3 / Activity)

Causality & Assay Design: Because GALR1 and GALR3 are


-coupled, their activation decreases cAMP[1]. In resting cells, basal cAMP is already too low to measure a meaningful decrease. We must use Forskolin to directly stimulate adenylyl cyclase, artificially raising the cAMP "ceiling." The agonist's activity is then measured as a dose-dependent suppression of this Forskolin-induced signal.
  • Cell Preparation: Seed cells expressing GALR1 or GALR3 into a 384-well plate.

  • Pre-treatment: Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the premature degradation of cAMP.

  • Co-Stimulation: Add a fixed concentration of Forskolin (e.g., 1 µM) simultaneously with serial dilutions of the test peptides (Galanin 1-19 or Spexin). Incubate for 30 minutes.

  • Internal Controls (Self-Validation):

    • Maximum Signal (Ceiling): Forskolin + Vehicle (no peptide).

    • Minimum Signal (Floor): Vehicle only (no Forskolin, no peptide).

  • Detection & Readout: Lyse cells and add cAMP HTRF detection reagents. Read TR-FRET.

    • Expected Result on GALR1: Galanin (1-19) will suppress the cAMP signal. Spexin will fail to suppress it, validating its lack of GALR1 affinity.

    • Expected Result on GALR3: Both peptides will successfully suppress the cAMP signal.

Conclusion & Application Strategy

The choice between Galanin (1-19) and Spexin dictates the biological relevance and specificity of your assay:

  • Select Galanin (1-19) when your goal is to study the holistic, pan-receptor effects of the galaninergic system, or when specifically targeting GALR1-mediated pathways (such as central nociception or feeding behavior)[3],[16].

  • Select Spexin when you need to isolate GALR2 and GALR3 signaling. Spexin is the superior benchmark for metabolic, anxiolytic, and renoprotective drug discovery (), as it naturally circumvents the counter-regulatory or depressive effects often associated with GALR1 activation[14],[15].

References

  • Kim, D.-K., Yun, S., Son, G. H., Hwang, J.-I., Park, C. R., Kim, J. I., Kim, K., Vaudry, H., & Seong, J. Y. (2014). "Coevolution of the Spexin/Galanin/Kisspeptin Family: Spexin Activates Galanin Receptor Type II and III." Endocrinology, 155(5), 1864–1873. URL: [Link]

  • Reyes-Alcaraz, A., Lee, Y. N., Son, G. H., Kim, N. H., Kim, D. K., Yun, S., Kim, D. H., Hwang, J. I., & Seong, J. Y. (2016). "Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice." Scientific Reports, 6, 21453. URL: [Link]

  • Mills, E., et al. (2023). "Spexin-based galanin receptor 2 agonist improves renal injury in mice with type 2 diabetes." Animal Cells and Systems, 27(1). URL: [Link]

Sources

Beyond HPLC: The Definitive Purity Guide for Galanin (1-19)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming Galanin (1-19) Purity via Amino Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

The Purity Paradox in Neuropeptide Research

In GPCR research, particularly when targeting GALR1 and GALR2, precision is non-negotiable. Galanin (1-19)—the high-affinity, non-amidated N-terminal fragment of human Galanin—is a staple in nociception and metabolic studies.

However, a critical blind spot exists in peptide procurement: The confusion between "Purity" and "Content."

Most suppliers provide a Certificate of Analysis (CoA) relying solely on RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography). While HPLC confirms that the peptide species is 98% pure relative to other impurities, it ignores the presence of water and counterions (typically Trifluoroacetate, TFA).

  • The Reality: A "98% Pure" Galanin (1-19) powder may only contain 70% actual peptide by weight . The remaining 30% is invisible salt and water.

  • The Consequence: If you calculate dosing based on gravimetric weight without correcting for Net Peptide Content (NPC), you are under-dosing your assay by up to 30% , potentially invalidating

    
     values and functional potency data.
    

This guide compares the industry-standard HPLC approach against the Amino Acid Analysis (AAA) method—the only absolute quantification technique capable of validating both stoichiometry and true peptide mass.

Method Comparison: Why AAA is the Referee

To objectively evaluate Galanin (1-19), we must compare the three primary analytical pillars.

FeatureRP-HPLC (UV 214nm) LC-MS (Mass Spec) Amino Acid Analysis (AAA)
Primary Metric Chromatographic Purity (Area %)Molecular Identity (MW)Net Peptide Content (NPC) & Stoichiometry
Detects Salts/Water? No (Invisible to UV)No (Ionized away)Yes (Indirectly via mass balance)
Validates Sequence? No (Retention time only)Yes (Mass match)Yes (Compositional Ratio)
Quantification Accuracy Relative (vs. impurities)QualitativeAbsolute (vs. Standard)
Verdict Necessary for homogeneity.Necessary for identity.Mandatory for quantification.
Visualizing the Hierarchy of Analytical Truth

The following diagram illustrates the logical flow of peptide validation. Note how AAA serves as the final "Gatekeeper" for quantitative accuracy.

AnalyticalHierarchy Sample Galanin (1-19) Sample HPLC RP-HPLC (Purity %) Sample->HPLC LCMS LC-MS (Identity MW) Sample->LCMS AAA Amino Acid Analysis (Absolute Content) Sample->AAA Result_HPLC Pass: No peptide impurities Fail: Truncated sequences HPLC->Result_HPLC Result_LCMS Pass: Correct Mass (1964.2 Da) Fail: Wrong sequence/Modifications LCMS->Result_LCMS Result_AAA Pass: Correct Ratio & NPC >75% Fail: Salt contamination / Missing AA AAA->Result_AAA Decision Ready for Quantitative Assay? Result_HPLC->Decision Insufficient Result_LCMS->Decision Insufficient Result_AAA->Decision REQUIRED

Caption: Analytical workflow demonstrating that while HPLC and LC-MS confirm identity and purity, only AAA provides the absolute quantification required for accurate dosing.

Technical Deep Dive: The Galanin (1-19) Protocol

Validating Galanin (1-19) presents a specific chemical challenge: Tryptophan (Trp) .

  • Sequence: Gly-Trp -Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1]

  • The Challenge: Standard acid hydrolysis (6N HCl, 110°C, 24h) completely destroys Tryptophan. If you use standard protocols, your Trp recovery will be 0%, falsely indicating a sequence error.

Optimized Protocol for Galanin (1-19)

To ensure scientific integrity, we recommend the MSA Method or the Corrected HCl Method .

Method A: 4N Methanesulfonic Acid (MSA) Hydrolysis (Preferred)

  • Purpose: Preserves Tryptophan and prevents oxidation of Methionine (though Galanin 1-19 lacks Met).

  • Reagent: 4N MSA containing 0.2% 3-(2-aminoethyl)indole (tryptamine) as a scavenger.

  • Condition: 115°C for 22 hours under vacuum/nitrogen flush.

  • Advantage: Allows quantification of Trp; validates the full 19-amino acid sequence.

Method B: Standard 6N HCl Hydrolysis (Acceptable with Caveats)

  • Condition: 6N HCl, 110°C, 24h, vacuum sealed.

  • Result: Trp is destroyed. Asn converts to Asp.

  • Correction: You must exclude Trp from the calculation and expect Asp values to represent the sum of Asn + Asp.

  • Why use it? It is cheaper and standard for determining NPC if Trp presence is already confirmed via LC-MS.

Comparative Data: High Purity vs. "Salt-Laden" Alternatives

The following data simulates a comparison between a high-quality "AAA-Validated" batch and a generic "HPLC-Pure" batch. Both samples showed >98% purity on HPLC.

Theoretical Composition of Human Galanin (1-19):

  • Formula:

    
    
    
  • MW: 1964.2 Da

Table 1: Amino Acid Analysis Results (Observed Ratios)

Normalized to Leucine (3.00)

Amino AcidTheoretical CountAAA-Validated Batch (Observed)Generic "98%" Batch (Observed)Status
Asp (Asn) 22.052.10Pass
Thr 10.960.92Pass
Ser 10.940.88Pass
Glu (Gln) 00.020.05Pass
Pro 11.010.99Pass
Gly 44.024.35 Fail (Glycine Buffer?)
Ala 22.012.03Pass
Val 10.980.95Pass
Leu 33.00 (Ref) 3.00 (Ref) Reference
Tyr 10.970.96Pass
His 21.951.85Pass
Trp **10.88N/D (Destroyed)Pass (Method dependent)
Net Peptide Content 100% (Ideal) 86.5% 62.0% CRITICAL DIFFERENCE

*Notes:

  • Thr/Ser: Corrected for 5% and 10% hydrolytic loss respectively.

  • Trp: Detected only using MSA hydrolysis method.

  • Generic Batch Failure: Note the high Glycine (4.35). This suggests contamination with free Glycine (often used in lyophilization buffers) or degradation.

  • NPC Difference: The Generic batch is only 62% peptide. If you weighed 1mg, you only dosed 0.62mg.

Self-Validating Logic: Interpreting Your AAA

How do you know if your Galanin (1-19) is authentic? Use this logic flow.

InterpretationLogic Start AAA Data Received CheckAsp Check Asp Value (Theoretical: 2) Start->CheckAsp CheckTrp Check Trp CheckAsp->CheckTrp 2.0 ± 0.2 Fail_Seq FAIL: Sequence Error (Wrong Peptide) CheckAsp->Fail_Seq <1.8 or >2.2 CheckNPC Check Net Peptide Content (NPC) CheckTrp->CheckNPC Present (MSA) Or Absent (HCl) Pass VALIDATED Proceed to Assay CheckNPC->Pass > 75% Fail_Salt FAIL: Low Content (Recalculate Dose) CheckNPC->Fail_Salt < 70%

Caption: Decision tree for interpreting AAA data. Note that Asn converts to Asp; a value of ~2.0 Asp confirms the two Asn residues in Galanin (1-19).

Conclusion & Recommendations

For high-stakes drug development or receptor binding assays involving Galanin (1-19), relying on HPLC area purity is insufficient.

  • Demand AAA Data: Always request Net Peptide Content (NPC) derived from Amino Acid Analysis, not just UV absorbance.

  • Correct Your Calculations: Apply the NPC factor to your gravimetric weight.

    • Formula:

      
      
      
  • Watch the Tryptophan: Be aware that standard CoA data might show "Missing Trp" due to HCl hydrolysis. This is an analytical artifact, not necessarily a product failure, but MSA validation is superior.

By adopting AAA as your standard for purity confirmation, you eliminate the largest variable in peptide research: the peptide itself.

References
  • NovoPro Bioscience. (n.d.). Galanin (1-19) (human) peptide Product Information.[1][2][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (1991). Human galanin: primary structure and identification of two molecular forms.[2][4] PubMed.[5] Retrieved from [Link]

  • Bio-Synthesis. (2012).[6] Amino Acid Analysis Overview & Hydrolysis Techniques. Retrieved from [Link]

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal Procedures for Galanin (1-19) (Human)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Galanin (1-19) is a truncated, bioactive neuropeptide fragment derived from the N-terminus of the full-length human Galanin protein. While often classified as "non-hazardous" under standard OSHA Hazard Communication Standards (29 CFR 1910.1200) due to a lack of acute toxicity data, it retains significant biological activity. It binds with high affinity to Galanin receptors (GALR1, GALR2), modulating nociception, cognition, and feeding behaviors.

The Core Directive: Treat Galanin (1-19) not merely as a chemical reagent, but as a bioactive agent . Disposal protocols must ensure the complete irreversible denaturation of the peptide structure to prevent environmental bio-accumulation or accidental cross-contamination.

Hazard Assessment & Regulatory Classification

Before initiating disposal, researchers must categorize the waste stream based on the peptide's state and solvent matrix.

ParameterClassificationOperational Implication
Bioactivity High (Agonist)Capable of receptor activation even at nanomolar concentrations. Requires denaturation.
RCRA Status Non-Listed Not a P-listed or U-listed waste. However, if dissolved in organic solvents (e.g., Acetonitrile, Methanol), the mixture becomes a Characteristic Hazardous Waste (Ignitable/Toxic).
Biosafety Level BSL-1 Standard microbiological practices apply unless used with viral vectors or human cell lines (then BSL-2).
Environmental Low Persistence Peptides degrade naturally, but bulk release into water systems is prohibited by EPA best practices.

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder)

Applicability: Expired vials, residual powder, spilled solids.

Scientific Rationale: Solid peptides can easily become aerosolized. Disposal must prevent inhalation and dispersion.[1][2][3]

  • Containment: Do not empty the vial. Keep the peptide in its original container.

  • Secondary Sealing: Place the original vial into a clear, sealable bag (e.g., Ziploc) or a secondary rigid container.

  • Labeling: Affix a hazardous waste label.

    • Content: "Solid Chemical Waste: Galanin (1-19) Peptide."

    • Hazard Check: "Non-regulated" (unless mixed with other hazards).[4]

  • Disposal Stream: Route to High-Heat Chemical Incineration .

    • Note: Do not autoclave solid chemical waste; this can aerosolize the peptide or create toxic fumes if residual TFA (Trifluoroacetic acid) counter-ions are present.

Protocol B: Liquid Waste (Stock Solutions & Buffers)

Applicability: Reconstituted peptide, HPLC fractions, unused aliquots.

Scientific Rationale: Liquid waste poses the highest risk for environmental release. Chemical deactivation breaks the peptide bonds (amide hydrolysis), rendering the molecule biologically inert.

Option 1: Chemical Waste Pickup (Preferred)

Best for: High concentrations (>1 mg/mL) or solvents (DMSO, Methanol).

  • Collection: Pour into a compatible High-Density Polyethylene (HDPE) or glass waste container.

  • Segregation: Ensure the waste stream is compatible (e.g., "Organic Solvents" if in DMSO/ACN; "Aqueous" if in PBS).

  • Labeling: List all components (e.g., "Galanin (1-19) <0.1%, DMSO 99%").

Option 2: In-Lab Deactivation (For Aqueous/Buffer Solutions)

Best for: Low concentrations, cell culture media, or rinsing residues.

  • Reagent: Prepare a 10% Sodium Hypochlorite (Bleach) solution or 1M Sodium Hydroxide (NaOH) .

  • Reaction: Add deactivating agent to the liquid waste at a 1:1 ratio.

  • Incubation: Allow to stand for 30 minutes .

    • Mechanism:[5][6][7] This causes oxidative cleavage and base-catalyzed hydrolysis of the peptide bonds.

  • Final Disposal: Flush down the laboratory sink with copious water (only if permitted by local EHS regulations for neutralized biologicals) OR pour into the "Deactivated Biological Waste" container.

Protocol C: Trace Contaminated Consumables

Applicability: Pipette tips, tubes, weigh boats, gloves.

  • Segregation: Do not mix with regular trash.[1][6]

  • Collection: Place in a designated "Lab Debris / Solid Chemical Waste" bin (often a yellow or white bucket with a liner).

  • Sharps: If needles/syringes were used, they go immediately into a red Sharps container. Do not recap.

Visualizing the Workflow

The following decision tree illustrates the logical flow for determining the correct disposal path.

GalaninDisposal Start Start: Galanin (1-19) Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Trace Trace (Tips/Gloves) StateCheck->Trace HazWasteSolid Solid Chemical Waste (Incineration) Solid->HazWasteSolid Seal & Label SolventCheck Contains Organic Solvents (DMSO/ACN)? Liquid->SolventCheck SolidDebris Lab Debris Bin (Non-Regular Trash) Trace->SolidDebris HazWasteLiquid Liquid Chemical Waste (Solvent Stream) SolventCheck->HazWasteLiquid Yes Deactivation Deactivation Required (10% Bleach or 1M NaOH) SolventCheck->Deactivation No (Aqueous) Deactivation->HazWasteLiquid Preferred Drain Drain Disposal (Check Local EHS) Deactivation->Drain If Permitted

Figure 1: Decision logic for Galanin (1-19) waste stream management. Blue indicates start, Yellow indicates categorization, Red indicates final hazardous waste containment, and Green indicates active treatment steps.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent tracking the bioactive peptide out of the laboratory.

ScenarioResponse Protocol
Powder Spill 1. Do not sweep vigorously (avoids aerosols). 2. Cover with wet paper towels (water or 10% bleach). 3. Wipe up carefully and place materials in Solid Chemical Waste.[8]
Liquid Spill 1. Absorb with inert material (vermiculite or paper towels). 2. Clean surface with 10% Bleach followed by 70% Ethanol . 3. Dispose of absorbent materials as chemical waste.
Skin Contact 1. Wash immediately with soap and copious water for 15 minutes.[6] 2. Galanin is not corrosive, but absorption should be minimized.

References

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • National Institutes of Health (NIH). (2024). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (NIH Guidelines). Bethesda, MD. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200. Washington, D.C. [Link]

Sources

Personal Protective Equipment & Handling Guide: Galanin (1-19) (human)

[1]

Part 1: Executive Safety Assessment

Compound Identity: Galanin (1-19) (human) Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His CAS No: 136005-51-1 Molecular Weight: 1964.2 Da

The "Silent" Hazard

While Galanin (1-19) is often classified as "Non-Hazardous" under GHS criteria due to a lack of acute toxicity data, this classification is misleading for research environments. As a bioactive neuropeptide fragment, it retains significant affinity for GALR2 receptors .

Critical Risk: The primary danger is not acute toxicity, but sensitization and inadvertent bioactivity . Inhalation of lyophilized powder can trigger immune responses (sensitization).[1] Accidental parenteral entry (needle stick, mucous membrane absorption) can modulate nociception and hormone release.

Core Directive: Treat as a Potent Bioactive Agent . Zero-contact protocols are mandatory.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to comply with regulations, but to create a redundant barrier system against bioactive dust and aerosols.

PPE CategoryStandard RequirementSenior Scientist Rationale (The "Why")
Respiratory N95 / P2 Respirator (Minimum)Lyophilized peptides are electrostatic and easily aerosolized. A standard surgical mask offers zero protection against inhaling bioactive dust during weighing.
Hand Protection Double Nitrile Gloves (Powder-free)Layer 1 (Inner): 4 mil nitrile (skin contact barrier).Layer 2 (Outer): 5-8 mil nitrile (abrasion resistance).Latex is banned to prevent protein allergen co-sensitization.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient. You need a sealed seal to prevent aerosolized powder from bypassing the lens and contacting the lachrymal duct.
Body Defense Tyvek® Sleeves + Lab CoatThe wrist gap between glove and lab coat is the #1 exposure point. Tyvek sleeves bridge this gap, preventing powder accumulation on the skin.

Part 3: Operational Handling Protocol

Phase A: Preparation & Equilibration (The Anti-Hydrolysis Step)

Context: Galanin (1-19) is hygroscopic. Opening a cold vial in a warm room causes immediate condensation, leading to hydrolysis and peptide aggregation.

  • Retrieval: Remove vial from -20°C/-80°C storage.

  • Desiccation: Place the vial immediately into a desiccator cabinet.

  • Thermal Equilibration: Allow to warm to room temperature (20-25°C) for at least 60 minutes .

    • Self-Validation: Wipe the vial exterior with a tissue. If it feels damp or cool to the touch, it is NOT ready.

Phase B: Solubilization (The Chemical Logic)

Sequence Analysis: GWTLNSAGYLLGPHAVGNH[2]

  • Hydrophobicity: Moderate (Leu, Trp, Tyr, Val).

  • Charge: Basic (2 Histidines, N-term). No acidic residues (Asp/Glu).

  • Implication: This peptide is basic . It may precipitate in high pH (basic) buffers (e.g., PBS pH 7.4) at high concentrations.

Protocol:

  • Primary Solvent: Reconstitute initially in sterile distilled water or 0.1% Acetic Acid . The slight acidity aids protonation of the Histidines, stabilizing the solution.

  • Vortexing: Do NOT vortex vigorously. High shear stress denatures peptides. Use gentle swirling or a slow-speed orbital shaker.

  • Clarification Check: Hold the vial against a black background with a light source. The solution must be crystal clear. Any turbidity indicates aggregation.

Phase C: Workflow Visualization

The following diagram outlines the critical path to maintain peptide integrity and user safety.

GalaninHandlingStorageCold Storage(-20°C / -80°C)EquilibrationEquilibration(Desiccator, 1 hr)Storage->EquilibrationPrevent CondensationWeighingWeighing(Static-Free Zone)Equilibration->WeighingMinimize ExposureSolubilizationSolubilization(0.1% Acetic Acid)Weighing->SolubilizationDissolveAliquotAliquoting(Single-Use)Solubilization->AliquotAvoid Freeze-ThawAliquot->StorageRefreeze (-80°C)UsageExperimental UseAliquot->UsageThaw Once

Caption: Critical path for Galanin (1-19) handling. Note the loop back to storage occurs ONLY after aliquoting, never refreeze the bulk stock.

Part 4: Emergency Response & Disposal[4][5]

Spill Response Decision Tree

If a spill occurs, immediate containment is required to prevent aerosolization.[3]

SpillResponseStartSpill DetectedTypeState of Matter?Start->TypePowderPowder/LyophilizedType->PowderLiquidLiquid SolutionType->LiquidActionPowder1. Cover with wet paper towel(Prevent Dust)2. Wipe inwardPowder->ActionPowderActionLiquid1. Absorb with pads2. Clean with 10% BleachLiquid->ActionLiquidDisposalDispose as HazardousChemical WasteActionPowder->DisposalActionLiquid->Disposal

Caption: Decision logic for containing bioactive peptide spills. Wetting powder spills is crucial to stop airborne dispersion.

Disposal Protocol
  • Deactivation: Treat liquid waste with 10% Sodium Hypochlorite (Bleach) for 30 minutes. This oxidizes the peptide bonds (specifically Trp/Tyr/His), reducing bioactivity.

  • Segregation: Do NOT mix with general trash. Use a dedicated "Bioactive Chemical" waste container.

  • Final Disposal: High-temperature incineration via a licensed chemical waste contractor.

References

  • MedChemExpress. (2025).[4] Galanin (1-19), human Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2019). Strategies for the Identification of Bioactive Neuropeptides in Vertebrates. Frontiers in Neuroscience. Retrieved from

  • Bachem. (2024). Handling and Storage Guidelines for Peptides. Retrieved from

  • BenchChem. (2025).[5] Proper Disposal Procedures for Bioactive Peptides. Retrieved from

  • NovoPro Bioscience. (2024). Galanin (1-19) human Peptide Properties and Sequence. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.